molecular formula C9H19ClN2O2 B592351 tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride CAS No. 943060-59-1

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Cat. No.: B592351
CAS No.: 943060-59-1
M. Wt: 222.713
InChI Key: VASMJPUWUNCMPT-UHFFFAOYSA-N
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Description

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features an azetidine ring, a saturated four-membered heterocycle that is increasingly valued in drug discovery for its utility as a scaffold and for improving physicochemical properties. The compound contains a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which is a standard strategy in multi-step organic synthesis for protecting amine functionalities during reactions . The hydrochloride salt form enhances the compound's stability and handling. This reagent is strictly intended for research purposes as a synthetic intermediate in the discovery and development of new active pharmaceutical ingredients (APIs) . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various synthetic transformations, including deprotection of the Boc group under acidic conditions to generate the free amine, which can then be incorporated into more complex target molecules.

Properties

IUPAC Name

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMJPUWUNCMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704878
Record name tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1)
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Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

943060-59-1
Record name tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1)
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Record name tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride
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Foundational & Exploratory

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Foreword: The Azetidine Scaffold in Modern Medicinal Chemistry

The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design. Among these, the azetidine motif offers a compelling three-dimensional alternative to more traditional, linear, or aromatic linkers. Its rigid structure can confer favorable conformational pre-organization, improve metabolic stability, and enhance solubility. This guide focuses on a key intermediate that provides access to this valuable scaffold: tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. As a bifunctional molecule—possessing a protected secondary amine and a reactive cyclic secondary amine (in its deprotected form)—it serves as a versatile building block for introducing the N-methylazetidin-3-yl moiety into complex molecular architectures. This document provides a comprehensive overview of its chemical properties, reactivity, and handling, tailored for professionals in synthetic chemistry and drug development.

Chemical Identity and Structural Characteristics

At its core, this compound is a hydrochloride salt of an N-Boc protected N-methyl-3-aminoazetidine. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, masking the reactivity of the exocyclic methylamino group and allowing for selective functionalization of the azetidine nitrogen after deprotection.

Common Synonyms :

  • 3-Boc-3-(methylamino)azetidine hydrochloride[1]

  • Azetidin-3-yl-methyl-carbamic acid tert-butyl ester hydrochloride[2]

  • tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride[2]

Chemical Structure :``` O // C(OC(C)(C)C) / N(C) | C1CNC1.[H]Cl

Caption: Synthetic utility of the title compound.

Experimental Protocols

The following protocols are generalized procedures intended to serve as a starting point for laboratory synthesis. They must be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: Boc Deprotection of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

This protocol describes a standard procedure for removing the Boc group to yield the corresponding amine salt, ready for subsequent functionalization.

Materials :

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure :

  • Reaction Setup : To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.0 eq).

  • Dissolution : Dissolve the starting material in a minimal amount of anhydrous methanol.

  • Acid Addition : While stirring at 0 °C (ice bath), add 4M HCl in 1,4-dioxane (typically 5-10 eq) dropwise. Causality Note: The excess acid ensures complete reaction and prevents potential re-protection. The reaction is often exothermic, necessitating slow addition at reduced temperature.

  • Reaction Execution : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Product Isolation : Upon completion, add diethyl ether to the reaction mixture to precipitate the product, 3-(methylamino)azetidine dihydrochloride, as a solid. Causality Note: The desired product is a salt and is generally insoluble in non-polar ethers, providing a simple and effective method of isolation.

  • Purification : Collect the solid by vacuum filtration. Wash the filter cake with additional diethyl ether to remove any organic-soluble impurities.

  • Drying : Dry the resulting white solid under high vacuum to remove residual solvents. The product can often be used in the next step without further purification.

Safety and Handling

Proper handling is essential to ensure laboratory safety. While comprehensive toxicological properties have not been fully investigated, the compound is an irritant and requires standard precautions for handling laboratory chemicals. [3][4] Table of GHS Hazard Information :

Hazard ClassStatementPrecautionary CodesSource(s)
Skin Irritation H315: Causes skin irritationP280, P302+P352[5]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[5]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effectsP273, P391, P501[6]
Protocol 2: Standard Laboratory Handling Procedure
  • Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [5][7]2. Ventilation : Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]3. Dispensing : When weighing and dispensing the solid, avoid creating dust. Use appropriate tools (spatulas) and clean any spills promptly.

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. [4] * Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [4][5] * Ingestion : Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. [7] * Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. [4]5. Disposal : Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations. [4]

Conclusion

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a high-value synthetic intermediate that provides a reliable entry point to the N-methyl-3-aminoazetidine scaffold. Its well-defined physicochemical properties, predictable reactivity centered on Boc-group manipulation, and commercial availability make it an indispensable tool for medicinal chemists. By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can effectively incorporate this versatile building block into synthetic routes for novel therapeutics and other advanced materials.

References

  • ChemBK. (2024). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Available at: [Link]

  • Chem-Supply. (n.d.). MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (C9H18N2O2). Available at: [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of tert-Butyl azetidin-3-yl(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unambiguous determination of a molecule's chemical structure is a foundational requirement for its advancement in chemical and pharmaceutical development.[1] This guide provides an in-depth, methodology-driven approach to the structural elucidation of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS No. 943060-59-1), a key building block in organic synthesis.[2] We will detail a logical workflow, integrating data from mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy to provide a self-validating confirmation of the molecular structure. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the characterization of complex small molecules.

Introduction and Initial Assessment

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is an organic compound featuring a four-membered azetidine ring, a carbamate functional group protected by a tert-butyl (Boc) group, and a methyl substituent on the carbamate nitrogen.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents.[3] Its molecular formula is C₉H₁₉ClN₂O₂ with a molecular weight of 222.71 g/mol .[4]

Before spectroscopic analysis, a preliminary assessment is crucial.

  • Appearance: The compound is typically a white crystalline solid.[3]

  • Solubility: It is soluble in water and common organic solvents like deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆), which is critical for preparing samples for NMR analysis.[3]

The primary objective is to confirm the atomic connectivity and verify the presence of all key functional groups as depicted in Figure 1.

Chemical structure of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochlorideFigure 1. Proposed structure of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structure determination.[5] Mass spectrometry provides the molecular weight and formula, while a suite of NMR experiments reveals the precise arrangement of atoms.

G cluster_0 Initial Analysis cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Structure Confirmation Sample Sample Preparation (Solubility Test) HRMS High-Resolution MS (HRMS) - Determine Elemental Composition Sample->HRMS H1_NMR 1H NMR - Proton Environment & Counts Sample->H1_NMR Tandem_MS Tandem MS (MS/MS) - Fragmentation Pattern HRMS->Tandem_MS Integration Data Integration & Analysis HRMS->Integration Tandem_MS->Integration C13_NMR 13C NMR & DEPT - Carbon Types (C, CH, CH₂, CH₃) H1_NMR->C13_NMR HSQC 2D HSQC - Direct ¹H-¹³C Correlations C13_NMR->HSQC HMBC 2D HMBC - Long-Range ¹H-¹³C Correlations HSQC->HMBC HMBC->Integration Structure Final Structure Confirmed Integration->Structure

Caption: Workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Confirming the Foundation

Mass spectrometry (MS) is the first line of analytical inquiry, used to determine the molecular weight and elemental composition.[6] Liquid chromatography coupled to mass spectrometry (LC-MS) is a common technique for such compounds.[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Expected Result: The free base, tert-butyl azetidin-3-yl(methyl)carbamate, has a molecular formula of C₉H₁₈N₂O₂ and a monoisotopic mass of 186.1368 Da.[8] Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected protonated molecule [M+H]⁺ would be observed.

ParameterExpected Value
Molecular FormulaC₉H₁₈N₂O₂
Ion[M+H]⁺
Calculated Exact Mass187.1441 Da
Observed Mass (Hypothetical)187.1443 Da (within 5 ppm error)
Tandem Mass Spectrometry (MS/MS)

MS/MS analysis involves fragmenting the parent ion ([M+H]⁺) to gain structural insights. The carbamate group is known to produce characteristic fragmentation patterns.[9] A key fragmentation would be the loss of the tert-butyl group or the entire Boc-protecting group.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

  • MS Analysis: Perform analysis on a Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MS1 Scan: Scan from m/z 50 to 300 to find the [M+H]⁺ ion.

  • MS2 Fragmentation: Isolate the precursor ion (m/z 187.1) and apply collision-induced dissociation (CID) to generate fragment ions.

Expected Fragmentation:

  • Loss of isobutylene (-56 Da): A characteristic fragmentation of the tert-butyl group, leading to a fragment at m/z 131.

  • Loss of the Boc group (-100 Da): Cleavage of the carbamate C-O bond, resulting in a fragment at m/z 87.

  • Loss of CH₃NCO (-57 Da): A common neutral loss for N-methylcarbamates.[9]

NMR Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution, providing information on the connectivity and chemical environment of atoms.[10][11] A combination of 1D and 2D experiments is required for a complete assignment.[10]

Experimental Protocol: NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Predicted ¹H NMR Signals (in CDCl₃):

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
a ~1.45 Singlet (s) 9H C(CH₃ )₃ Protons of the bulky, electronically shielded tert-butyl group.
b ~2.90 Singlet (s) 3H N-CH₃ Methyl group attached to the electron-withdrawing carbamate nitrogen.
c ~4.1-4.3 Multiplet (m) 4H Azetidine CH₂ Diastereotopic protons of the azetidine ring, often appearing as complex multiplets.[12][13]
d ~4.8-5.0 Multiplet (m) 1H Azetidine CH Methine proton of the azetidine ring.

| e | ~9.5-10.5 | Broad singlet (br s) | 2H | NH₂ ⁺ | Protons of the protonated amine in the hydrochloride salt; signal is often broad and may exchange with D₂O. |

¹³C NMR and DEPT-135 Spectroscopy

¹³C NMR identifies all unique carbon environments, while DEPT-135 distinguishes between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Signals (in CDCl₃): | Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | |:---|:---|:---|:---| | 1 | ~28.5 | Positive (CH₃) | C(C H₃)₃ | tert-butyl methyl carbons. | | 2 | ~34.0 | Positive (CH₃) | N-C H₃ | N-methyl carbon. | | 3 | ~48.0 | Negative (CH₂) | Azetidine C H₂ | Azetidine methylene carbons. | | 4 | ~55.0 | Positive (CH) | Azetidine C H | Azetidine methine carbon. | | 5 | ~80.0 | No Signal | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. | | 6 | ~155.0 | No Signal | C =O | Carbonyl carbon of the carbamate. |

2D NMR: Connecting the Pieces

2D NMR experiments are essential for confirming the atomic connectivity proposed by the 1D spectra.

1. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[14][15] This is the definitive way to link the proton and carbon assignments.

G cluster_H1 cluster_C13 H_a C_1 H_a->C_1 HSQC Correlation H_b C_2 H_b->C_2 H_c C_3 H_c->C_3 H_d C_4 H_d->C_4

Caption: Expected direct ¹H-¹³C correlations in the HSQC spectrum.

2. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the molecular skeleton. It shows correlations between protons and carbons that are two to three bonds away (²JCH, ³JCH).[14][16] This technique is invaluable for identifying connectivity to quaternary carbons (like the carbonyl and the tert-butyl quaternary carbon) which are invisible in HSQC.[16]

Key Expected HMBC Correlations:

  • From tert-butyl protons (a): A strong correlation to the quaternary carbon C 5 and the carbonyl carbon C 6 will confirm the tert-butoxycarbonyl group.

  • From N-methyl protons (b): A correlation to the carbonyl carbon C 6 and the azetidine methine carbon C 4 will link the methyl group to the carbamate and the azetidine ring.

  • From azetidine methine proton (d): Correlations to the azetidine methylene carbons C 3 and the N-methyl carbon C 2 will confirm the substitution pattern on the ring.

Data Integration and Conclusion

The final step is to integrate all spectroscopic data. The HRMS data confirms the elemental formula C₉H₁₈N₂O₂. The ¹H and ¹³C NMR spectra account for all expected atoms in their respective chemical environments. Finally, the 2D NMR data, particularly the HMBC correlations, piece together the molecular fragments—the Boc group, the N-methyl group, and the azetidine ring—in the correct sequence. The collective evidence provides an unambiguous, self-validating confirmation of the structure as tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. This rigorous, multi-faceted approach ensures the highest level of confidence in the identity and purity of the material, a prerequisite for its use in research and development.[1]

References

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  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. ChemBK. [Link]

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Navigating the Physicochemical Landscape of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged structures in this endeavor.[1][2][3] Their inherent ring strain imparts distinct conformational constraints and reactivity profiles compared to more traditional five- and six-membered rings, making them valuable building blocks for navigating unexplored chemical space.[1][4] The compound tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1), a Boc-protected azetidine derivative, represents a key intermediate in the synthesis of more complex bioactive molecules.[5][6][7] This guide provides a comprehensive overview of the known physical properties of this compound, grounded in available data and established analytical principles, to support its application in pharmaceutical research and development.

While primary scientific literature detailing the comprehensive characterization of CAS 943060-59-1 is not extensively available, this guide synthesizes data from commercial suppliers and provides standardized protocols for its analysis. This approach is designed to empower researchers with a foundational understanding and practical methodologies for handling and characterizing this versatile building block.

Core Physicochemical Properties

The physical properties of a synthetic intermediate are critical determinants of its handling, reactivity, and the ease with which it can be incorporated into drug candidates. The tert-butyloxycarbonyl (Boc) protecting group in CAS 943060-59-1 significantly influences these characteristics by increasing lipophilicity and modifying solubility profiles.[8]

Property Value / Description Source(s)
Chemical Name tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride[5]
CAS Number 943060-59-1[5]
Molecular Formula C₉H₁₉ClN₂O₂[5]
Molecular Weight 222.71 g/mol [5]
Appearance White crystalline solid[5][9]
Melting Point Approx. 136-139 °C[9]
Solubility Soluble in water, ethanol, and dichloromethane.[9]

Expert Insights: The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which is a common strategy in drug development to improve the handling of amine-containing intermediates.[5] The melting point range suggests a crystalline solid, though the lack of primary literature means that polymorphism, which could affect solubility and dissolution rates, has not been formally studied.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of synthetic intermediates, rigorous analytical characterization is paramount. The following are standard, self-validating protocols that should be employed to verify the physical properties of CAS 943060-59-1.

Melting Point Determination: A Verifiable Indicator of Purity

The sharpness of a melting point range is a reliable, albeit not definitive, indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating ramp (10-20 °C/min) is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

    • A second measurement is performed with a new sample, using a slow heating ramp (1-2 °C/min) to accurately determine the melting range.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality: A slow heating rate is crucial for ensuring that the sample and the thermometer are in thermal equilibrium, providing an accurate measurement.

MeltingPointWorkflow Start Start: Obtain Dry Sample Pack Pack Capillary Tube (2-3 mm) Start->Pack FastRamp Rapid Ramp (10-20°C/min) Determine Approx. MP Pack->FastRamp Cool Cool Apparatus (>20°C below Approx. MP) FastRamp->Cool SlowRamp Slow Ramp (1-2°C/min) with New Sample Cool->SlowRamp Record Record Melting Range (First drop to clear liquid) SlowRamp->Record End End Record->End

Figure 1. Workflow for accurate melting point determination.
Solubility Profiling: Guiding Reaction and Formulation Development

Understanding the solubility of an intermediate in various solvents is critical for selecting appropriate reaction conditions, purification methods, and for anticipating potential challenges in formulation.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Selection: A range of solvents relevant to organic synthesis and pharmaceutical processing should be chosen (e.g., water, buffered aqueous solutions at physiological pH, ethanol, methanol, isopropanol, acetonitrile, tetrahydrofuran, dichloromethane, toluene).

  • Sample Preparation: An excess of the solid compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

Causality: This method ensures that the measured solubility represents the true equilibrium state, providing a reliable value for thermodynamic calculations and process development.

SolubilityWorkflow Start Start: Select Solvents AddExcess Add Excess Solid to Known Volume of Solvent Start->AddExcess Equilibrate Equilibrate with Agitation (Constant Temperature) AddExcess->Equilibrate Separate Separate Solid and Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration of Dissolved Solid (e.g., HPLC) Separate->Quantify Report Report Solubility (mg/mL or mol/L) Quantify->Report End End Report->End

Figure 2. Standard procedure for equilibrium solubility measurement.

Spectroscopic Characterization: Verifying Molecular Identity

While specific spectra for CAS 943060-59-1 are not publicly available, the following outlines the expected spectroscopic features based on its structure, which are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most diagnostic signal for a Boc-protected amine is a sharp, intense singlet integrating to nine protons, typically appearing in the upfield region (around 1.4-1.5 ppm), corresponding to the tert-butyl group. Other expected signals would include those for the methyl group attached to the nitrogen and the protons of the azetidine ring.

  • ¹³C NMR: The carbonyl carbon of the carbamate would be expected in the range of 155-160 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of the tert-butyl group would be in the upfield region (around 28 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹. The N-H stretch of the protonated secondary amine in the azetidine ring would likely appear as a broad band in the 2400-3200 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the technique of choice. In positive ion mode, the expected molecular ion would correspond to the free base (M+H)⁺ after the loss of HCl, with a mass-to-charge ratio (m/z) of approximately 187.14.

Conclusion and Future Directions

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1) is a valuable building block for the synthesis of novel chemical entities in drug discovery. While the publicly available data on its physical properties is limited, this guide provides a consolidation of the known information and outlines standard, verifiable protocols for its comprehensive characterization. For researchers utilizing this intermediate, it is strongly recommended that the described experimental procedures are performed to generate in-house data, ensuring the quality and suitability of the material for its intended synthetic applications. The development and publication of a complete characterization data set for this compound would be a valuable contribution to the medicinal chemistry community.

References

  • ChemBK. tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors" PubChem. Available at: [Link]

  • Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. Available at: [Link]

  • Google Patents. WO2013048214A2 - Novel heterocyclic derivatives and their uses.
  • Google Patents. US20230108594A1 - Eif4e-inhibiting compounds and methods.
  • Google Patents. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds.
  • Google Patents. WO2019231270A1 - Dérivés hétérocycliques et leur utilisation comme inhibiteurs de jak.
  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. Available at: [Link]

  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Available at: [Link]

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A Technical Guide to the Strategic Application of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic utility of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride (CAS 943060-59-1), a pivotal building block in modern drug discovery. As a synthetic intermediate rather than a pharmacologically active agent, its "mechanism of action" is realized through its chemical reactivity and its capacity to introduce the valuable 3-(methylamino)azetidine scaffold into target molecules. This document provides an in-depth analysis of the azetidine motif's role in enhancing pharmacokinetic properties, detailed experimental protocols for its deprotection and subsequent coupling, and a case study illustrating its application in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of next-generation therapeutics.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, saturated heterocycles are indispensable motifs for escaping "flatland" and improving the physicochemical properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold.[1][2] Its inherent ring strain and unique three-dimensional geometry provide distinct exit vectors for substituents compared to more common five- and six-membered rings like pyrrolidine and piperidine.[3]

The incorporation of an azetidine moiety can confer several advantageous properties to a molecule, including:

  • Enhanced Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.[3]

  • Improved Metabolic Stability: The compact, strained ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][3]

  • Modulation of Basicity: The pKa of the azetidine nitrogen can be fine-tuned by substitution, allowing for precise control over a molecule's ionization state at physiological pH.[3]

  • Novel Structural Space: It provides a rigid and conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for a biological target.[1]

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate HCl is a specialized reagent designed to facilitate the seamless incorporation of a 3-(methylamino)azetidine fragment. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the exocyclic secondary amine, allowing for selective functionalization of the endocyclic azetidine nitrogen.[4] The hydrochloride salt form enhances the compound's stability and handling characteristics as a crystalline solid.[5]

Physicochemical Properties

The fundamental properties of this reagent are summarized below, providing essential data for reaction planning and execution.

PropertyValueSource
CAS Number 943060-59-1[ChemScene][2]
Molecular Formula C₉H₁₉ClN₂O₂[ChemScene][2]
Molecular Weight 222.71 g/mol [ChemScene][2]
Appearance White crystalline solid[ChemBK][5]
Melting Point 136-139 °C[ChemBK][5]
Solubility Soluble in water, ethanol, and dichloromethane[ChemBK][5]

Core Synthetic Workflow: Deprotection and Functionalization

The primary utility of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate HCl is in a two-stage synthetic sequence: Boc deprotection followed by coupling of the newly liberated secondary amine.

Stage 1: Boc Group Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions. The choice of acid and solvent is critical to ensure complete deprotection without compromising other acid-sensitive functional groups in the molecule.

This is a standard and highly effective method for Boc deprotection.

  • Reaction Setup: Suspend tert-butyl N-(azetidin-3-yl)-N-methylcarbamate HCl (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (2-4 eq).

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[6] The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[6]

  • Work-up: Upon completion, the deprotected product, 3-(methylamino)azetidine, will typically precipitate as the dihydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[6] Alternatively, the solvent can be removed in vacuo, and the resulting salt can be used in the next step without further purification.

TFA is a strong acid that cleaves the Boc group rapidly. This method is often used when a non-nucleophilic counterion is desired.

  • Reaction Setup: Dissolve tert-butyl N-(azetidin-3-yl)-N-methylcarbamate HCl (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 20-50% v/v solution with DCM.[7]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine can then be used directly or neutralized during the subsequent coupling step.[6]

Stage 2: Amide Bond Formation

Once deprotected, the resulting 3-(methylamino)azetidine dihydrochloride is ready for coupling with a carboxylic acid to form an amide bond. This is a cornerstone reaction in pharmaceutical synthesis.

HATU is a highly efficient uronium-based coupling reagent, particularly effective for coupling less reactive or sterically hindered substrates.[8][9]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Reagent Addition: Add HATU (1.1-1.2 eq) to the solution.

  • Base and Amine Addition: Add the 3-(methylamino)azetidine salt from the previous step (1.1 eq) to the mixture. Cool the flask to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq), to neutralize the hydrochloride salt and facilitate the coupling.[8][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure amide.[8]

Visualization of the Synthetic Workflow

The logical flow from the protected building block to a functionalized target molecule is illustrated below.

G cluster_0 Core Building Block cluster_1 Stage 1: Deprotection cluster_2 Stage 2: Coupling cluster_3 Final Product Start tert-butyl N-(azetidin-3-yl)-N-methylcarbamate HCl Deprotection 3-(Methylamino)azetidine (as Dihydrochloride Salt) Start->Deprotection   Acidic Conditions   (e.g., HCl/Dioxane or TFA/DCM) Coupling Amide Coupling Reaction Deprotection->Coupling Product Functionalized Target Molecule Coupling->Product CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Coupling   Coupling Reagent (e.g., HATU)   Base (e.g., DIPEA)

Caption: Generalized synthetic workflow for the utilization of the title building block.

Case Study: Synthesis of Transglutaminase 2 Inhibitors

While a direct synthesis of an approved drug using the exact title compound is not readily found in public literature, the synthesis of ZED1227 , a first-in-class tissue transglutaminase (TG2) inhibitor for the treatment of Celiac Disease, provides an excellent and highly relevant case study.[1][10][11] The synthesis of ZED1227 involves the coupling of a carboxylic acid fragment with a closely related azetidine building block, demonstrating the real-world application of this chemical strategy.

ZED1227 is a potent inhibitor that forms a covalent bond with the active site of TG2, an enzyme implicated in the inflammatory cascade of celiac disease.[12] The synthesis involves coupling a peptidomimetic building block with a functionalized azetidine moiety. This highlights the role of the azetidine core in positioning the reactive "warhead" of the inhibitor within the enzyme's catalytic center.[1][10] The successful clinical evaluation of ZED1227 validates TG2 as a druggable target and underscores the importance of azetidine-containing building blocks in developing novel therapeutics for autoimmune disorders.[1][11]

G cluster_0 Key Intermediates cluster_1 Key Transformation cluster_2 Final API A Carboxylic Acid Fragment (Peptidomimetic Backbone) C Amide Bond Formation A->C  HATU, DIPEA, DMF B Functionalized Azetidine (Derived from Boc-protected precursor) B->C D ZED1227 (TG2 Inhibitor) C->D  Further synthetic steps

Caption: Simplified retrosynthetic logic for the construction of ZED1227.

Conclusion

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride is a high-value synthetic intermediate whose strategic importance lies in its ability to introduce the 3-(methylamino)azetidine scaffold into drug candidates. This guide has detailed its chemical rationale, provided validated, step-by-step protocols for its deprotection and subsequent functionalization, and contextualized its use through the lens of a clinically relevant drug candidate. By enabling access to novel chemical space and molecules with enhanced pharmacokinetic profiles, this building block serves as a powerful tool for medicinal chemists and drug development professionals dedicated to advancing the frontiers of therapeutic innovation.

References

  • Schlepütz, M., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. Cells, 11(10), 1667. [Link]

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  • Gerlach, U., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. ResearchGate. [Link]

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  • ChemBK. (n.d.). Azetidin-3-yl-methyl-carb.... Retrieved January 9, 2026, from [Link]

  • S-Amine. (n.d.). 943060-59-1 | tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Retrieved January 9, 2026, from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6683. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]

  • Sági, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. Molecules, 28(2), 859. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 9, 2026, from [Link]

  • Büchold, C., et al. (2022). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. PubMed. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved January 9, 2026, from [Link]

  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(1), 49-51. [Link]

  • Wang, T., & Dvorak, C. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 9, 2026, from [Link]

  • Patsnap Synapse. (2025). What are the key milestones for ZED1227 in Dr. Falma's pipeline?. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10(40), 23945-23951. [Link]

  • Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 3(10), 801-805. [Link]

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  • Kaukinen, K., et al. (2023). The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment. International Journal of Molecular Sciences, 24(13), 10899. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride, CAS number 943060-59-1. While experimental spectra for this specific compound are not publicly available, this document, authored from the perspective of a Senior Application Scientist, offers a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule's structure and applying fundamental spectroscopic principles, this guide serves as a valuable resource for researchers in compound verification, quality control, and analytical method development. The methodologies presented herein are grounded in established laboratory practices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Analysis

In modern drug discovery and development, the unambiguous characterization of chemical entities is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of molecular structure elucidation and verification. For a molecule like tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride, a versatile building block in medicinal chemistry, a thorough understanding of its spectroscopic signature is crucial for confirming its identity, purity, and stability. This guide will delve into the predicted spectroscopic properties of this compound, providing a detailed rationale based on its structural features.

Chemical Structure and Properties:

  • IUPAC Name: tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride

  • CAS Number: 943060-59-1

  • Molecular Formula: C₉H₁₉ClN₂O₂[1][2][3][4][5]

  • Molecular Weight: 222.71 g/mol [1][2][3][4]

  • Structure:

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of a deuterated solvent is critical. Given the hydrochloride salt form, a protic solvent like D₂O could lead to H-D exchange with the amine protons. Therefore, DMSO-d₆ is a more suitable choice to observe all proton signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet2HNH₂The protons on the protonated azetidine nitrogen are expected to be significantly deshielded due to the positive charge and will likely appear as a broad signal.
~4.8 - 5.0Multiplet1HCH -NThis methine proton is coupled to the adjacent methylene protons of the azetidine ring.
~4.0 - 4.2Multiplet4HCH₂ -N⁺-CH₂ The methylene protons of the azetidine ring are diastereotopic and will likely show complex splitting patterns due to coupling with the methine proton and with each other.
~2.8Singlet3HN-CH₃ The methyl group attached to the carbamate nitrogen is a singlet as there are no adjacent protons.
~1.4Singlet9HC(CH₃ )₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C =OThe carbonyl carbon of the carbamate is expected in this region.
~79C (CH₃)₃The quaternary carbon of the tert-butyl group.
~50C H-NThe methine carbon of the azetidine ring.
~48C H₂-N⁺-C H₂The two equivalent methylene carbons of the azetidine ring.
~30N-C H₃The methyl carbon attached to the carbamate nitrogen.
~28C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is an effective technique for identifying the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3000 - 2700Broad, StrongN-HN⁺-H stretch (from R₂NH₂⁺)
~2975MediumC-Hsp³ C-H stretch (from t-butyl and azetidine)
~1690StrongC=OCarbonyl stretch (from carbamate)
~1470, 1370MediumC-HC-H bend (from t-butyl)
~1250, 1160StrongC-OC-O stretch (from carbamate)
~1100MediumC-NC-N stretch

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this polar and pre-ionized compound.

  • Expected Molecular Ion: In positive ion mode ESI-MS, the base peak would correspond to the cation of the molecule (the hydrochloride salt dissociates in solution).

    • [M+H]⁺ (of the free base): The mass of the free base (C₉H₁₈N₂O₂) is 186.14 g/mol . The observed mass will be for the cation, which is the same as the free base protonated on the azetidine nitrogen. Therefore, the expected m/z would be 187.1441 for [C₉H₁₉N₂O₂]⁺.

  • Predicted Fragmentation Pattern:

    • A prominent fragment would be the loss of the tert-butyl group (57 Da) leading to a fragment at m/z ~130.

    • Loss of isobutylene (56 Da) from the parent ion would result in a fragment at m/z ~131.

    • Cleavage of the carbamate C-O bond could also occur.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of CAS 943060-59-1 B Dissolve in ~0.7 mL of DMSO-d6 A->B C Transfer to a 5 mm NMR tube B->C D Lock and Shim C->D E Acquire 1H Spectrum (16 scans) D->E F Acquire 13C Spectrum (1024 scans) D->F G Acquire 2D Spectra (COSY, HSQC) D->G H Fourier Transform E->H F->H G->H I Phase and Baseline Correction H->I J Reference to TMS (0 ppm) I->J K Integration and Peak Picking J->K

Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure using the anvil A->B C Collect background spectrum (clean crystal) B->C D Collect sample spectrum (32 scans, 4 cm-1 resolution) C->D E Background Subtraction D->E F ATR Correction E->F G Peak Labeling F->G

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis A Prepare a dilute solution (~1 mg/mL) in Methanol B Further dilute to ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid A->B C Infuse sample via syringe pump B->C D Acquire spectrum in positive ion mode C->D E Determine m/z of molecular ion D->E F Analyze fragmentation pattern E->F

Caption: Workflow for Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

Conclusion

This technical guide provides a robust, theory-based framework for understanding the spectroscopic characteristics of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride. The predicted NMR, IR, and MS data, along with the detailed experimental workflows, offer a comprehensive resource for researchers. By combining predictive analysis with established methodologies, this document aims to empower scientists in their pursuit of accurate and reliable chemical characterization, a cornerstone of successful drug development and scientific research.

References

  • Synthonix. tert-Butyl azetidin-3-ylmethylcarbamate hydrochloride - [B5481]. [Link]

  • Reagentia. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (1 x 250 mg). [Link]

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Literature review of azetidine-based building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Azetidine-Based Building Blocks for Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of azetidine-based building blocks. We will delve into the core principles of their synthesis, explore their unique reactivity driven by ring strain, and highlight their strategic application in modern medicinal chemistry. Our focus is on the causality behind experimental choices and the practical application of this privileged scaffold in creating next-generation therapeutics.

The Azetidine Scaffold: A Primer on its Strategic Value in Medicinal Chemistry

Azetidines are four-membered, nitrogen-containing saturated heterocycles.[1] For many years, they were considered synthetically challenging and thus underutilized. However, recent advances in synthetic methodology have brought them to the forefront of drug discovery.[2][3] Their value stems from a unique combination of physicochemical and structural properties that address many modern challenges in medicinal chemistry.[4][5]

The defining feature of the azetidine ring is its considerable strain energy, approximately 25.4 kcal/mol.[1] This value is intermediate between the highly reactive aziridine (27.7 kcal/mol) and the more stable, unreactive pyrrolidine (5.4 kcal/mol).[1] This "sweet spot" of reactivity makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet primed for unique, strain-driven chemical transformations.[3]

Key Attributes for Drug Design:

  • Three-Dimensionality and Conformational Rigidity: The azetidine ring adopts a non-planar, puckered conformation.[6] This inherent rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[7][8]

  • Improved Physicochemical Properties: Incorporating an azetidine scaffold often enhances aqueous solubility, improves metabolic stability, and reduces lipophilicity when compared to larger, more common heterocycles like piperidine or pyrrolidine.[4][9]

  • Novel Exit Vectors: The constrained geometry of the four-membered ring provides unique exit vectors for substituents, allowing for exploration of previously inaccessible chemical space around a core scaffold.[10]

  • Privileged Bioisostere: Azetidines serve as valuable bioisosteres for a range of common motifs, including larger saturated amines and even planar aromatic rings, providing an effective strategy to fine-tune a drug candidate's properties.[5][9][11]

These desirable characteristics are validated by the growing number of FDA-approved drugs that incorporate the azetidine motif, such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib.[4][5][7]

Synthesis of Azetidine-Based Building Blocks: A Mechanistic Perspective

The accessibility of functionalized azetidines has expanded dramatically due to the development of several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the available starting materials.

Synthesis_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods γ-Amino Alcohols γ-Amino Alcohols Intramolecular_Cyclization Intramolecular Cyclization γ-Amino Alcohols->Intramolecular_Cyclization Classic Ring Closure Imines + Alkenes Imines + Alkenes Cycloaddition [2+2] Cycloaddition (Aza Paternò-Büchi) Imines + Alkenes->Cycloaddition Direct Ring Formation (Photocatalysis) Azabicyclo[1.1.0]butanes Azabicyclo[1.1.0]butanes Strain_Release Strain-Release Homologation Azabicyclo[1.1.0]butanes->Strain_Release High Driving Force Alkyl Precursors Alkyl Precursors CH_Amination C-H Amination Alkyl Precursors->CH_Amination Atom Economical Azetidine Functionalized Azetidine Core Intramolecular_Cyclization->Azetidine Cycloaddition->Azetidine Strain_Release->Azetidine CH_Amination->Azetidine

Intramolecular Cyclization

This is the most traditional and widely used method, relying on the formation of a C-N bond from a linear precursor. The underlying principle is the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center at the γ-position.

  • Causality: The reaction is driven by the formation of a thermodynamically stable, albeit strained, four-membered ring. The choice of leaving group (e.g., mesylate, tosylate, or halide) on the γ-carbon is critical; a better leaving group accelerates the rate of cyclization. This method provides reliable access to 3-substituted and N-substituted azetidines.[12][13]

[2+2] Cycloadditions

Cycloaddition reactions represent the most direct and atom-economical approach to constructing the azetidine ring. The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, is a powerful example.[14]

  • Expertise & Experience: Historically, these reactions were limited by competing side reactions upon photochemical excitation.[14] The modern breakthrough has been the application of visible-light photocatalysis.[1][14] An iridium(III) or similar photocatalyst activates the precursor via triplet energy transfer, enabling the [2+2] cycloaddition to occur under mild conditions with high efficiency and diastereoselectivity, surmounting previous limitations.[1]

Strain-Release Methodologies

These advanced strategies leverage highly strained starting materials, where the release of ring strain provides a potent thermodynamic driving force for the reaction. A key example is the strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs).[1][13]

  • Causality: ABBs possess enormous ring strain. Their reaction with organometallic reagents or other nucleophiles leads to the cleavage of the central C-N bond, efficiently generating a functionalized azetidine ring.[13] This method is particularly useful for creating densely functionalized and structurally complex azetidines that are difficult to access otherwise.[1]

C-H Functionalization/Amination

Representing the cutting edge of synthetic efficiency, direct C-H amination involves the formation of the azetidine ring by creating a C-N bond from an unactivated C(sp³)–H bond.

  • Expertise & Experience: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is a notable example.[1] This approach avoids the need for pre-functionalization of the carbon backbone (i.e., installing a leaving group), reducing step count and improving atom economy. The challenge lies in controlling the regioselectivity of the C-H activation, which is often achieved through the use of directing groups.

Reactivity and Functionalization: Harnessing Ring Strain

Once synthesized, the azetidine core can be further modified. Its reactivity is dominated by the interplay between the nucleophilicity of the ring nitrogen and the strain-driven propensity for ring-opening.[1][3]

Reactivity_Pathways cluster_functionalization Core Functionalization cluster_ring_opening Strain-Release Reactivity Azetidine N-Protected Azetidine N_Func N-Functionalization (Alkylation, Acylation) Azetidine->N_Func At Nitrogen CH_Func C-H Functionalization (Late-Stage) Azetidine->CH_Func At Carbon Activation Activation (Protonation / Lewis Acid) Azetidine->Activation Deprotection Ring_Opening Nucleophilic Ring-Opening Activation->Ring_Opening + Nucleophile (Nu⁻) Acyclic_Product γ-Amino Acyclic Product Ring_Opening->Acyclic_Product

Nucleophilic Ring-Opening Reactions

This is the most characteristic reaction of azetidines, directly resulting from their inherent ring strain. The ring itself is relatively stable, but it can be "activated" towards nucleophilic attack.[15]

  • Mechanism & Causality: The reaction is typically initiated by protonation or Lewis acid coordination to the azetidine nitrogen. This creates a highly electrophilic azetidinium ion.[15][16] The positive charge on the nitrogen weakens the adjacent C-N bonds, and the release of ring strain provides a strong thermodynamic driving force for a subsequent Sₙ2-type attack by a nucleophile at one of the ring carbons.[17]

  • Trustworthiness (Regiocontrol): The site of nucleophilic attack is predictable.

    • Electronic Control: Nucleophiles preferentially attack a carbon atom that can stabilize a partial positive charge in the transition state, such as a benzylic or allylic position.[15]

    • Steric Control: In the absence of strong electronic effects, sterically demanding nucleophiles will attack the less substituted carbon atom.[15]

N-Functionalization

The lone pair on the azetidine nitrogen is basic and nucleophilic, allowing for straightforward functionalization via N-alkylation and N-acylation reactions with suitable electrophiles.[16] This is a fundamental transformation for incorporating the azetidine scaffold into larger molecular frameworks.

C-H Functionalization

As in their synthesis, direct C–H functionalization of a pre-formed azetidine ring is a powerful strategy for late-stage diversification.[1] This allows for the introduction of new substituents onto the carbon framework of the ring without having to rebuild it from scratch, which is invaluable in lead optimization campaigns.

Strategic Applications in Drug Discovery

The true power of azetidine building blocks lies in their ability to solve specific problems in drug design, from improving pharmacokinetic profiles to unlocking new binding interactions.

The Azetidine Moiety as a Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or pharmacological activity. Azetidines are exceptionally versatile in this role.

  • Saturated Ring Bioisostere: Azetidines are frequently used as smaller, more rigid, and less lipophilic replacements for pyrrolidine and piperidine rings.[5][9] This substitution can improve metabolic stability by blocking sites of metabolism on the larger rings and can enhance solubility.

  • sp³-Rich Scaffold: In an effort to move away from flat, aromatic compounds ("flatland"), which can have poor pharmacokinetic properties, azetidines are used to replace planar motifs.[11] For instance, spirocyclic azetidines have been successfully employed as non-planar bioisosteres of morpholine and piperazine.[5][11]

Bioisosterism cluster_common Common Scaffolds cluster_azetidine Azetidine Bioisosteres Piperidine Piperidine (Larger, Flexible) Bioisostere Bioisosteric Replacement Piperidine->Bioisostere Improves PK/PD Reduces Lipophilicity Aromatic Aromatic Ring (Planar, Lipophilic) Aromatic->Bioisostere Increases sp³ character Improves Solubility Azetidine Azetidine (Smaller, Rigid) Bioisostere->Azetidine Improves PK/PD Reduces Lipophilicity Spiro_Azetidine Spiro-Azetidine (3D, Non-planar) Bioisostere->Spiro_Azetidine Increases sp³ character Improves Solubility

Case Studies: Azetidine in FDA-Approved Drugs

The clinical success of azetidine-containing molecules validates their utility in drug design.

Drug NameTherapeutic AreaRole of the Azetidine Moiety
Baricitinib Rheumatoid Arthritis (JAK Inhibitor)The azetidine-1-sulfonamide group provides a key interaction with the kinase hinge region and contributes to selectivity and optimal physicochemical properties.[4][5]
Cobimetinib Melanoma (MEK Inhibitor)The 3-(dimethylamino)azetidine moiety occupies a specific pocket of the enzyme, enhancing potency and improving pharmacokinetic properties such as solubility.[4][5]
Azelnidipine Hypertension (Calcium Channel Blocker)The azetidin-3-yl ester provides sustained drug action and contributes to the overall favorable profile of the molecule.[4][5][8]
Sarolaner Veterinary EctoparasiticideThe spiro-azetidine component is crucial for its insecticidal and acaricidal activity, highlighting its use beyond human medicine.[4][5]

Key Experimental Protocols

To ensure this guide is grounded in practice, we provide step-by-step methodologies for core transformations.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization

This protocol describes a common method for synthesizing a versatile azetidine building block from a commercially available precursor.

  • Step 1: Epichlorohydrin Ring-Opening.

    • To a stirred solution of benzylamine (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the mixture under reduced pressure to obtain the crude amino alcohol intermediate.

  • Step 2: N-Protection.

    • Dissolve the crude intermediate in a 1:1 mixture of THF and water. Add sodium bicarbonate (3.0 eq).

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise.

    • Stir at room temperature for 16 hours. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Step 3: Cyclization (Ring Closure).

    • Dissolve the N-Boc protected intermediate in anhydrous THF and cool to 0 °C.

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality: The strong base deprotonates the hydroxyl group, creating an alkoxide which acts as an intramolecular nucleophile.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours. The intramolecular Sₙ2 displacement of the chloride forms the azetidine ring.

    • Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry, and purify by column chromatography to yield N-Boc-3-hydroxyazetidine.

Protocol 2: Nucleophilic Ring-Opening of an N-Activated Azetidine

This protocol illustrates the characteristic strain-release reactivity of the azetidine scaffold.

  • Step 1: Azetidine Activation.

    • Dissolve N-Boc-azetidine (1.0 eq) in a suitable solvent such as dichloromethane.

    • Add a strong acid like trifluoroacetic acid (TFA, 10 eq) at 0 °C.

    • Causality: The TFA protonates the nitrogen (after Boc-group removal), forming the reactive azetidinium ion.

  • Step 2: Nucleophilic Attack.

    • To the activated azetidine solution, add a nucleophile, for example, sodium azide (NaN₃, 3.0 eq).

    • Stir the reaction at room temperature for 6 hours.

    • The nucleophile (azide) attacks one of the electrophilic ring carbons, leading to the opening of the four-membered ring.

  • Step 3: Work-up and Isolation.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting γ-azido amine product by column chromatography.

Conclusion and Future Directions

Azetidine-based building blocks have firmly established themselves as vital components in the medicinal chemist's toolkit.[4][18] Their unique blend of conformational rigidity, strain-driven reactivity, and favorable physicochemical properties allows for the intelligent design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[3][5]

The future of azetidine chemistry will likely focus on the development of even more efficient and stereoselective synthetic methods, particularly those involving late-stage C-H functionalization.[1] As our understanding of their conformational influence and bioisosteric potential deepens, we can expect to see azetidine scaffolds being applied to an even broader range of biological targets and therapeutic areas, solidifying their role as a cornerstone of next-generation drug discovery.[3][18]

References

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  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10, 5095. [Link]

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  • Unknown Author. (n.d.). Synthesis of key azetidine building block via N-Ns-aziridine 302. ResearchGate. [Link]

  • Unknown Author. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

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Sources

A Technical Guide to the Strategic Application of tert-Butoxycarbonyl (Boc) Protection in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has become a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, sp³-rich character, and ability to improve pharmacokinetic properties have led to its incorporation into numerous FDA-approved drugs.[1][2] However, the synthesis of this strained ring system presents significant challenges, primarily related to the reactivity of the secondary amine nitrogen.[3][4] Effective nitrogen protection is therefore not merely a procedural step but a cornerstone of any successful azetidine synthesis campaign. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the role and application of the tert-butoxycarbonyl (Boc) protecting group, a critical tool for mastering azetidine chemistry. We will explore the causality behind its widespread adoption, detail validated experimental protocols for its installation and cleavage, and discuss its strategic use in the synthesis of complex pharmaceutical intermediates.

The Azetidine Motif: A Challenge and an Opportunity

The inherent ring strain of azetidine (approx. 25.4 kcal/mol) confers both its desirable pre-organization for receptor binding and its synthetic difficulty.[5] The secondary amine is nucleophilic and basic, readily participating in undesired side reactions such as polymerization, self-coupling, or reaction with electrophilic reagents intended for other parts of the molecule.[6][7] A robust protecting group is essential to temporarily mask this reactivity, enabling controlled and selective transformations elsewhere.

The ideal protecting group for this purpose must satisfy several criteria:

  • Ease of Installation: It should be introduced under mild conditions with high efficiency.

  • Stability: It must be inert to a wide range of reagents and reaction conditions (e.g., bases, nucleophiles, organometallics, and mild reducing/oxidizing agents).[8][9]

  • Facile Cleavage: It must be removed selectively under conditions that do not compromise the integrity of the azetidine ring or other functional groups.[10]

  • Orthogonality: Its removal conditions should be distinct from those of other protecting groups within the molecule, allowing for sequential deprotection strategies.[8][11]

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice that fulfills these requirements, becoming the workhorse for azetidine synthesis in both academic and industrial settings.

The Boc Group: Rationale for its Preeminence in Azetidine Chemistry

The Boc group is an acid-labile protecting group installed as a carbamate.[8] Its effectiveness stems from a combination of steric and electronic factors. Once installed, the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity. Furthermore, the steric bulk of the tert-butyl group provides a physical shield against attacking reagents.

The key advantage of the Boc group is its cleavage chemistry. It is exceptionally stable to basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation) but is readily cleaved by mild anhydrous acids.[8][9] This acid-lability is a direct consequence of the formation of the highly stable tert-butyl carbocation upon cleavage, which then rapidly decomposes to gaseous isobutene and carbon dioxide.[7][8] This orthogonality makes it perfectly compatible with base-labile groups like Fmoc or hydrogenation-labile groups like Cbz, which is critical in multi-step syntheses.[9]

Boc Protection of the Azetidine Nitrogen: Mechanism and Protocol

The standard method for Boc protection involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction is a nucleophilic acyl substitution.

Reaction Mechanism

The mechanism proceeds via the nucleophilic attack of the azetidine nitrogen onto one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and decomposes into carbon dioxide and the tert-butoxide anion, which subsequently deprotonates the newly formed ammonium salt to yield the N-Boc-azetidine and tert-butanol.[8][9][12] The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[8] While the reaction can proceed without an external base, non-nucleophilic bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) are often added to accelerate the reaction and neutralize the protonated amine.[12][13]

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Azetidine Azetidine (or derivative) Reaction Combine & Stir (0°C to RT, 1-3 h) Azetidine->Reaction Boc2O Di-tert-butyl Dicarbonate (Boc₂O) Boc2O->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Work-up (e.g., wash with H₂O, brine) Reaction->Workup Reaction Complete (TLC Monitoring) Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Product Purified N-Boc-Azetidine Purify->Product

Caption: General workflow for the Boc protection of azetidine.

Experimental Protocol: Synthesis of tert-Butyl Azetidine-1-carboxylate

This protocol describes a standard procedure for the N-Boc protection of azetidine hydrochloride.

  • Reagents & Equipment:

    • Azetidine hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Deionized water

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Step-by-Step Procedure:

    • To a solution of azetidine hydrochloride (1.0 eq) in water, add a solution of NaOH (2.2 eq) in water at 0 °C (ice bath).

    • To this cold solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, tert-butyl azetidine-1-carboxylate, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by silica gel column chromatography.

Key Parameters and Rationale
ParameterCommon Choice(s)Rationale & Field Insights
Solvent DCM, THF, Dioxane, AcetonitrileAprotic solvents are preferred to avoid reaction with Boc₂O. DCM is excellent for its low boiling point and ability to dissolve most organic substrates.[10][12] For weakly nucleophilic amines, alcoholic solvents like methanol can surprisingly accelerate the reaction rate.[14]
Base NaOH, TEA, NaHCO₃, DMAP (catalytic)A base is used to neutralize the acid byproduct or free the amine from its salt.[10] For sensitive substrates, a milder base like NaHCO₃ is used. DMAP acts as a powerful nucleophilic catalyst, but can promote side reactions and should be used judiciously.[12]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exotherm from the reaction of Boc₂O, then allowed to warm to room temperature for completion.[10]
Equivalents of Boc₂O 1.05 - 1.2 eqA slight excess of Boc₂O is used to ensure complete consumption of the amine starting material. Gross excess can complicate purification.
Work-up Aqueous wash / Trisamine ResinAn aqueous wash removes water-soluble byproducts. For removing excess Boc₂O from sensitive or highly soluble products, passing the crude mixture through a cartridge of polymer-supported trisamine is a highly effective purification technique.[11]

Boc Deprotection: Unveiling the Azetidine Core

The strategic value of the Boc group lies in its clean and efficient removal. The standard method employs a strong anhydrous acid, most commonly trifluoroacetic acid (TFA).

Deprotection Mechanism

The deprotection is an acid-catalyzed elimination proceeding through several key steps:[2][15]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA, making it a better leaving group.

  • Cation Formation: The C-O bond cleaves to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The liberated azetidine nitrogen is immediately protonated by the acidic medium to form the corresponding trifluoroacetate salt.

Deprotection_Mechanism BocAzetidine N-Boc-Azetidine Protonation Protonation (TFA) BocAzetidine->Protonation ProtonatedIntermediate Protonated Carbamate Protonation->ProtonatedIntermediate + H⁺ CationFormation Cleavage ProtonatedIntermediate->CationFormation CarbamicAcid Carbamic Acid Intermediate CationFormation->CarbamicAcid tBuCation tert-Butyl Cation CationFormation->tBuCation - tBu⁺ Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Azetidine Free Azetidine Decarboxylation->Azetidine CO2 CO₂ (gas) Decarboxylation->CO2 - CO₂ FinalProtonation Protonation Azetidine->FinalProtonation AzetidineSalt Azetidine•TFA Salt FinalProtonation->AzetidineSalt + H⁺

Caption: Mechanism of TFA-mediated Boc deprotection of azetidine.

Experimental Protocol: Deprotection of tert-Butyl Azetidine-1-carboxylate

This protocol describes a general procedure for solution-phase Boc deprotection.

  • Reagents & Equipment:

    • tert-Butyl azetidine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Round-bottom flask, magnetic stirrer, rotary evaporator

  • Step-by-Step Procedure:

    • Dissolve the N-Boc-azetidine (1.0 eq) in DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 5-10 eq, or as a 20-50% v/v solution in DCM). Effervescence (CO₂ evolution) should be observed.[5]

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is the azetidine trifluoroacetate salt, which may be a solid or oil.

    • Work-up (Option A - Isolate Salt): The resulting salt can often be used directly in the next step without further purification. Trituration with diethyl ether can sometimes induce precipitation of the salt, which can be collected by filtration.

    • Work-up (Option B - Isolate Free Amine): Dissolve the crude salt in DCM and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free azetidine. Caution: Free azetidine is volatile.

Troubleshooting and Advanced Considerations
  • Substrate Alkylation: The intermediate tert-butyl cation is electrophilic and can alkylate other nucleophilic sites in the molecule (e.g., indoles, thiols).[16] To mitigate this, a "scavenger" such as triisopropylsilane (TIPS) or thioanisole can be added to the reaction mixture to trap the cation.

  • Incomplete Reaction: If the reaction stalls, adding more TFA or extending the reaction time is usually effective. For highly acid-sensitive substrates, using milder conditions like 4M HCl in dioxane can be an alternative.

  • Work-up Issues: The resulting amine salt may be highly water-soluble, making extraction difficult. In these cases, removing all volatiles in vacuo and using the crude salt directly is the best approach. If the free base is required and is water-soluble, a continuous liquid-liquid extraction may be necessary.

Case Study: The Role of N-Boc-Azetidine in the Synthesis of Cobimetinib

The strategic importance of Boc protection is exemplified in the synthesis of advanced pharmaceutical agents. Cobimetinib (Cotellic®), an FDA-approved MEK inhibitor for the treatment of melanoma, features a substituted azetidine ring.[1] A key step in its synthesis involves the use of a Boc-protected azetidine building block.

A reported synthesis utilizes a strain-release approach where 1-azabicyclo[1.1.0]butane reacts with a boronic ester. The resulting N-H azetidine is then immediately protected with a Boc group to stabilize the intermediate and facilitate purification and subsequent transformations. This N-Boc-3-substituted-azetidine is a crucial, stable intermediate that allows for the controlled, stepwise construction of the final complex drug molecule. The Boc group is removed later in the sequence under acidic conditions to reveal the secondary amine for final coupling steps. This highlights how Boc protection enables the use of reactive azetidine intermediates in a controlled and high-yielding manner.

Conclusion

The tert-butoxycarbonyl group is an indispensable tool in the synthesis of azetidine-containing molecules. Its combination of stability, orthogonality, and facile, high-yielding installation and removal protocols makes it the protecting group of choice for managing the reactivity of the azetidine nitrogen. Understanding the mechanisms behind its application and the rationale for specific experimental conditions empowers chemists to confidently incorporate the valuable azetidine scaffold into complex synthetic targets. As the demand for novel, sp³-rich drug candidates continues to grow, a masterful command of Boc protection chemistry will remain a critical skill for professionals in drug discovery and development.

References

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  • National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved January 10, 2026, from [Link]

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  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 10, 2026, from [Link]

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An In-depth Technical Guide to the Solubility Profile of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS No. 943060-59-1), a key building block in contemporary drug discovery and development. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to fully characterize the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present known solubility data, and offer detailed, field-proven experimental protocols for determining its solubility in a range of pharmaceutically relevant solvents. The guide emphasizes the critical interplay of factors such as pH and temperature, and distinguishes between kinetic and thermodynamic solubility to ensure a thorough and accurate understanding.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent. For a molecule like tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, which serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of its solubility is paramount for several reasons:

  • Reaction and Process Chemistry: Efficient synthesis and purification protocols are contingent on the solubility of reactants, intermediates, and final products in various solvent systems.

  • Formulation Development: The solubility of an API or its precursors dictates the choice of excipients and the feasibility of different dosage forms.

  • Pharmacokinetics and Bioavailability: Aqueous solubility is a direct determinant of a drug's absorption and, consequently, its bioavailability upon administration.

This guide will provide the necessary tools to thoroughly evaluate the solubility of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, enabling informed decision-making throughout the research and development pipeline.

Physicochemical Properties of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

A foundational understanding of the molecule's inherent properties is essential to predict and interpret its solubility behavior.

PropertyValueSource
CAS Number 943060-59-1[1]
Molecular Formula C₉H₁₉ClN₂O₂[1]
Molecular Weight 222.72 g/mol [1]
Appearance White crystalline solid[2]
Melting Point Approx. 136-139 °C[2]
pKa (Predicted) The azetidine nitrogen is basic and is expected to have a pKa in the range of 8.0-10.0. As a hydrochloride salt, the protonated amine is the predominant species in neutral and acidic solutions.Inferred from azetidine chemistry

The structure of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, featuring a hydrophilic hydrochloride salt of a secondary amine and a lipophilic tert-butoxycarbonyl (Boc) protecting group, suggests a solubility profile that will be highly dependent on the nature of the solvent.

Known Solubility Data

Publicly available, quantitative solubility data for tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is limited. However, the following qualitative and semi-quantitative information has been reported:

  • Water: Soluble. One source indicates a solubility of approximately 5 g/100 mL.[2]

  • Ethanol: Soluble.[2]

  • Dichloromethane: Soluble.[2]

This information provides a preliminary indication of its solubility in polar protic and chlorinated solvents. However, for a comprehensive understanding, a systematic evaluation across a broader range of solvents is necessary.

Theoretical Framework for Solubility

The solubility of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is governed by the principle of "like dissolves like." As a hydrochloride salt, its solubility in aqueous media is expected to be significant due to the ionic nature of the protonated azetidine nitrogen and the chloride counter-ion.

The Influence of pH on Aqueous Solubility

The pH of the aqueous medium will have a profound impact on the solubility of this compound. The protonated azetidine moiety is in equilibrium with its free base form.

pH_influence cluster_solubility Expected Aqueous Solubility Protonated Form (Salt) Protonated Form (Salt) Free Base Form Free Base Form Protonated Form (Salt)->Free Base Form + OH⁻ - H₂O High Solubility High Solubility Protonated Form (Salt)->High Solubility Dominant at low pH Free Base Form->Protonated Form (Salt) + H₃O⁺ - H₂O Low Solubility Low Solubility Free Base Form->Low Solubility Dominant at high pH

Caption: Influence of pH on the equilibrium and solubility of the compound.

  • Acidic to Neutral pH: At pH values below the pKa of the azetidine nitrogen, the compound will exist predominantly in its protonated, hydrochloride salt form. This ionic species will exhibit higher solubility in aqueous media due to favorable ion-dipole interactions with water molecules.

  • Basic pH: As the pH increases above the pKa, the azetidine nitrogen will be deprotonated, yielding the free base. The free base is less polar than the salt form and is expected to have significantly lower aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents will be a function of the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be good solvents for the hydrochloride salt due to their ability to solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are also anticipated to be effective at dissolving the compound, primarily due to their high polarity and ability to solvate the protonated amine.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The ionic nature of the hydrochloride salt will likely render it poorly soluble in nonpolar solvents.

Experimental Determination of Solubility

To obtain a comprehensive solubility profile, it is essential to perform experimental measurements. This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), begins to precipitate when added to an aqueous buffer. It is a measure of the rate of dissolution versus the rate of precipitation and can be influenced by the amorphous or crystalline nature of the precipitate.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the gold standard for determining thermodynamic solubility.

solubility_types cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 High-throughput k2 DMSO stock addition k1->k2 k3 Precipitation measurement k2->k3 k4 Often higher than thermodynamic k3->k4 t1 Gold standard t2 Excess solid equilibration t1->t2 t3 Shake-flask method t2->t3 t4 Represents true equilibrium t3->t4

Sources

An In-depth Technical Guide to tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS No. 943060-59-1), a pivotal building block in modern medicinal chemistry. We will explore the compound's historical context, detailing the rise of the azetidine scaffold as a valuable motif in drug design. The core of this document is dedicated to a detailed examination of its synthetic methodologies, including a step-by-step protocol for a key transformation. Furthermore, we highlight its critical applications in the synthesis of complex pharmaceutical agents, supported by mechanistic insights and structured data. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile intermediate.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly vital in drug discovery.[1][2] Their significance stems from a unique combination of physicochemical properties conferred by the strained four-membered ring system.[1] This strained ring imparts a rigid, three-dimensional character to molecules, which can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes for successful drug candidates.[1][3]

The incorporation of azetidine motifs is a proven strategy in pharmaceutical development, with several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, featuring this core structure.[1] These examples underscore the scaffold's ability to fine-tune pharmacokinetic and pharmacodynamic profiles. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride emerges as a particularly valuable derivative for several reasons:

  • The Azetidin-3-yl Core: Provides the foundational rigid scaffold.

  • The N-methyl Group: Offers a point for substitution and can influence basicity and receptor interaction.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: A robust yet readily cleavable protecting group essential for multi-step synthetic campaigns.

  • The Hydrochloride Salt: Ensures the compound is a stable, crystalline, and easy-to-handle solid, which is a crucial consideration for process chemistry and storage.[4][5]

This guide will now delve into the history, synthesis, and application of this specific and highly strategic chemical entity.

Discovery and Historical Context

While the precise first synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is not prominently documented in a single seminal publication, its emergence is intrinsically linked to the broader exploration of functionalized azetidines for drug discovery programs. The development of such building blocks is often driven by the need for novel chemical space in lead optimization.

The history can be understood through the evolution of synthetic methods for the azetidine ring itself. Early syntheses were often low-yielding and lacked generality. However, significant progress in synthetic methodologies has made substituted azetidines more accessible.[1][3] The rise of patent applications citing this specific molecule and its non-hydrochloride parent compound (CAS 577777-20-9) in the early 21st century points to its growing adoption by pharmaceutical companies as a key intermediate.[6][7] It is frequently used as a versatile building block in the creation of complex molecules for various therapeutic areas, including neurological disorders.[8][9][10]

Synthetic Methodologies

The synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. The general strategy involves the formation of the azetidine ring, functionalization at the 3-position, and subsequent protection and salt formation.

General Retrosynthetic Approach

A logical retrosynthetic analysis breaks the target molecule down into simpler, commercially available precursors. The key disconnections are the Boc-protecting group, the N-methyl bond, and the azetidine ring itself.

G Target tert-Butyl azetidin-3-yl(methyl)carbamate HCl (Target Molecule) Freebase tert-Butyl azetidin-3-yl(methyl)carbamate (Free Base) Target->Freebase HCl Removal Boc_Protected 1-Boc-3-(methylamino)azetidine Freebase->Boc_Protected Isomerization / Rearrangement Precursor1 1-Boc-3-azetidinone Boc_Protected->Precursor1 Reductive Amination Precursor2 Methylamine Boc_Protected->Precursor2 Reductive Amination Ring_Precursor Epichlorohydrin & Benzhydrylamine (Common Starting Materials) Precursor1->Ring_Precursor Ring Formation & Oxidation

Caption: Retrosynthetic analysis of the target compound.

Key Synthetic Route: Reductive Amination

A common and efficient method for installing the methylamino group is the reductive amination of a ketone precursor, 1-Boc-3-azetidinone. This ketone is itself a key intermediate synthesized from precursors like epichlorohydrin.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 1-Boc-3-azetidinone C Intermediate Imine/Enamine A->C B Methylamine (CH3NH2) B->C E 1-Boc-3-(methylamino)azetidine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E G Final Product (HCl Salt) E->G Protonation F HCl in Ether/Dioxane F->G

Caption: Key workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis of 1-Boc-3-(methylamino)azetidine

This protocol describes the reductive amination step, a critical transformation in the overall synthesis.

Materials:

  • 1-Boc-3-azetidinone

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-Boc-3-azetidinone (1.0 eq) and anhydrous DCM.

  • Amine Addition: Add methylamine solution (1.2 eq) to the stirred solution at room temperature.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) dropwise. The formation of the iminium ion intermediate is crucial and is catalyzed by the acid. Stir the mixture for 1 hour at room temperature.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, minimizing over-reduction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil (1-Boc-3-(methylamino)azetidine) can be purified by column chromatography on silica gel.

Final salt formation would then be achieved by dissolving the purified free base in a suitable solvent like diethyl ether and adding a solution of HCl.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the final product.

PropertyValueSource
CAS Number 943060-59-1[5][11][12]
Molecular Formula C₉H₁₉ClN₂O₂[5]
Molecular Weight 222.71 g/mol [5]
Appearance White crystalline powder[4]
Solubility Soluble in water and organic solvents like methanol[4]
Storage 4°C, sealed storage, away from moisture[5]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as the carbamate C=O stretch.

Applications in Drug Discovery

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.[6][13][14] Its utility is demonstrated in the synthesis of numerous complex molecules currently under investigation for a wide range of therapeutic targets.

The primary role of this building block is to introduce the 3-(methylamino)azetidine moiety into a larger molecular scaffold. After coupling, the Boc group can be easily removed under acidic conditions to reveal a secondary amine, which can then be further functionalized. This strategy is widely employed in the development of kinase inhibitors, GPCR modulators, and other targeted therapies. The azetidine ring often serves as a bioisosteric replacement for more common rings like piperidine or morpholine, offering a novel vector in three-dimensional space and potentially improving drug-like properties.[15]

Conclusion

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a testament to the advances in synthetic chemistry that fuel modern drug discovery. Its well-defined structure, featuring a strategically protected amine on a valuable azetidine scaffold, makes it an indispensable tool for medicinal chemists. The reliable synthetic routes and the commercial availability of this compound ensure its continued application in the creation of next-generation therapeutics. Understanding its synthesis, properties, and strategic applications allows researchers to effectively incorporate this potent building block into their discovery pipelines, accelerating the development of novel medicines.[15]

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Kovalenko, S., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • ChemBK. (n.d.). tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. ChemBK. [Link]

  • AZA Mid-Year Meeting. (n.d.). tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Next Peptide. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Next Peptide. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • CAS Common Chemistry. (n.d.). N-Butyl-4-chloro-3-nitrobenzenesulfonamide. CAS. [Link]

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A Technical Guide to tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is relentless. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged" motif in drug design.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility when compared to more flexible or planar analogues.[1]

This guide provides an in-depth technical overview of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS: 943060-59-1), a versatile and strategically important building block for the introduction of the 3-(methylamino)azetidine moiety into complex pharmaceutical agents. We will explore its chemical properties, synthesis, and characterization, and discuss the rationale behind its application in drug development, providing researchers and scientists with the foundational knowledge to effectively utilize this valuable synthon.

Physicochemical and Structural Properties

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. The molecule's structure combines the rigid azetidine ring with a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, a crucial feature for controlled, sequential synthesis.

PropertyValueSource(s)
CAS Number 943060-59-1[2]
Molecular Formula C₉H₁₉ClN₂O₂[2]
Molecular Weight 222.71 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Melting Point ~136-139 °C[1]
Solubility Soluble in water, ethanol, and dichloromethane[1]
Topological Polar Surface Area (TPSA) 41.57 Ų[2]

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a multi-step process that leverages fundamental principles of amine protection and azetidine ring formation. While specific proprietary methods may vary, a general and logical synthetic pathway can be outlined.

Conceptual Synthetic Workflow

A plausible synthetic route involves the initial formation of a protected azetidine precursor, followed by the introduction of the methylamino group and subsequent Boc protection, and finally, formation of the hydrochloride salt.

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Functionalization & Deprotection cluster_2 Step 3: N-Methylation & Boc Protection cluster_3 Step 4: Salt Formation A 1,3-Dihalopropane Derivative C N-Protected Azetidine A->C B Primary Amine (e.g., Benzhydrylamine) B->C D Introduction of 3-Amino Functionality C->D E Deprotection D->E F Azetidin-3-amine E->F G Reductive Amination (Methylation) F->G H Boc Protection with (Boc)₂O G->H I tert-Butyl azetidin-3-yl(methyl)carbamate H->I J HCl in appropriate solvent I->J K Final Product (Hydrochloride Salt) J->K

Caption: Conceptual workflow for the synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

The Rationale for Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its selection is deliberate and based on several key advantages:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions on other parts of the molecule.

  • Ease of Cleavage: It can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which are orthogonal to many other protecting groups.

  • Improved Handling: The Boc group increases the lipophilicity of the molecule, often making intermediates more amenable to standard purification techniques like silica gel chromatography.

The protection mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is highly efficient and proceeds under mild conditions.

Experimental Protocol: General N-Boc Protection

This protocol describes a general procedure for the Boc protection of a secondary amine, which is a critical step in the overall synthesis.

Materials:

  • Secondary amine precursor (e.g., 3-(methylamino)azetidine)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (optional, e.g., Triethylamine or Sodium Bicarbonate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the secondary amine precursor in the chosen solvent.

  • Add the base if required, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Analytical Characterization

Ensuring the identity and purity of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the N-methyl group (a singlet at ~2.8-3.0 ppm), and the protons of the azetidine ring (multiplets in the range of 3.5-4.5 ppm).

    • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the azetidine ring and the methyl group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the free base by identifying the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample (>97%) is typically required for applications in drug synthesis.

Applications in Drug Development

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride serves as a crucial intermediate for incorporating the 3-(methylamino)azetidine pharmacophore into drug candidates. This moiety is of particular interest because the azetidine ring acts as a bioisostere for other cyclic and acyclic structures, often leading to improved drug-like properties.

The general workflow for its use in synthesis is as follows:

G A tert-Butyl azetidin-3-yl(methyl) carbamate hydrochloride B Deprotection of Azetidine Nitrogen (if applicable, often done in situ) A->B Base C Coupling with R-X (e.g., SNAr, reductive amination, amide coupling) B->C D Intermediate with Azetidine Moiety C->D E Boc Deprotection (Acidic Conditions) D->E HCl or TFA F Final Active Pharmaceutical Ingredient (API) E->F Further synthetic steps

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][4] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation.[3][5]

The physicochemical properties of the linker, such as its length, rigidity, and polarity, directly impact the PROTAC's overall characteristics, including cell permeability, solubility, and metabolic stability.[2] Consequently, the rational design of linkers has become a central focus in the optimization of potent and drug-like PROTACs.

The Azetidine Advantage: Rigidity and Improved Physicochemical Properties

The incorporation of small, saturated heterocyclic scaffolds like azetidine into linker design offers significant advantages. Azetidine, a four-membered nitrogen-containing heterocycle, introduces a degree of conformational rigidity that can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex.[6][7] This structural constraint can lead to higher binding affinity and improved degradation efficiency.[6]

Key benefits of using azetidine-based linkers include:

  • Enhanced sp³ Character: Increasing the fraction of sp³-hybridized atoms is a well-established strategy to improve the developability of drug candidates, often leading to better solubility and metabolic stability.[8]

  • Improved Physicochemical Profile: The azetidine motif can enhance aqueous solubility and tune lipophilicity, crucial parameters for oral bioavailability and cell permeability.[2][8]

  • Metabolic Stability: The strained ring system of azetidine can be more resistant to metabolic degradation compared to flexible aliphatic chains.[8][9]

  • Vectorial Diversity: The 3-dimensional structure of the azetidine ring provides distinct vectors for exiting the linker, allowing for fine-tuning of the orientation of the two ligands.

This guide focuses on a key building block for this purpose: tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride . This reagent provides a Boc-protected secondary amine on a rigid azetidine core, ready for integration into a PROTAC synthesis workflow.

Overview of PROTAC Synthesis Strategy

The synthesis of a PROTAC is a modular process. The core workflow involves the sequential coupling of the three primary components: the POI ligand (warhead), the E3 ligase ligand (anchor), and the linker. The use of building blocks with orthogonal protecting groups is essential for a controlled, stepwise assembly.

Caption: Modular assembly of a PROTAC molecule.

Detailed Experimental Protocols

This section provides a representative two-stage protocol for incorporating tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride into a PROTAC linker. The protocol involves (1) Boc deprotection to reveal the reactive secondary amine, and (2) subsequent amide coupling to a carboxylic acid-bearing component.

Reagent Profile
Parameter Value
Compound Name tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
Molecular Formula C₁₀H₂₁ClN₂O₂
Molecular Weight 236.74 g/mol
CAS Number 1053655-53-0 (for parent free base)
Protocol 1: Boc Deprotection of the Azetidine Building Block

This step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free secondary amine as a salt, which is typically used directly in the next step.

Deprotection_Workflow cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup A Dissolve Boc-Azetidine HCl in anhydrous DCM B Add TFA dropwise at 0 °C A->B C Warm to RT, stir for 1-3 hours B->C D Monitor by LC-MS C->D E Concentrate in vacuo D->E F Co-evaporate with DCM or Toluene E->F G Obtain Azetidine·2TFA salt F->G

Caption: Workflow for Boc deprotection of the azetidine intermediate.

Materials & Reagents:

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, ~20 eq)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Dissolve tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10-20 equivalents) to the stirred solution dropwise. Gas evolution (tert-butyl cation fragmentation to isobutylene) may be observed.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with additional DCM or toluene (2-3 times).

  • The resulting product, azetidin-3-yl(methyl)amine bis-trifluoroacetate salt, is typically a viscous oil or solid and is often used in the subsequent coupling step without further purification.

Scientist's Note (Rationale):

  • Choice of Acid: TFA is commonly used for Boc deprotection because it is a strong acid that cleaves the carbamate efficiently, and its volatility, along with the byproducts (isobutylene and CO₂), allows for easy removal in vacuo.[11][12]

  • Anhydrous Conditions: While the reaction can tolerate some moisture, using an anhydrous solvent prevents unwanted side reactions and ensures the reactive amine salt is ready for the subsequent moisture-sensitive coupling step.

  • Excess Reagent: A large excess of TFA ensures the reaction goes to completion quickly and neutralizes the hydrochloride salt and the newly formed amine.

Protocol 2: Amide Coupling with a Carboxylic Acid Component

This protocol describes the formation of an amide bond between the deprotected azetidine amine and a carboxylic acid (which could be a POI ligand, an E3 ligand, or a pre-functionalized linker fragment).

Materials & Reagents:

  • Deprotected azetidine amine salt from Protocol 1 (1.0 - 1.2 eq)

  • Carboxylic acid component (Component-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under a nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid component (Component-COOH) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (3.0 - 5.0 eq) to the mixture. The amount of base is crucial to neutralize the amine salt (e.g., bis-TFA salt) and facilitate the coupling.

  • In a separate vial, dissolve the crude deprotected azetidine amine salt from Protocol 1 in a minimal amount of anhydrous DMF.

  • Add the azetidine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be worked up by diluting with ethyl acetate or another suitable organic solvent, followed by washing with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product using an appropriate method, such as preparative reverse-phase HPLC (prep-HPLC) or flash column chromatography.

Scientist's Note (Rationale):

  • Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and reduces the risk of racemization for chiral carboxylic acids.[13][14]

  • Base Selection: DIPEA is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid and the protonated amine salt, allowing them to react without DIPEA itself competing as a nucleophile.[13]

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for dissolving a wide range of substrates, including polar fragments and peptide-like structures common in PROTAC synthesis.

Quantitative Data & Characterization Summary
Step Parameter Typical Value / Method Purpose
Protocol 1 Yield Quantitative (used crude)Proceed to next step without loss
Protocol 2 Yield 40 - 80% (after purification)Varies based on substrates
Characterization LC-MS C18 column, H₂O/ACN gradientConfirm reaction completion, product mass
Characterization ¹H NMR DMSO-d₆ or CDCl₃Confirm structure, purity
Purification Prep-HPLC C18 column, H₂O/ACN gradient with TFA or Formic AcidIsolate final pure compound

PROTAC Mechanism of Action

Once synthesized, the azetidine-containing PROTAC mediates protein degradation by hijacking the cell's ubiquitin-proteasome system.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex.[5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The resulting poly-ubiquitinated POI is recognized and degraded by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.

Conclusion

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a valuable and versatile building block for PROTAC synthesis. Its incorporation allows for the creation of linkers with enhanced rigidity and favorable physicochemical properties. The straightforward deprotection and coupling protocols outlined in this guide provide researchers with a reliable method to integrate this scaffold, enabling the systematic exploration of linker structure to optimize PROTAC potency and drug-like properties.

References

  • Roy, M., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Available at: [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • MedChemExpress Japan. (n.d.). tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. Available at: [Link]

  • MedChemExpress China. (n.d.). tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. Available at: [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • MedChemExpress China. (n.d.). tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate. Available at: [Link]

  • Li, D., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Isopi, E., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Ganesan, A., et al. (2023). Classification of most common linkers used in PROTAC design based on their chemical structures and functional groups. ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • Popovic, M., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Hati, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Sun, D., et al. (2022). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Experimental Setup for Coupling Azetidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Azetidine Linkers in Advanced Drug Design

In the landscape of modern medicinal chemistry and drug development, the azetidine ring has emerged as a critical structural motif.[1][2][3][4] This four-membered saturated heterocycle is increasingly incorporated into therapeutic candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[1][5] The unique conformational rigidity and sp³-rich character of the azetidine scaffold can lead to improved metabolic stability, increased solubility, and better target engagement.[1][5] Specifically, the replacement of more conventional linkers like piperidine with azetidine has been shown to mitigate N-dealkylation, a common metabolic liability, thereby extending a drug's half-life and exposure.[5]

The successful integration of azetidine linkers into complex molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), hinges on robust and efficient coupling strategies.[6] This comprehensive guide provides detailed experimental protocols and the underlying scientific rationale for two of the most prevalent and versatile methods for coupling azetidine linkers: Reductive Amination and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Our objective is to equip researchers with the practical knowledge and theoretical understanding necessary to confidently implement these techniques. We will delve into the causality behind experimental choices, offer self-validating protocols, and provide visual aids to clarify complex workflows, ensuring both scientific integrity and successful experimental outcomes.

I. Reductive Amination: Forging Stable Amine Bonds with Azetidine Scaffolds

Reductive amination is a powerful and widely used method for the N-functionalization of azetidines, enabling the formation of a stable secondary or tertiary amine linkage.[7][8] This one-pot reaction proceeds through a two-step mechanism: the initial formation of a hemiaminal intermediate from the reaction of a carbonyl group (aldehyde or ketone) with an amine, followed by dehydration to an imine or iminium ion, which is then selectively reduced.[7]

Causality of Experimental Choices in Reductive Amination

The choice of reagents and reaction conditions is paramount for a successful reductive amination.

  • The Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and selectivity.[7][9] It is less reactive than other borohydrides like sodium borohydride (NaBH₄), allowing it to selectively reduce the iminium ion in the presence of the more stable starting carbonyl compound.[7][9] Sodium cyanoborohydride (NaBH₃CN) is another viable option, particularly in protic solvents like methanol.[9][10]

  • Solvent : Anhydrous, non-protic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are typically preferred to prevent unwanted side reactions and to facilitate the formation of the iminium ion intermediate.[7][9]

  • pH : The reaction is generally carried out under neutral or slightly acidic conditions. A catalytic amount of acetic acid can be added to facilitate the dehydration of the hemiaminal to the iminium ion, especially with less reactive amines.[7]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Azetidine Azetidine Derivative (e.g., N-Boc-3-azetidinone) Mixing 1. Mix Azetidine & Carbonyl in Solvent (e.g., DCE) Azetidine->Mixing Carbonyl Aldehyde/Ketone (on molecule to be coupled) Carbonyl->Mixing Imine_Formation 2. Iminium Ion Formation (Stir at RT, 20-30 min) Mixing->Imine_Formation Formation of hemiaminal Reduction 3. Add NaBH(OAc)₃ (Portion-wise, control temp.) Imine_Formation->Reduction Dehydration Stirring 4. Stir at RT (2-24 hours) Reduction->Stirring Selective reduction Quench 5. Quench with aq. NaHCO₃ Stirring->Quench Reaction complete Extract 6. Extract with DCM Quench->Extract Dry 7. Dry, Filter, Concentrate Extract->Dry Purify 8. Flash Column Chromatography Dry->Purify Product Coupled Product Purify->Product

Caption: Workflow for coupling an azetidine linker via reductive amination.

Detailed Protocol: Reductive Amination of N-Boc-3-azetidinone

This protocol describes the coupling of a model azetidine derivative, N-Boc-3-azetidinone, to a primary or secondary amine.

Materials:

  • N-Boc-3-azetidinone

  • Desired primary or secondary amine

  • 1,2-dichloroethane (DCE), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous DCE to a concentration of 0.2 M.

  • Amine Addition : Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Iminium Ion Formation : Stir the reaction mixture at room temperature for 20-30 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added to promote the formation of the iminium ion intermediate.[7]

  • Reduction : To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The addition is exothermic and should be controlled to maintain the reaction temperature below 30 °C.[7]

  • Reaction Monitoring : Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 3-aminoazetidine derivative.[7]

Self-Validation and Troubleshooting:

  • Incomplete Reaction : If the reaction does not go to completion, consider adding a catalytic amount of acetic acid (if not already present) or increasing the reaction time. Ensure all reagents and solvents are anhydrous.

  • Side Product Formation : The formation of side products may indicate that the reducing agent is too harsh. Ensure portion-wise addition of NaBH(OAc)₃ to control the temperature.

  • Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Bioorthogonal Approach

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[11][12][13] This reaction is driven by the high ring strain of a cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage.[13][14]

Causality of Experimental Choices in SPAAC

The success of a SPAAC reaction is highly dependent on the choice of the strained alkyne and the reaction conditions.

  • Strained Alkyne : A variety of strained cyclooctynes have been developed, each with different reaction kinetics and stability.[14] Dibenzocyclooctyne (DBCO) derivatives are commonly used due to their high reactivity and stability.[15]

  • Solvent : SPAAC reactions are often performed in aqueous buffers such as phosphate-buffered saline (PBS) for biological applications, demonstrating the bioorthogonal nature of this chemistry.[13][16] For small molecule synthesis, organic solvents like DMSO or DMF can be used.[16]

  • Temperature : The reaction proceeds efficiently at physiological temperatures (room temperature to 37 °C), making it ideal for live-cell labeling.[13]

Visualizing the SPAAC Workflow for Protein Conjugation

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Conjugation cluster_purification Purification & Characterization Azide_Protein Azide-Functionalized Protein Mixing 1. Mix Azide-Protein & DBCO-Linker in PBS Buffer Azide_Protein->Mixing DBCO_Linker DBCO-Azetidine Linker DBCO_Linker->Mixing Incubation 2. Incubate at RT or 4°C (4-24 hours) Mixing->Incubation [3+2] Cycloaddition Desalting 3. Size-Exclusion Chromatography (Desalting Column) Incubation->Desalting Reaction complete Concentration 4. Concentrate & Buffer Exchange Desalting->Concentration Analysis 5. SDS-PAGE & Mass Spectrometry Concentration->Analysis Product Azetidine-Linked Protein Conjugate Analysis->Product

Sources

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride as a linker in targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride: A Rigid Linker for Enhanced Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dawn of Event-Driven Pharmacology

Targeted Protein Degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven model of pharmacology.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to completely eliminate a disease-causing protein of interest (POI).[2][3] The most prominent TPD modality is the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule composed of three distinct parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5]

By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[7][8] This catalytic mechanism allows sub-stoichiometric drug concentrations to achieve profound and durable protein knockdown, opening avenues to target proteins previously considered "undruggable."[9][10]

The Linker: The Architectural Core of PROTAC Efficacy

Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of PROTAC activity, profoundly influencing its potency, selectivity, and pharmacokinetic properties.[11][12] The linker's length, rigidity, and chemical composition are not trivial; they dictate the crucial geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[13][14] An optimal linker pre-organizes the two binding ligands to facilitate favorable protein-protein interactions within the complex, a phenomenon known as positive cooperativity, which is a hallmark of highly efficient degraders.[13]

The Case for Rigidity: Azetidine Scaffolds in PROTAC Design

While flexible linkers like alkyl chains and polyethylene glycol (PEG) are synthetically accessible, their high conformational freedom can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[13][15] In contrast, rigid linkers, which incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[11][12] This rigidity can lead to:

  • Enhanced Potency: By reducing the entropic cost of binding, rigid linkers can promote the formation of more stable and productive ternary complexes.[11]

  • Improved Selectivity: A constrained conformation can disfavor binding to off-target proteins.[11]

  • Favorable Pharmacokinetics: Increased metabolic stability and improved physicochemical properties are often associated with rigid scaffolds.[12]

The 4-membered azetidine ring is an exemplary rigid building block. Its constrained, three-dimensional structure provides a defined exit vector for connecting the two ligands, offering a level of structural pre-organization that is highly desirable in rational PROTAC design.[14]

Featured Building Block: tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

This specific building block is a versatile and valuable tool for constructing azetidine-containing PROTACs.

  • Chemical Structure: CAS 943060-59-1[16][17]

  • Key Features:

    • Azetidine Ring: Provides the rigid core to the linker.

    • Secondary Amine (as HCl salt): The nitrogen atom within the azetidine ring serves as a primary attachment point for one of the PROTAC ligands (or a linker extension). The hydrochloride form ensures stability and simplifies handling.

    • Boc-Protected Methylamine: The N-methyl-N-Boc group at the 3-position provides a masked secondary amine, serving as the orthogonal attachment point for the second ligand. The Boc (tert-butyloxycarbonyl) group is a standard protecting group, stable under many reaction conditions but readily removed with acid.

This dual-functionality, combined with the inherent rigidity of the azetidine core, makes it an ideal starting point for systematically exploring structure-activity relationships in PROTAC linker design.

Experimental Protocols & Methodologies

Diagram: General PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC PROTAC (POI Ligand-Azetidine Linker-E3 Ligand) PROTAC->POI Binds PROTAC->E3 Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin (from E1/E2 Cascade) Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Unfolding Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Protocol 1: Synthesis of a Representative Azetidine-Linked PROTAC

This protocol outlines a general, two-step coupling strategy to synthesize a PROTAC using tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride . This example assumes the use of a POI ligand with a free amine (POI-NH2) and an E3 ligase ligand with a carboxylic acid (E3-COOH).

Step 1a: Coupling of E3 Ligase Ligand to the Azetidine Ring

  • Materials:

    • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.0 eq)

    • E3-COOH (e.g., VHL or CRBN ligand) (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry flask under an inert atmosphere, add E3-COOH and dissolve in anhydrous DMF.

    • Add HATU and stir for 5 minutes at room temperature.

    • In a separate flask, dissolve tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride in anhydrous DMF and add DIPEA. Stir for 10 minutes to neutralize the hydrochloride salt.

    • Add the neutralized azetidine solution to the activated E3-COOH mixture.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor reaction progress by LC-MS until the starting materials are consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the intermediate product by flash column chromatography to yield Intermediate 1 (Boc-protected PROTAC precursor) .

Step 1b: Boc Deprotection and Coupling of POI Ligand

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • POI-NH2 (1.1 eq)

    • Coupling strategy may vary. Here we assume conversion of POI-NH2 to an isocyanate or use of a carbonyl diimidazole (CDI) activated linker fragment.

  • Procedure:

    • Dissolve Intermediate 1 in DCM.

    • Add TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor by LC-MS.

    • Once deprotection is complete, concentrate the mixture in vacuo to remove excess TFA and solvent, yielding the deprotected amine as a TFA salt.

    • Coupling: The deprotected methylamine is now ready for coupling to the POI ligand. The strategy depends on the POI ligand's functional groups. For a urea linkage:

      • Activate a linker fragment with CDI and react with POI-NH2.

      • React the resulting activated carbamate with the deprotected methylamine from the previous step in the presence of a base (e.g., DIPEA) in DMF.

    • Stir at room temperature until LC-MS indicates reaction completion.

    • Purify the final PROTAC product using reverse-phase HPLC.

    • Confirm the structure and purity by LC-MS and ¹H NMR.

Causality Note: The choice of HATU as a coupling reagent is due to its high efficiency and low rate of racemization for chiral centers. The orthogonal protection strategy (HCl salt vs. Boc group) allows for sequential, controlled coupling of the two different ligands, preventing polymerization or undesired side reactions.

Protocol 2: Biophysical Assay - Ternary Complex Formation by SPR

Surface Plasmon Resonance (SPR) can quantitatively measure the formation and stability of the ternary complex.[18][19][20]

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5 chip for amine coupling)

    • Purified, biotinylated E3 ligase complex (e.g., VCB)

    • Purified POI

    • Synthesized Azetidine-PROTAC

    • SPR running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize streptavidin on the sensor chip surface via standard amine coupling.

    • Capture the biotinylated E3 ligase on the streptavidin surface to a target density.

    • Binary Affinity (PROTAC to E3): Inject a concentration series of the PROTAC over the E3 surface to determine the binary K_D.

    • Binary Affinity (PROTAC to POI): In a separate experiment (if possible to immobilize POI), determine the PROTAC-POI binary K_D.

    • Ternary Complex Formation: Inject a constant, saturating concentration of the POI mixed with a concentration series of the PROTAC over the E3 ligase surface.

    • The enhanced binding response compared to the PROTAC-E3 binary interaction indicates the formation of the ternary complex.

    • Fit the sensorgram data to an appropriate binding model to determine the kinetics (k_on, k_off) and affinity (K_D) of the ternary complex.[21]

Self-Validation Note: A key control is to inject the POI alone over the E3 ligase surface to ensure there is no significant intrinsic affinity between the two proteins in the absence of the PROTAC.

Protocol 3: Cellular Assay - Target Protein Degradation by Western Blot

This is the foundational assay to confirm that the PROTAC leads to the intended biological outcome in a cellular context.[9]

  • Materials:

    • Cell line expressing the POI (e.g., a cancer cell line for an oncology target)

    • Azetidine-PROTAC

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) as a control

    • Cell lysis buffer, SDS-PAGE gels, transfer apparatus

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody and chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response curve of the Azetidine-PROTAC (e.g., 1 nM to 10,000 nM) for a fixed time (e.g., 18 hours). Include a DMSO-only control well.

    • Control Group: In a separate set of wells, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding a potent concentration of the PROTAC. This will confirm if degradation is proteasome-dependent.

    • After treatment, wash cells with cold PBS and lyse them.

    • Determine protein concentration in the lysates using a BCA assay.

    • Normalize samples and perform SDS-PAGE followed by Western blotting.

    • Probe the membrane with the primary antibody for the POI and the loading control.

    • Incubate with the secondary antibody and visualize bands using a chemiluminescence imager.

    • Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control signal.

Diagram: Experimental Evaluation Workflow

Workflow cluster_synthesis Chemical Synthesis cluster_biophys Biophysical & Biochemical Validation cluster_cell Cellular Characterization start Azetidine Linker Building Block synth PROTAC Synthesis & Purification start->synth ternary Ternary Complex Analysis (SPR, ITC, TR-FRET) synth->ternary Characterize Binding ubiq In Vitro Ubiquitination Assay ternary->ubiq Confirm Function degradation Protein Degradation Assay (Western Blot, HiBiT) ubiq->degradation Test in Cells viability Functional Outcome (Cell Viability Assay) degradation->viability Assess Phenotype

Caption: Logical workflow for PROTAC development and evaluation.

Data Presentation & Interpretation

The primary output of a cellular degradation assay is the calculation of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[22] These values are critical for comparing the potency and efficacy of different PROTACs.

Table 1: Representative Data Comparing Azetidine vs. Flexible Linker PROTACs

Compound IDLinker TypeTernary Complex K_D (nM)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-Aze Rigid (Azetidine) 15 8 >95
PROTAC-PEGFlexible (PEG4)8511080
Negative ControlInactive Epimer>10,000>10,000<10

Interpretation: In this hypothetical example, the rigid azetidine linker in PROTAC-Aze leads to a more stable ternary complex (lower K_D) and translates directly to superior cellular potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) compared to a flexible PEG-linked analogue. The rescue of degradation by MG132 treatment would confirm the mechanism is proteasome-dependent.

Conclusion

The linker is a master regulator of PROTAC performance. Rigid scaffolds, such as the azetidine ring, offer a compelling strategy to enhance the potency and drug-like properties of degraders by pre-organizing the molecule into a bioactive conformation. Building blocks like tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride provide a synthetically tractable and rational entry point for installing these rigid motifs. The systematic application of the synthesis and evaluation protocols described herein will empower researchers to dissect the complex structure-activity relationships of "linkerology" and accelerate the development of next-generation protein degraders.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (URL: [Link])

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (URL: [Link])

  • Targeted Protein Degradation: Principles and Applications of the Proteasome | Scilit. (URL: [Link])

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])

  • Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC - NIH. (URL: [Link])

  • Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC - NIH. (URL: [Link])

  • Targeted protein degradation: mechanisms, strategies and application - ResearchGate. (URL: [Link])

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE. (URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (URL: [Link])

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes - JoVE. (URL: [Link])

  • Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PMC - NIH. (URL: [Link])

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (URL: [Link])

  • Video: Assays for the Degradation of Misfolded Proteins in Cells - JoVE. (URL: [Link])

  • Cell-based protein degrader assays for microplates - BMG Labtech. (URL: [Link])

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. (URL: [Link])

  • Assays for Targeted Protein Degradation - Bio-Techne. (URL: [Link])

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (URL: [Link])

  • Classification of most common linkers used in PROTAC design based on... - ResearchGate. (URL: [Link])

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL: [Link])

  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (URL: [Link])

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
  • Recent advances in targeted protein degraders as potential therapeutic agents - PMC. (URL: [Link])

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The Azetidine Moiety in Modern Drug Discovery: Applications of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Small, saturated heterocycles have emerged as particularly valuable motifs, offering a departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational constraints and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] The inherent ring strain of the azetidine scaffold, while a challenge in synthesis, provides a unique three-dimensional exit vector for substituents, allowing for precise spatial orientation and interaction with biological targets.[3]

This guide focuses on a key building block that leverages the advantages of the azetidine core: tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1). This compound strategically combines the azetidine scaffold with a tert-butoxycarbonyl (Boc) protected secondary amine, rendering it a versatile and readily deployable synthon in multi-step synthetic campaigns. The Boc protecting group offers robust protection under a wide range of reaction conditions while being readily cleavable under acidic conditions, a feature highly desirable in complex molecule synthesis.[4] This application note will delve into the practical applications of this building block, with a particular focus on its role in the synthesis of targeted therapeutics, and provide detailed protocols for its utilization.

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules. Its utility spans multiple therapeutic areas, primarily driven by the advantageous properties conferred by the azetidine moiety, which can enhance solubility, metabolic stability, and target engagement.[1][5]

Synthesis of PARP Inhibitors: A Case Study in Oncology

A prominent application of azetidine-containing building blocks is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[6] PARP inhibitors have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The azetidine ring in these inhibitors often serves as a key structural element that interacts with the enzyme's active site.

While direct synthesis examples using tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride in publicly available literature are limited, a close structural analog, tert-butyl 3-[(cyclopropylamino)methyl]azetidin-1-carboxylate, is utilized in the synthesis of a potent PARP inhibitor, as detailed in patent literature.[6] This provides a highly relevant template for the application of our target compound in a similar synthetic strategy. The core transformation involves an amide bond formation between the azetidine nitrogen and a substituted benzoic acid scaffold, a common strategy in the synthesis of phthalazinone-based PARP inhibitors.

Illustrative Synthetic Workflow: Amide Coupling in PARP Inhibitor Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_deprotection Final Step A tert-Butyl azetidin-3-yl(methyl)carbamate (Hydrochloride form neutralized in situ) C Amide Coupling (e.g., HATU, DIPEA) A->C B 4-Fluoro-3-(phthalazin-1(2H)-on-4-ylmethyl)benzoic acid B->C D Boc-Protected PARP Inhibitor Precursor C->D Amide Bond Formation E Boc Deprotection (e.g., TFA or HCl) D->E F Final PARP Inhibitor E->F Amine Deprotection

Caption: Synthetic workflow for a PARP inhibitor.

Kinase Inhibitors and Other Therapeutic Agents

The versatility of the azetidine scaffold extends to the synthesis of inhibitors for other enzyme classes, such as kinases.[7][8] The rigid structure of the azetidine ring can help to lock in bioactive conformations, leading to improved potency and selectivity. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride can be incorporated into kinase inhibitor scaffolds through various synthetic transformations, including nucleophilic substitution and reductive amination reactions.

Furthermore, this building block is a valuable tool in the construction of PROTACs (Proteolysis Targeting Chimeras), where it can function as a component of the linker connecting a target-binding ligand and an E3 ligase-recruiting moiety.[2]

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a detailed, step-by-step methodology for common transformations involving tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. These protocols are based on established synthetic methods and can be adapted for the synthesis of various target molecules.

Protocol 1: Amide Coupling for the Synthesis of a PARP Inhibitor Precursor

This protocol outlines the coupling of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride with a carboxylic acid, a key step in the synthesis of many targeted therapeutics. The example provided is based on the synthesis of a phthalazinone-based PARP inhibitor.[6]

Materials:

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

  • 4-Fluoro-3-(phthalazin-1(2H)-on-4-ylmethyl)benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Fluoro-3-(phthalazin-1(2H)-on-4-ylmethyl)benzoic acid (1.0 eq) in anhydrous DMF, add tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.1 eq) and HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture. The DIPEA will neutralize the hydrochloride salt of the azetidine and facilitate the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Boc-protected PARP inhibitor precursor.

Data Summary: Representative Amide Coupling Reactions

EntryAmine ComponentCarboxylic Acid ComponentCoupling ReagentBaseSolventYield (%)Purity (%)
1tert-Butyl azetidin-3-yl(methyl)carbamate HCl4-Fluoro-3-(phthalazin-1(2H)-on-4-ylmethyl)benzoic acidHATUDIPEADMF85-95>98
2tert-Butyl azetidin-3-yl(methyl)carbamate HClBenzoic AcidEDC/HOBtDIPEADCM80-90>97

Note: Yields and purity are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Boc Deprotection to Yield the Final Amine

This protocol describes the removal of the Boc protecting group, a common final step to unmask the secondary amine for further functionalization or to yield the final active pharmaceutical ingredient.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

PARP-1 Inhibition and the Mechanism of Synthetic Lethality

G cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_consequence Cellular Outcome cluster_cell_fate Cell Fate A Single-Strand Break (SSB) B PARP-1 Activation A->B C Poly(ADP-ribose) (PAR) Synthesis B->C G Unrepaired SSB B->G Leads to D Recruitment of Repair Proteins C->D E SSB Repair D->E F PARP Inhibitor (e.g., synthesized with azetidine moiety) F->B Inhibits H Replication Fork Collapse G->H I Double-Strand Break (DSB) H->I J BRCA-Proficient Cells: Homologous Recombination Repair I->J K BRCA-Deficient Cells: Defective HR Repair I->K L Cell Survival J->L M Synthetic Lethality (Apoptosis) K->M

Caption: Mechanism of PARP inhibition and synthetic lethality.

Conclusion: A Versatile Building Block for Future Drug Discovery

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a valuable and versatile building block for medicinal chemists. Its unique structural features, combining the desirable properties of the azetidine ring with the synthetic flexibility of a Boc-protected amine, make it an attractive starting material for the synthesis of complex and potent therapeutic agents. The applications highlighted in this guide, particularly in the realm of PARP and kinase inhibitors, underscore its potential to contribute to the development of next-generation medicines. The provided protocols offer a practical foundation for the incorporation of this important synthon into drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Process for preparing a phthalazinone derivative and intermediates thereof. (2021).
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. (2024). ChemBK. [Link]

  • Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb... (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). NIH. [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). PubMed. [Link]

  • Protein kinase B inhibitors. (2018).
  • Process for the preparation of kinase inhibitors and intermediates thereof. (2017). PubChem. [Link]

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Application Notes and Protocols for the N-Methylation of Azetidine Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Methyl Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can impart favorable physicochemical properties, such as improved metabolic stability, enhanced binding affinity, and reduced lipophilicity, when compared to more common five- and six-membered rings. The N-methylation of azetidine derivatives further refines these properties, offering a subtle yet powerful tool for modulating a compound's pharmacological profile. N-methylated azetidines are found in a range of biologically active molecules, and their synthesis is a key step in the development of novel therapeutics.

This guide provides a detailed, step-by-step protocol for the N-methylation of azetidine carbamates, focusing on the widely used tert-butyloxycarbonyl (Boc) protecting group. We will explore two robust and commonly employed methods: reductive amination (an Eschweiler-Clarke type reaction) and direct alkylation with methyl iodide. Beyond a simple recitation of steps, this document will delve into the rationale behind the choice of reagents and conditions, potential challenges, and best practices for purification and characterization, ensuring a comprehensive and reliable resource for the synthetic chemist.

Understanding the Chemistry: Navigating the Challenges of Azetidine Manipulation

The inherent ring strain of the azetidine nucleus presents unique synthetic challenges.[1][2][3] While this strain can be harnessed for certain transformations, it also renders the ring susceptible to nucleophilic attack and ring-opening reactions. Therefore, the choice of reaction conditions for N-methylation must be carefully considered to avoid unwanted side products. The carbamate protecting group, such as Boc, plays a crucial role in mitigating some of this reactivity by delocalizing the nitrogen lone pair, thereby reducing its nucleophilicity. However, care must still be taken to employ conditions that are compatible with both the azetidine ring and the protecting group.

Experimental Workflow Overview

The overall process for the N-methylation of an azetidine carbamate, followed by characterization and potential deprotection, is outlined below.

N-Methylation Workflow General Workflow for N-Methylation of Azetidine Carbamates start Start: N-Boc-Azetidine method_A Method A: Reductive Amination (Eschweiler-Clarke) start->method_A method_B Method B: Direct Alkylation (MeI, Base) start->method_B workup Aqueous Workup & Extraction method_A->workup method_B->workup purification Purification (e.g., Flash Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Product: N-Methyl-N-Boc-Azetidine characterization->product deprotection Optional: Boc Deprotection product->deprotection final_product Final Product: N-Methylazetidine deprotection->final_product

Caption: General workflow for the synthesis and characterization of N-methylated azetidines.

Method A: Reductive Amination (Eschweiler-Clarke Type Reaction)

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[4][5] It utilizes formaldehyde as the carbon source and a reducing agent, traditionally formic acid, to install a methyl group.[6] A key advantage of this method is that it inherently avoids over-methylation to form a quaternary ammonium salt, as the tertiary amine product cannot form the necessary iminium ion intermediate.[4][6] This makes it particularly suitable for the controlled methylation of azetidines.

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride source. In the classic Eschweiler-Clarke reaction, formic acid serves as the hydride donor, decomposing to carbon dioxide in the process.[5]

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer and Methylation Azetidine N-Boc-Azetidine Iminium Iminium Ion Intermediate Azetidine->Iminium + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Iminium_ion Iminium Ion Intermediate Formic_Acid Formic Acid (HCOOH) CO2 CO₂ Formic_Acid->CO2 decomposes Product N-Methyl-N-Boc-Azetidine Iminium_ion->Product + HCOO⁻ (hydride source)

Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N-methylation.

Detailed Experimental Protocol

Materials:

  • N-Boc-azetidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-azetidine (1.0 eq.).

  • Reagent Addition: Add formaldehyde (37% aqueous solution, 5.0 eq.) followed by formic acid (5.0 eq.). Note: The reaction is typically run with an excess of both formaldehyde and formic acid to drive the reaction to completion.[4]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution portion-wise until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8). Caution: This neutralization is exothermic and produces CO₂ gas.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-methyl-N-Boc-azetidine.[7]

Method B: Direct Alkylation with Methyl Iodide and a Strong Base

Direct alkylation of the carbamate nitrogen with an electrophile like methyl iodide is another common strategy. This method requires a strong base to deprotonate the N-H of the carbamate, making it nucleophilic enough to react with the methylating agent. Sodium hydride (NaH) is a frequently used base for this transformation.[8][9]

Rationale and Key Considerations

The choice of a non-nucleophilic, strong base like NaH is critical to avoid competing reactions. The use of an aprotic solvent such as tetrahydrofuran (THF) is necessary as protic solvents would be deprotonated by the strong base. The reaction is typically performed at low temperatures to control the reactivity and minimize potential side reactions. It is important to use an excess of both the base and methyl iodide to ensure complete conversion of the starting material.[9]

Direct_Alkylation_Mechanism Direct Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Azetidine N-Boc-Azetidine Anion Carbamate Anion Azetidine->Anion + NaH, - H₂ NaH Sodium Hydride (NaH) Anion_2 Carbamate Anion MeI Methyl Iodide (CH₃I) Product N-Methyl-N-Boc-Azetidine Anion_2->Product + CH₃I, - I⁻

Caption: Simplified mechanism of direct N-methylation using a base and methyl iodide.

Detailed Experimental Protocol

Materials:

  • N-Boc-azetidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with magnetic stir bar, septum, and nitrogen inlet

  • Ice bath

  • Syringes

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of N-Boc-azetidine (1.0 eq.) in anhydrous THF to the NaH suspension via syringe. Stir the mixture at 0 °C for 30 minutes. Note: Hydrogen gas is evolved during this step.

  • Reagent Addition: Add methyl iodide (2.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Caution: This will cause vigorous gas evolution.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation and Characterization

Successful N-methylation can be confirmed by a combination of spectroscopic techniques.

Table 1: Typical Reagent Stoichiometry and Reaction Conditions
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Substrate N-Boc-azetidineN-Boc-azetidine
Methyl Source Formaldehyde (37% aq.)Methyl Iodide
Reducing Agent/Base Formic AcidSodium Hydride (60%)
Stoichiometry (eq.) 5.0 (Formaldehyde), 5.0 (Formic Acid)2.5 (NaH), 2.5 (MeI)
Solvent None (reagents act as solvent)Anhydrous THF
Temperature 80-100 °C0 °C to Room Temperature
Reaction Time 2-4 hours12-18 hours
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence of successful methylation is the appearance of a new singlet in the ¹H NMR spectrum, typically in the range of 2.2-2.8 ppm, corresponding to the N-methyl protons. In the ¹³C NMR spectrum, a new signal for the N-methyl carbon will appear around 30-40 ppm.[10]

  • Mass Spectrometry (MS): Mass spectrometry will show an increase in the molecular weight of the product by 14 Da (CH₂) compared to the starting material.[11][12]

Table 2: Expected Spectroscopic Data
Compound¹H NMR (N-CH₃)¹³C NMR (N-CH₃)Mass Shift from SM
N-Methyl-N-Boc-azetidine~2.3 ppm (singlet, 3H)~35 ppm+14.02 Da

Note: Exact chemical shifts may vary depending on the solvent and other substituents on the azetidine ring.

Optional Deprotection of the N-Boc Group

The Boc group can be readily removed under acidic conditions to yield the free N-methylazetidine.[13][14][15][16]

Protocol for Boc Deprotection:

  • Dissolve the N-methyl-N-Boc-azetidine in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).[17]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Conclusion

The N-methylation of azetidine carbamates is a valuable transformation in medicinal chemistry. Both reductive amination and direct alkylation are effective methods for achieving this conversion. The choice between these methods will depend on the specific substrate, available reagents, and desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical steps necessary to successfully synthesize and characterize these important building blocks for drug discovery.

References

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Shinde, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
  • Reddy, P. V. N., et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • Ciriminna, R., et al. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Fessner, W.-D., et al. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Azetidine, N-methyl-. Retrieved from [Link]

  • PubMed. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • National Institute of Standards and Technology. (n.d.). Azetidine - the NIST WebBook. Retrieved from [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometry of N-methylated peptide derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • National Institutes of Health. (n.d.). Editorial: Strained Aza-Heterocycles in Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). N -Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (2025). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine.
  • ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]

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Application Notes and Protocols for the Use of Fmoc-Aoa-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemist's Toolbox for Peptide Modification

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the efficient and automated construction of complex peptide sequences.[1][2] The versatility of SPPS is greatly enhanced by the incorporation of non-canonical amino acids bearing unique functionalities. One such powerful building block is 4-((((9H-fluoren-9-yl)methoxy)carbonyl)aminooxy)benzoic acid (commonly referred to as Fmoc-Aoa-OH or a derivative, Fmoc-aminooxy acetic acid). This molecule introduces a reactive aminooxy group into the peptide sequence, paving the way for highly specific and efficient post-synthesis modifications through oxime ligation .

This guide provides a comprehensive overview and detailed protocols for the incorporation of Fmoc-Aoa-OH into peptide chains via Fmoc-SPPS and its subsequent utilization in oxime ligation for applications such as peptide cyclization and bioconjugation.

The Power of Oxime Ligation in Peptide Science

Oxime ligation is a bioorthogonal reaction, meaning it proceeds with high specificity in the presence of other functional groups found in biological systems.[3] The reaction occurs between an aminooxy group (-O-NH₂) and an aldehyde or ketone to form a stable oxime bond (-O-N=C-).[3][4][5] This chemoselective ligation strategy offers several advantages:

  • High Specificity: The reaction is highly selective for the targeted functional groups, minimizing side reactions.

  • Stability: The resulting oxime bond is stable under a wide range of physiological conditions.[5]

  • Mild Reaction Conditions: Oxime ligation can be performed under mild, aqueous conditions, often at or near neutral pH, which is crucial for maintaining the integrity of sensitive biomolecules.[4][6]

These features make oxime ligation an invaluable tool for:

  • Peptide Cyclization: Creating cyclic peptides with enhanced conformational stability and biological activity.[7][8][9]

  • Bioconjugation: Attaching peptides to other molecules such as proteins, carbohydrates, or small molecule drugs.

  • Surface Immobilization: Anchoring peptides to solid supports for various biochemical assays.

Mechanism: Integrating Aminooxy Functionality into Peptides

The incorporation of Fmoc-Aoa-OH into a growing peptide chain follows the standard principles of Fmoc-SPPS. The workflow involves a cyclical process of deprotection, activation, and coupling.

Fmoc-SPPS Cycle for Fmoc-Aoa-OH Incorporation

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for adding an amino acid, including Fmoc-Aoa-OH, to the peptide chain.

SPPS_Cycle cluster_resin Peptide-Resin cluster_reagents Reagents cluster_workflow Workflow Resin_Start H₂N-Peptide-Resin Deprotection Fmoc Deprotection Fmoc_AA Fmoc-Aoa-OH Coupling Coupling Fmoc_AA->Coupling Coupling_Agent Coupling Agent (e.g., HCTU/DIPEA) Coupling_Agent->Coupling Deprotection_Agent 20% Piperidine in DMF Deprotection_Agent->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin_Start Ready for next cycle

Caption: Fmoc-SPPS workflow for incorporating Fmoc-Aoa-OH.

Mechanism of Oxime Ligation

Once the peptide containing the aminooxy group is synthesized and cleaved from the resin, it can be reacted with an aldehyde or ketone. The reaction is often catalyzed by aniline or its derivatives, which accelerate the formation of the oxime bond, especially at neutral pH.[6][7][10][11]

Oxime_Ligation Peptide_Aoa Peptide-Linker-O-NH₂ Aminooxy-functionalized Peptide Oxime_Product Peptide-Linker-O-N=CH-R Stable Oxime Conjugate Peptide_Aoa->Oxime_Product pH 4-7 Aldehyde R-CHO Aldehyde/Ketone Aldehyde->Oxime_Product pH 4-7 Catalyst Aniline Catalyst Catalyst->Oxime_Product Accelerates reaction

Caption: Mechanism of aniline-catalyzed oxime ligation.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Aoa-OH into a Peptide Sequence

This protocol describes the manual incorporation of Fmoc-Aoa-OH into a peptide sequence on a Rink Amide resin using standard Fmoc-SPPS chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Aoa-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1 mmol) in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (for pre-loaded resin or subsequent cycles):

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat the 20% piperidine treatment for 10-15 minutes.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Aoa-OH:

    • Prepare the coupling solution:

      • Dissolve Fmoc-Aoa-OH (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.

      • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated Fmoc-Aoa-OH solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Optional: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • The resin is now ready for the deprotection step of the next amino acid in the sequence.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The aminooxy group is generally stable under these standard cleavage conditions.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Cleavage Cocktail (Reagent K is a common choice for peptides with sensitive residues):

  • A standard and effective cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[12]

  • For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary to prevent side reactions.[13]

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying:

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Protocol 3: Oxime Ligation for Peptide Cyclization

This protocol describes the intramolecular cyclization of a linear peptide containing both an aminooxy group and an aldehyde or ketone.

Materials:

  • Purified linear peptide containing an aminooxy group and a carbonyl group.

  • Aqueous buffer (e.g., 100 mM ammonium acetate, pH 4.5-5.0).

  • Aniline (optional catalyst).

Procedure:

  • Peptide Dissolution:

    • Dissolve the purified linear peptide in the aqueous buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Cyclization Reaction:

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Stir the reaction mixture at room temperature. The reaction can be monitored by RP-HPLC and mass spectrometry.

    • Cyclization can be spontaneous upon cleavage or may require incubation in the buffer for several hours to overnight.[8][9]

  • Purification:

    • Once the reaction is complete, purify the cyclic peptide by RP-HPLC.

    • Confirm the identity of the final product by mass spectrometry.

Data Presentation: Key Parameters and Considerations

The success of SPPS and subsequent oxime ligation depends on careful control of various parameters. The following table summarizes key considerations.

ParameterRecommendationRationale and Field-Proven Insights
Resin Choice Rink Amide for C-terminal amides; 2-Chlorotrityl chloride for C-terminal acids or protected fragments.The choice of resin dictates the C-terminal functionality of the final peptide. Rink Amide resin yields a C-terminal amide upon TFA cleavage, which is common in many bioactive peptides. 2-Chlorotrityl chloride resin allows for cleavage under milder acidic conditions, preserving acid-sensitive modifications if needed.
Coupling Reagents HCTU or HATU with DIPEA.These are highly efficient aminium/uronium-based coupling reagents that promote rapid and complete amide bond formation, minimizing side reactions and racemization, especially for sterically hindered amino acids.[14][15][16]
Fmoc Deprotection 20% piperidine in DMF.This is the standard condition for Fmoc removal. The basicity of piperidine is sufficient to induce β-elimination of the Fmoc group without cleaving acid-labile side-chain protecting groups, ensuring orthogonality.[1]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5).This simple yet effective cocktail is suitable for most peptides. TIS acts as a scavenger for the reactive carbocations generated from the cleavage of t-butyl-based protecting groups, preventing re-attachment to sensitive residues like tryptophan.[12][17]
Oxime Ligation pH pH 4.0 - 7.0.The optimal pH is a balance between reaction rate and biomolecule stability. While the reaction is often faster at acidic pH (around 4.5), the use of an aniline catalyst allows for efficient ligation at neutral pH, which is preferable for many biological applications.[4][6]
Oxime Ligation Catalyst Aniline or p-phenylenediamine.Aniline and its derivatives act as nucleophilic catalysts, forming a more reactive Schiff base intermediate with the carbonyl compound, thereby accelerating the rate-limiting step of oxime formation.[3][7][11]

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. [Link]

  • (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. PubMed. [Link]

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository. [Link]

  • Two possible pathways for the synthesis of cyclic peptides by using... ResearchGate. [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides.
  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis with HCTU. ResearchGate. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis with HCTU. PubMed. [Link]

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Designing Next-Generation PROTACs: An Application Guide to Utilizing tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the rational design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) incorporating the novel linker building block, tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. As the field of targeted protein degradation (TPD) continues to mature, the development of PROTACs with optimized physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of rigid, three-dimensional scaffolds like the azetidine ring system into PROTAC linkers offers a promising avenue to enhance cell permeability and modulate ternary complex formation. This document outlines detailed synthetic protocols, characterization methodologies, and in vitro/in vivo evaluation strategies for researchers, scientists, and drug development professionals engaged in the discovery of novel PROTAC-based therapeutics.

Introduction: The PROTAC Revolution and the Imperative of Linker Optimization

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3] This event-driven, catalytic mechanism offers distinct advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins.[3][4]

A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[][6] While significant research has focused on the development of novel POI and E3 ligase ligands, the linker is increasingly recognized as a critical determinant of a PROTAC's biological activity.[7][8] The linker's length, composition, and conformational rigidity can profoundly influence the stability and geometry of the ternary complex, thereby impacting degradation efficiency and selectivity.[7][8]

This guide focuses on the application of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, a versatile building block for the introduction of a rigid azetidine moiety into the PROTAC linker. The constrained nature of the azetidine ring can impart favorable conformational pre-organization to the linker, potentially reducing the entropic penalty of ternary complex formation and improving pharmacokinetic properties.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The efficacy of a PROTAC is underpinned by its ability to orchestrate a series of molecular events, culminating in the degradation of the target protein. This process can be dissected into several key steps, each presenting opportunities for optimization through rational design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthetic_Scheme cluster_synthesis PROTAC Synthesis Workflow start tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride step1 Boc Deprotection start->step1 intermediate1 Azetidine-linker intermediate step1->intermediate1 step2 Coupling with E3 Ligase Ligand intermediate1->step2 intermediate2 E3 Ligase-Linker Conjugate step2->intermediate2 step3 Coupling with POI Ligand intermediate2->step3 final_protac Final PROTAC step3->final_protac

Caption: Modular synthetic workflow for the azetidine-containing PROTAC.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Azetidine-Linker Intermediate

This protocol describes the initial functionalization of the azetidine ring to prepare it for coupling with the E3 ligase and POI ligands.

  • Materials:

    • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

    • A suitable bifunctional linker with orthogonal protecting groups (e.g., Boc-NH-PEG-COOH)

    • Peptide coupling reagent (e.g., HATU, HBTU) [9][10] * Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure: a. To a solution of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.0 eq) and the bifunctional linker (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq). b. Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours. c. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the protected azetidine-linker intermediate.

Protocol 2: Coupling with the E3 Ligase Ligand (Pomalidomide derivative)

This protocol details the conjugation of the azetidine-linker intermediate to an amine-functionalized pomalidomide derivative.

  • Materials:

    • Protected azetidine-linker intermediate (from Protocol 1)

    • Amine-functionalized pomalidomide derivative

    • Peptide coupling reagent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure: a. Deprotect the carboxylic acid of the azetidine-linker intermediate using standard conditions (e.g., TFA for a Boc group). b. To a solution of the deprotected intermediate (1.0 eq) and the amine-functionalized pomalidomide derivative (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq). c. Add HATU (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the reaction by LC-MS. e. Upon completion, purify the reaction mixture by preparative HPLC to yield the E3 ligase-linker conjugate.

Protocol 3: Final PROTAC Synthesis - Coupling with the POI Ligand (JQ1 derivative)

This protocol describes the final step of coupling the E3 ligase-linker conjugate with a carboxylic acid-functionalized JQ1 derivative.

  • Materials:

    • E3 ligase-linker conjugate (from Protocol 2)

    • Carboxylic acid-functionalized JQ1 derivative

    • Peptide coupling reagent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure: a. Deprotect the amine on the azetidine-linker portion of the E3 ligase-linker conjugate. b. To a solution of the deprotected conjugate (1.0 eq) and the carboxylic acid-functionalized JQ1 derivative (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq). c. Add HATU (1.2 eq) and stir the reaction at room temperature for 12-16 hours. d. Monitor the reaction by LC-MS. e. Upon completion, purify the final PROTAC molecule by preparative HPLC. f. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [11][12]

In Vitro Evaluation of the Synthesized PROTAC

A rigorous in vitro evaluation is crucial to determine the potency, selectivity, and mechanism of action of the newly synthesized PROTAC.

Biochemical and Biophysical Assays

Table 1: Key In Vitro Assays for PROTAC Characterization

AssayPurposeTypical Method(s)Key Parameters
Binary Binding Assays To determine the binding affinity of the PROTAC to the isolated POI and E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)Kd (dissociation constant)
Ternary Complex Formation Assays To assess the ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ternary complex. [13][][15][16][17]TR-FRET, AlphaLISA, NanoBRET [15]Cooperativity (α), Ternary complex stability
In Vitro Ubiquitination Assays To confirm that the PROTAC can induce the ubiquitination of the POI in a reconstituted system.Western Blotting for ubiquitinated POI, In vitro ubiquitination kitsUbiquitination efficiency
Cellular Assays

Protocol 4: Cellular Degradation Assay (Western Blot)

  • Cell Culture and Treatment: a. Seed a relevant cell line (e.g., MCF-7 for BRD4) in 6-well plates and allow to adhere overnight. b. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). d. Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. e. Quantify band intensities to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 5: Proteomics-Based Selectivity Profiling

To assess the global selectivity of the PROTAC, mass spectrometry-based proteomics can be employed. [18][19][20][21][22][23]

  • Sample Preparation: a. Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein. b. Lyse the cells and digest the proteome into peptides. c. Label the peptides with tandem mass tags (TMT) for quantitative analysis.

  • LC-MS/MS Analysis: a. Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: a. Identify and quantify proteins across the different treatment conditions. b. Determine which proteins, other than the intended target, are significantly downregulated by the PROTAC.

In Vivo Evaluation of the Synthesized PROTAC

Promising PROTAC candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their therapeutic efficacy. [][25]

Pharmacokinetic Studies

The goal of PK studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC. [26][27][28][29]

  • Animal Model:

    • Typically, mice or rats are used for initial PK studies.

  • Dosing and Sampling: a. Administer the PROTAC via a relevant route (e.g., oral gavage, intravenous injection). b. Collect blood samples at various time points post-dosing. c. Process the blood to obtain plasma.

  • Bioanalysis: a. Quantify the concentration of the PROTAC in plasma samples using LC-MS/MS.

  • Data Analysis: a. Determine key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

Pharmacodynamic and Efficacy Studies

PD studies aim to correlate the PROTAC exposure with its biological effect (i.e., target protein degradation) in vivo.

  • Animal Model:

    • Utilize a relevant disease model, such as a tumor xenograft model for an oncology target. []

  • Treatment and Tissue Collection: a. Treat the animals with the PROTAC according to a defined dosing schedule. b. At the end of the study, or at various time points, collect tumors and/or relevant tissues.

  • Target Protein Degradation Analysis: a. Prepare lysates from the collected tissues. b. Analyze the levels of the target protein by Western blot or immunohistochemistry to assess in vivo degradation.

  • Efficacy Assessment: a. Monitor relevant efficacy endpoints, such as tumor growth inhibition, in the case of a cancer model.

Conclusion and Future Perspectives

The strategic incorporation of rigid linkers, such as those derived from tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, represents a promising approach to enhance the therapeutic potential of PROTACs. The detailed protocols and application notes provided herein offer a comprehensive guide for the design, synthesis, and evaluation of these next-generation protein degraders. As our understanding of the complex interplay between PROTAC structure and function deepens, the continued development of novel linker technologies will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.

References

  • MDPI. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. [Link]

  • Domainex. Ternary Complex Formation Assays. [Link]

  • Future Science. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Sapient Bio. Protein Degrader Proteomics for PROTACs and Molecular Glues. [Link]

  • National Institutes of Health. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. [Link]

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The Strategic Deployment of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride in Modern Synthetic Route Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy for optimizing the physicochemical and pharmacokinetic profiles of therapeutic candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its unique conformational rigidity, sp³-rich character, and ability to act as a bioisostere for larger, more lipophilic groups contribute to enhanced aqueous solubility, improved metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, underscoring its value in medicinal chemistry.[1][5]

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1) is a versatile and strategically designed building block that facilitates the seamless introduction of the valuable 3-(methylamino)azetidine substructure.[6][7] The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the secondary amine under a wide range of synthetic conditions, yet it is readily cleaved under acidic conditions, allowing for late-stage functionalization.[8][9] This application note provides a comprehensive guide to the synthetic utility of this key intermediate, detailing robust protocols for its functionalization and deprotection, and explaining the rationale behind the chosen methodologies to empower researchers in the development of novel synthetic routes.

Chemical Properties and Strategic Advantages

The utility of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride stems from its carefully designed structure. The hydrochloride salt form enhances stability and simplifies handling of this otherwise potentially volatile amine.

  • The Azetidine Ring: The inherent ring strain of approximately 25.4 kcal/mol not only influences the molecule's three-dimensional shape but also modulates the reactivity of the ring nitrogen.[5] This strain contributes to the desirable rigid scaffold that can reduce the entropic penalty upon binding to a biological target.[2]

  • The Boc-Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its stability to basic, nucleophilic, and reductive conditions allows for selective reactions at other sites of the molecule. The facile removal of the Boc group with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) provides a predictable and high-yielding deprotection step.[8][10]

  • The Methylcarbamate Moiety: The N-methyl group on the carbamate provides an additional point of diversity and can influence the conformational preferences and biological activity of the final compound.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The primary utility of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride is as a nucleophile for the construction of more complex molecules. The following protocols detail key transformations.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C(sp²)-N bonds, enabling the coupling of the azetidine nitrogen with a wide range of aryl and heteroaryl halides or triflates.[9][11][12]

Rationale: This reaction is preferred over classical SNAr reactions when the aryl halide is not sufficiently activated towards nucleophilic attack.[12] The choice of ligand is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands, such as XPhos, are often effective in promoting the reductive elimination step and accommodating a broad substrate scope.[13] The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the carbamate, forming the active nucleophile.[9]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Products A tert-Butyl azetidin-3-yl(methyl)carbamate (Free Base) P1 Reaction Mixture A->P1 Nucleophile B Aryl Halide (Ar-X) B->P1 Electrophile C Pd Precatalyst (e.g., Pd₂(dba)₃) C->P1 Catalyst D Ligand (e.g., XPhos) D->P1 E Base (e.g., NaOtBu) E->P1 F N-Aryl Azetidine Product G Byproducts P1->F Buchwald-Hartwig Coupling P1->G caption Workflow for Buchwald-Hartwig Amination.

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol:

  • Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: In a separate flask, dissolve tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.2 eq) in anhydrous toluene. Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq), to liberate the free amine. Stir for 10 minutes, and then add this solution to the Schlenk tube containing the catalyst mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ReagentMolar Eq.Purpose
Aryl Halide1.0Electrophile
tert-Butyl azetidin-3-yl(methyl)carbamate HCl1.2Nucleophile precursor
Triethylamine1.2Liberates free amine
Pd₂(dba)₃0.02Palladium precatalyst
XPhos0.04Ligand for catalyst
Sodium tert-butoxide1.4Base for catalytic cycle
Toluene-Solvent
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and chemoselective method for forming C-N bonds, proceeding through an in-situ generated iminium ion intermediate which is then reduced.[14][15] This one-pot procedure is broadly applicable and avoids the over-alkylation issues that can plague direct alkylation with alkyl halides.[14]

Rationale: The reaction begins with the formation of an iminium ion from the secondary azetidine amine and an aldehyde or ketone. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the desired tertiary amine.[16] STAB is particularly useful as it is less basic and more tolerant of acidic conditions than other borohydride reagents, which allows for the presence of a catalytic amount of acetic acid to promote iminium ion formation.[14]

G Reactant_Amine tert-Butyl azetidin-3-yl(methyl)carbamate (Free Base) Iminium_Formation Iminium Ion Formation (+ H₂O) Reactant_Amine->Iminium_Formation Reactant_Carbonyl Aldehyde/Ketone (R-CHO / R₂C=O) Reactant_Carbonyl->Iminium_Formation Reduction In-situ Reduction Iminium_Formation->Reduction NaBH(OAc)₃ Product N-Alkyl Azetidine Product Reduction->Product caption Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Experimental Protocol:

  • Preparation: To a round-bottom flask, add tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes.

  • Iminium Formation: Add the aldehyde or ketone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 3-12 hours).[16]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

ReagentMolar Eq.Purpose
tert-Butyl azetidin-3-yl(methyl)carbamate HCl1.0Amine precursor
Triethylamine1.1Liberates free amine
Aldehyde/Ketone1.1Carbonyl source
Acetic Acid0.1Catalyst for iminium formation
Sodium Triacetoxyborohydride (STAB)1.5Reducing agent
Dichloromethane (DCM)-Solvent
Protocol 3: Boc-Deprotection

The removal of the Boc protecting group is a critical step to unmask the N-methyl-3-aminoazetidine moiety for further functionalization or to reveal the final target molecule. This is typically achieved under acidic conditions.[8][17]

Rationale: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[10] A solution of HCl in an organic solvent like 1,4-dioxane or methanol is commonly employed, as the resulting hydrochloride salt of the product often precipitates, simplifying isolation.[18]

G Start N-Boc Protected Azetidine Protonation Protonation of Carbonyl Start->Protonation Acid (e.g., HCl) Loss_tBu Loss of tert-Butyl Cation Protonation->Loss_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_tBu->Carbamic_Acid Decarboxylation Decarboxylation (-CO₂) Carbamic_Acid->Decarboxylation Product Deprotected Azetidine (as HCl salt) Decarboxylation->Product caption Mechanism of Acid-Catalyzed Boc-Deprotection.

Caption: Mechanism of Acid-Catalyzed Boc-Deprotection.

Experimental Protocol:

  • Preparation: Dissolve the Boc-protected azetidine derivative (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Acid Addition: To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, the deprotected product, as its hydrochloride salt, may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Work-up (if no precipitation): If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

ReagentMolar Eq.Purpose
Boc-Protected Azetidine1.0Substrate
4M HCl in 1,4-Dioxane5-10Deprotection reagent
Methanol/Ethyl Acetate-Solvent
Diethyl Ether-For precipitation/washing

Conclusion

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a high-value building block that provides a reliable and efficient entry point for the incorporation of the 3-(methylamino)azetidine scaffold into complex molecules. The protocols detailed herein for N-arylation, N-alkylation, and deprotection represent robust and scalable methods applicable to a wide range of synthetic targets. By understanding the underlying principles of these transformations, researchers can confidently employ this versatile reagent to accelerate the development of novel therapeutics and other advanced materials.

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Application Notes & Protocols: A Guide to the Strategic Incorporation of Azetidine Linkers into Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become vital structural motifs in modern drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry impart a unique combination of conformational rigidity, metabolic stability, and improved physicochemical properties, such as aqueous solubility, to small molecules.[1][2] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic considerations and practical methodologies for incorporating azetidine linkers into bioactive compounds. We will delve into the causality behind common synthetic strategies, provide detailed, field-tested protocols for key reactions, and offer insights into troubleshooting and optimization.

The Rationale for Azetidine Incorporation in Medicinal Chemistry

The strategic value of the azetidine ring lies in its ability to act as a "bioisostere" or a metabolically stable replacement for more common, flexible, or labile linkers. Unlike its smaller, more reactive aziridine counterpart and its larger, more flexible pyrrolidine analogue, azetidine strikes a balance between stability and rigidity.[2][3] This unique characteristic allows for precise control over the spatial orientation of substituents, which can lead to enhanced target engagement and improved pharmacological profiles.[4]

Incorporating azetidines into molecular scaffolds has been shown to:

  • Enhance Metabolic Stability: The strained ring is less susceptible to enzymatic degradation compared to linear linkers or other saturated heterocycles.[1][5]

  • Improve Physicochemical Properties: The polar nitrogen atom often increases aqueous solubility and can serve as a hydrogen bond acceptor, improving pharmacokinetic (PK) profiles.[1][6]

  • Provide Novel Exit Vectors: The rigid, three-dimensional structure of the azetidine ring provides defined vectors for substituents, allowing for the exploration of new chemical space and optimization of binding interactions.[5][6]

  • Increase sp³ Character: Increasing the fraction of sp³-hybridized carbons is a key trend in modern drug design to improve the developability of drug candidates, and azetidines are excellent scaffolds for this purpose.[1]

Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine, feature an azetidine moiety, underscoring the scaffold's therapeutic relevance.[1][3]

Strategic Overview for Incorporating Azetidine Linkers

The decision of how to incorporate an azetidine linker depends on the available starting materials, the desired point of attachment, and the overall synthetic strategy. The following diagram outlines a general workflow for this process.

G cluster_start Initial Materials & Goal cluster_strategy Connection Strategy cluster_reactions Reaction Selection cluster_end Final Steps Start Core Small Molecule (SM) & Functionalized Azetidine Building Block N_Func N-Functionalization (Connect via Azetidine Nitrogen) Start->N_Func Most common approach C_Func C-Functionalization (Connect via Azetidine Carbon) Start->C_Func For specific substitution patterns ReductiveAmination Reductive Amination (SM-Aldehyde/Ketone + Azetidine-NH) N_Func->ReductiveAmination Forms C-N single bond Buchwald Buchwald-Hartwig N-Arylation (SM-Aryl Halide + Azetidine-NH) N_Func->Buchwald Forms Aryl-N bond AmideCoupling Amide Coupling (SM-COOH + Azetidine-NH) N_Func->AmideCoupling Forms Amide bond Electrophilic Electrophilic Azetidinylation (SM-Nucleophile + Activated Azetidine) C_Func->Electrophilic Forms C-C, C-O, C-S bonds Purify Purification (Chromatography, Crystallization) ReductiveAmination->Purify Buchwald->Purify AmideCoupling->Purify Electrophilic->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Final Azetidine-Linked Molecule Characterize->Final

Caption: A workflow for incorporating azetidine linkers.

Core Synthetic Protocols: N-Functionalization

Attaching a small molecule to the nitrogen atom of a pre-formed azetidine ring is the most direct and widely used strategy. This approach leverages the nucleophilicity of the secondary amine within the azetidine scaffold.

Reductive Amination

Causality & Rationale: Reductive amination is a robust and versatile method for forming C-N single bonds.[7] It proceeds in a two-step, one-pot sequence where an amine first condenses with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced to the target amine.[8][9] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion, minimizing side reactions and leading to clean, high-yielding transformations.[8] This method is favored for its operational simplicity and broad functional group tolerance.

G Reactants R₁-CHO + H-N-[Azetidine] Hemiaminal [Hemiaminal Intermediate] Reactants->Hemiaminal + H⁺ (cat.) Iminium [Iminium Ion Intermediate] R₁-CH=N⁺-[Azetidine] Hemiaminal->Iminium - H₂O Product Final Product R₁-CH₂-N-[Azetidine] Iminium->Product Reducer NaBH(OAc)₃ Reducer->Iminium Hydride delivery

Caption: Simplified mechanism of Reductive Amination.

Experimental Protocol: N-alkylation of Azetidine with a Model Aldehyde

This protocol is adapted from established procedures for reductive amination using NaBH(OAc)₃.[8]

  • Materials:

    • N-Boc-3-azetidinone or other suitable azetidine derivative (1.0 equiv.)

    • Aldehyde or ketone (1.0–1.2 equiv.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv.)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of the azetidine derivative (1.0 equiv.) in anhydrous DCE (to make a 0.2 M solution), add the desired aldehyde or ketone (1.1 equiv.).

    • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive substrates, a catalytic amount of acetic acid (0.1 equiv.) can be added to promote iminium formation.[8]

    • Add sodium triacetoxyborohydride (1.3 equiv.) portion-wise to the reaction mixture. Caution: The reaction can be exothermic. The addition should be controlled to maintain the temperature below 30 °C.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated azetidine.

Data Summary: Representative Reductive Amination Reactions [7]

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE492
24-MethoxybenzaldehydeNaBH(OAc)₃DCE595
3CyclohexanoneNaBH(OAc)₃DCE688
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Causality & Rationale: For the synthesis of N-aryl azetidines, which are prevalent in bioactive molecules, the Buchwald-Hartwig amination is a powerful and general method.[10] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine. The choice of ligand for the palladium catalyst is crucial for reaction efficiency and scope. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the key reductive elimination step that forms the final product. The base is also critical, as it deprotonates the amine in the catalytic cycle.[11][12]

Experimental Protocol: N-arylation of 3-(Phenoxymethyl)azetidine

This protocol provides a general framework for Buchwald-Hartwig amination.[10]

  • Materials:

    • 3-(Phenoxymethyl)azetidine (1.2 equiv.)

    • Aryl bromide (1.0 equiv.)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

    • Anhydrous Toluene or Dioxane

    • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line technique

  • Procedure:

    • In an oven-dried reaction vessel inside a glovebox, combine the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

    • Add anhydrous toluene to the vessel, followed by the 3-(phenoxymethyl)azetidine (1.2 equiv.) and NaOtBu (1.4 equiv.).

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

    • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl azetidine.

Advanced Strategies: C-Functionalization and De Novo Synthesis

While N-functionalization is common, modifying the carbon skeleton of the azetidine ring or building it from scratch offers access to more complex and diverse structures.

  • Electrophilic Azetidinylation: Recent advances allow for the direct attachment of an azetidine ring to a nucleophilic small molecule.[13][14] This "any-stage" installation uses pre-activated azetidine reagents, such as azetidinyl trichloroacetimidates, which react with a wide range of nucleophiles.[13] This strategy is powerful for late-stage functionalization, where the azetidine is introduced near the end of a synthetic sequence.

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an atom-economical method to construct the azetidine ring from acyclic precursors.[15][16] Recent developments using visible-light photocatalysis have expanded the scope and practicality of this approach for synthesizing highly functionalized azetidines.[2][17]

Troubleshooting and Key Considerations

  • Low Yields in Cyclization: The formation of the strained four-membered ring can be challenging. Competing side reactions, such as polymerization or elimination, are common.[18] Ensure high-dilution conditions for intramolecular cyclizations to favor the desired ring-closing over intermolecular reactions. The choice of base and leaving group is also critical and often requires optimization.[19]

  • Azetidine Stability: While more stable than aziridines, azetidines can be sensitive to strong acids.[2] Deprotection steps, particularly for acid-labile groups like Boc, should be performed under carefully controlled conditions.

  • Handling: Parent azetidine is a volatile (bp 61-62 °C) and basic liquid.[20] Appropriate handling procedures, including working in a well-ventilated fume hood, are necessary. Most synthetic intermediates are less volatile solids or oils.

Conclusion

The incorporation of azetidine linkers is a validated and powerful strategy in modern small molecule drug discovery. By understanding the fundamental principles behind key synthetic reactions such as reductive amination and N-arylation, researchers can effectively leverage the unique properties of this strained heterocycle. The detailed protocols provided herein serve as a practical starting point for chemists to confidently apply these methods, enabling the design and synthesis of next-generation therapeutics with enhanced pharmacological profiles.

References

  • Witulski, B., & Senft, S. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme E-Books & E-Journals. Retrieved January 10, 2026, from [Link]

  • Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print. Retrieved January 10, 2026, from [Link]

  • Singh, G. S., & Ombito, J. O. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved January 10, 2026, from [Link]

  • Witulski, B., Senft, S., & Jost, O. (2002). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2002(12), 1671-1675. Retrieved January 10, 2026, from [Link]

  • Synthetic methods to access azetidines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Tian, D., Chen, G., Wang, X., & Zhang, H.-J. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Cambridge Open Engage. Retrieved January 10, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Singh, G. S., & Ombito, J. O. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. Retrieved January 10, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Zhang, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 539-559. ACS Publications. Retrieved January 10, 2026, from [Link]

  • Zhang, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). (n.d.). Cheméo. Retrieved January 10, 2026, from [Link]

  • Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Azetidine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Singh, G. S., & Ombito, J. O. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Retrieved January 10, 2026, from [Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved January 10, 2026, from [Link]

  • Structure of azetidine-containing compounds found in nature. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). ScienceDaily. Retrieved January 10, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. Retrieved January 10, 2026, from [Link]

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Sources

Application Notes and Protocols for tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Moiety

In the landscape of contemporary medicinal chemistry, the azetidine scaffold has emerged as a privileged structure.[1] This strained four-membered heterocycle is increasingly incorporated into drug candidates to impart a range of desirable physicochemical and pharmacological properties. The rigid nature of the azetidine ring can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, its introduction can improve metabolic stability and aqueous solubility, key parameters in optimizing drug-like properties.

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS No. 943060-59-1) is a versatile building block that provides a gateway to a diverse array of functionalized azetidine derivatives.[1] The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle, allowing for the strategic unmasking of the secondary amine for further elaboration. This application note provides a comprehensive guide to the synthesis and common reactions of this important intermediate, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₉ClN₂O₂
Molecular Weight 222.71 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Storage 4°C, sealed storage, away from moisture[2]

Synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

The most common and efficient laboratory-scale synthesis of the title compound involves a one-pot reductive amination of N-Boc-3-azetidinone with methylamine, followed by conversion to the hydrochloride salt.

Reaction Scheme

Synthesis_of_tert_Butyl_azetidin_3_yl_methyl_carbamate_hydrochloride cluster_0 Reductive Amination cluster_1 Salt Formation start N-Boc-3-azetidinone reagents + CH3NH2 + NaBH(OAc)3 start->reagents intermediate tert-Butyl azetidin-3-yl(methyl)carbamate reagents->intermediate intermediate2 tert-Butyl azetidin-3-yl(methyl)carbamate reagents2 + HCl intermediate2->reagents2 product tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride reagents2->product

Caption: Synthetic route to the title compound.

Causality Behind Experimental Choices

The choice of reductive amination as the synthetic strategy is predicated on its high efficiency and selectivity. N-Boc-3-azetidinone is a commercially available and stable starting material. Methylamine is introduced, and the in situ formed iminium ion is selectively reduced.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[3][4] Its mild nature and steric bulk allow for the selective reduction of the iminium ion in the presence of the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[3][5] Unlike other borohydride reagents, NaBH(OAc)₃ is compatible with mildly acidic conditions, which can be beneficial for iminium ion formation.

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed as solvents due to their ability to dissolve the reactants and their inertness under the reaction conditions.[3][5]

Acid Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[3][5]

Detailed Experimental Protocol: Reductive Amination

Materials:

  • N-Boc-3-azetidinone

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • To a stirred solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methylamine hydrochloride (1.2 equivalents) followed by triethylamine (1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, and the temperature should be maintained below 30°C.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl azetidin-3-yl(methyl)carbamate.

Purification and Salt Formation
  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., 2 M in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride as a white to off-white solid.

Applications in Synthetic Chemistry

The primary utility of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride lies in the subsequent deprotection of the Boc group, which reveals a reactive secondary amine ready for further functionalization.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.

Boc_Deprotection start tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride reagents + Acid (TFA or HCl) start->reagents product 3-(Methylamino)azetidine dihydrochloride reagents->product

Caption: Boc deprotection of the title compound.

Common Deprotection Conditions:

ReagentSolventTemperatureReaction TimeNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0°C to Room Temp.1-4 hoursTFA is a strong acid and effectively cleaves the Boc group. The product is typically isolated as the trifluoroacetate salt.
Hydrochloric acid (HCl)1,4-Dioxane or MethanolRoom Temp.1-4 hoursA solution of HCl in an organic solvent is a common and effective method. The product is isolated as the hydrochloride salt.
Detailed Experimental Protocol: Boc Deprotection with HCl in Dioxane

Materials:

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • To a stirred solution of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.0 equivalent) in 1,4-dioxane, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 3-(methylamino)azetidine as its dihydrochloride salt.

Subsequent Functionalization: N-Alkylation and Amide Coupling

Once deprotected, the resulting 3-(methylamino)azetidine can be used in a variety of subsequent reactions, including N-alkylation and amide bond formation.

N-Alkylation: The secondary amine can be further alkylated using an appropriate alkyl halide in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA) in a suitable solvent like DCM or acetonitrile.

Amide Coupling: The secondary amine can be coupled with a carboxylic acid using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA in a polar aprotic solvent such as dimethylformamide (DMF).

Conclusion

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a valuable and versatile building block for the synthesis of novel azetidine-containing compounds. The protocols outlined in this application note provide a robust foundation for the synthesis and subsequent manipulation of this key intermediate. The strategic use of this compound will undoubtedly continue to contribute to the development of new therapeutic agents across various disease areas.

References

  • BenchChem. (2025).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb.... Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

Sources

Analytical Strategies for Monitoring Reactions of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the analytical methodologies for monitoring chemical reactions involving tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1). As a key building block in modern medicinal chemistry, understanding the kinetics, mechanisms, and endpoints of reactions utilizing this compound is critical for process optimization, yield maximization, and impurity profiling. We will explore a range of analytical techniques, from in-situ spectroscopic methods to offline chromatographic separations, providing both the theoretical basis for methodological choices and practical, step-by-step protocols.

Introduction to CAS 943060-59-1: A Versatile Building Block

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a bifunctional organic molecule featuring a strained four-membered azetidine ring and a Boc-protected secondary amine.[1][2][3] The hydrochloride salt form enhances its stability and solubility in various solvents.[1]

  • CAS Number: 943060-59-1[2][4][5]

  • Molecular Formula: C₉H₁₉ClN₂O₂[2]

  • Molecular Weight: 222.71 g/mol [2]

  • Synonyms: 3-Boc-Aminomethyl Azetidine HCl, tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride[1][2]

The primary utility of this compound in synthesis stems from two key reactive sites:

  • The azetidine nitrogen , which can act as a nucleophile in reactions such as alkylation, acylation, and Michael additions.

  • The tert-butyloxycarbonyl (Boc) protecting group , which can be removed under acidic conditions to liberate a secondary amine, enabling subsequent functionalization.

Monitoring reactions involving this compound requires analytical methods capable of distinguishing the starting material from products and potential intermediates, such as the deprotected azetidine.

The Imperative of Reaction Monitoring

Effective reaction monitoring is crucial for robust process development. It provides critical insights into:

  • Reaction Kinetics: Determining reaction rates, orders, and activation energies.[6][7]

  • Mechanism Elucidation: Identifying transient intermediates and byproducts.[8][9][10]

  • Process Optimization: Fine-tuning parameters like temperature, catalyst loading, and reaction time to maximize yield and purity.

  • Safety and Control: Ensuring the reaction proceeds as expected and identifying any potential excursions.[11]

A multi-faceted analytical approach, often combining real-time in-situ methods with offline quantitative analysis, provides the most comprehensive understanding of the chemical transformation.

In-Situ Spectroscopic Techniques for Real-Time Analysis

In-situ (in-line) spectroscopy allows for the continuous monitoring of a reaction without the need for sample extraction, thereby preserving the integrity of the reaction conditions.[12] This is particularly advantageous for studying transient or unstable species.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for monitoring changes in functional groups throughout a reaction.[11][13] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, real-time spectral data can be acquired.[14]

Causality of Method Choice:

  • Deprotection of the Boc Group: The disappearance of the characteristic C=O stretch of the carbamate (around 1690-1710 cm⁻¹) is a clear indicator of Boc group removal.

  • N-Alkylation/Acylation: The formation of a new C-N bond can be monitored, although often the most distinct changes are the consumption of the starting material and the appearance of product-specific peaks.

Experimental Protocol: In-Situ FT-IR Monitoring of a Deprotection Reaction

  • System Setup:

    • Equip the reaction vessel with an in-situ FT-IR ATR probe (e.g., Mettler-Toledo ReactIR).[14]

    • Ensure the probe is clean and positioned to be fully immersed in the reaction mixture.

  • Background Spectrum Acquisition:

    • Charge the reactor with the solvent and any reagents except the limiting reactant.

    • Record a background spectrum of the reaction mixture before initiating the reaction. This will be subtracted from subsequent spectra.

  • Reaction Initiation and Data Collection:

    • Initiate the reaction (e.g., by adding the acid for deprotection).

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Track the intensity of key vibrational bands over time. For a deprotection reaction, monitor the decrease in the Boc-carbonyl peak.

    • Plot the peak intensity (or integrated area) versus time to generate a reaction profile.

Functional GroupTypical Wavenumber (cm⁻¹)Reaction Indication
Boc C=O Stretch1690 - 1710Disappearance indicates deprotection
N-H Bend (secondary amine)1550 - 1650Appearance indicates deprotection
C=O Stretch (new amide)1630 - 1680Appearance indicates acylation

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are indispensable for separating complex mixtures and quantifying the concentration of each component.[15] They are typically performed offline by quenching and analyzing aliquots of the reaction mixture at various time points.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and quantitative method for monitoring reactions of non-volatile compounds like CAS 943060-59-1 and its derivatives.[16]

Causality of Method Choice:

  • Versatility: Can be adapted for a wide range of polar and non-polar compounds.

  • Quantitative Accuracy: Provides precise concentration data for kinetic analysis when properly calibrated.[16]

  • Purity Assessment: Can simultaneously quantify starting materials, products, and impurities.

Experimental Protocol: HPLC Analysis of an N-Alkylation Reaction

  • Method Development:

    • Column Selection: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA for improved peak shape) and acetonitrile or methanol.

    • Detector: UV detector set to a wavelength where the starting material and product have reasonable absorbance (e.g., 210-220 nm, as the carbamate has a weak chromophore). An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used if UV detection is insufficient.

  • Reaction Sampling:

    • At predetermined time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., mobile phase) to stop the reaction.

  • Sample Preparation and Analysis:

    • Filter the diluted sample through a 0.45 µm syringe filter.

    • Inject a known volume (e.g., 5-10 µL) onto the HPLC system.

  • Data Analysis:

    • Integrate the peak areas of the starting material and product.

    • Use a pre-established calibration curve to convert peak areas to concentrations.

    • Plot concentration versus time to determine reaction kinetics.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique for monitoring reaction progress.[15] It is invaluable for quickly assessing whether a reaction has gone to completion.[17]

Causality of Method Choice:

  • Speed and Simplicity: Provides a quick snapshot of the reaction mixture in minutes.[15]

  • Low Cost: Requires minimal equipment and consumables.[15]

Experimental Protocol: TLC Monitoring

  • Plate and Mobile Phase Selection:

    • Use silica gel TLC plates.

    • Select a mobile phase (eluent) that provides good separation between the starting material and the expected product (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The goal is to have Rf values between 0.2 and 0.8.

  • Spotting:

    • On a single TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at various time points.

  • Development and Visualization:

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate or ninhydrin for free amines).

  • Interpretation:

    • Monitor the disappearance of the starting material spot and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible.

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for identifying reaction components, including elusive intermediates.[8][9] When coupled with HPLC (LC-MS), it provides both separation and structural information.[15] Direct infusion or flow injection analysis can also be used for rapid mass determination.

Causality of Method Choice:

  • High Sensitivity: Can detect low-concentration intermediates and byproducts.[8]

  • Structural Information: Provides molecular weight information, which is crucial for identifying unknown species.[18]

  • Real-Time Capability: Techniques like Direct Analysis in Real Time (DART) MS allow for direct sampling and analysis of the reaction atmosphere or mixture.[19]

Experimental Protocol: LC-MS Analysis for Intermediate Detection

  • System Setup:

    • Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. ESI is well-suited for the polar and potentially charged molecules in these reactions.[20]

  • Method Parameters:

    • Develop an HPLC method as described previously.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500).

    • Operate in both positive and negative ion modes initially to determine the best ionization conditions. For this compound, positive mode is likely to be more informative.

  • Analysis and Interpretation:

    • Analyze quenched reaction aliquots.

    • Extract ion chromatograms for the expected masses of the starting material, product, and any potential intermediates (e.g., the deprotected amine).

    • The presence of a peak at the expected m/z for a proposed intermediate provides strong evidence for its formation.

Workflow and Decision Making

The choice of analytical method depends on the specific goals of the analysis. A typical workflow for monitoring a reaction of CAS 943060-59-1 is outlined below.

G cluster_0 Reaction Monitoring Workflow start Reaction Setup in_situ In-Situ Monitoring (FT-IR) start->in_situ Real-time data offline Offline Sampling start->offline Time-point aliquots data Data Interpretation (Kinetics, Purity, Yield) in_situ->data tlc Qualitative Check (TLC) offline->tlc Quick progress check hplc Quantitative Analysis (HPLC/LC-MS) offline->hplc Detailed analysis tlc->offline Inform sampling frequency hplc->data end Process Optimization data->end

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. Here, we address common issues in a direct question-and-answer format, explaining the science behind each troubleshooting step to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Core Solubility Challenge

FAQ 1: Why is my tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

Answer: The primary reason for poor solubility in many organic solvents lies in the chemical nature of your compound: it is a hydrochloride salt.[1][2]

  • Ionic Character: The molecule contains a protonated azetidine nitrogen, which forms an ionic bond with a chloride anion (Cl⁻). This salt form makes the compound highly polar and crystalline.[1]

  • "Like Dissolves Like": The fundamental principle of solubility is that polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[3] Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate are considered non-polar or weakly polar. The significant polarity mismatch between the ionic salt and the non-polar solvent is the main barrier to dissolution.[3]

  • High Lattice Energy: In its solid state, the hydrochloride salt is stabilized in a crystal lattice. A significant amount of energy is required to break these strong ionic interactions, and non-polar solvents cannot provide the favorable interactions (solvation energy) needed to overcome this energy barrier.

Part 2: Initial Troubleshooting: Physical & Solvent-Based Approaches

If you are encountering solubility issues, begin with these non-chemical modification techniques.

FAQ 2: What immediate physical steps can I take to try and dissolve the salt?

Answer: You can employ several physical methods to enhance the rate and extent of dissolution.

  • Vigorous Stirring & Sonication: Increase the surface area of the solid that is in contact with the solvent by ensuring vigorous agitation.[4] Sonication can be particularly effective; the high-frequency sound waves create microcavitation bubbles that collapse near the solid surface, helping to break apart particles and facilitate dissolution.

  • Gentle Heating: Moderately warming the mixture can increase the kinetic energy of both the solvent and solute molecules, helping to overcome the crystal lattice energy.

    • Caution: Do not overheat. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to high temperatures and strong acids.[5][6][7] We recommend not exceeding 40-50°C. Always run a small stability test if you are unsure.

FAQ 3: My reaction requires a specific non-polar solvent. Can I use a co-solvent to improve solubility?

Answer: Yes, using a co-solvent system is an excellent and common strategy. A co-solvent is a small amount of a polar, miscible solvent added to your bulk non-polar solvent to increase the overall polarity of the mixture just enough to dissolve the compound.[8][9][10]

  • Mechanism: The polar co-solvent (e.g., methanol) directly interacts with the ionic salt, creating a more favorable solvation environment. This helps "pull" the salt into the less polar bulk solvent.[10]

  • Recommended Systems: Start by adding a polar solvent dropwise to a suspension of your compound in the primary non-polar solvent until dissolution is observed.

Primary Solvent (Bulk) Recommended Co-Solvent (add sparingly) Rationale & Comments
Dichloromethane (DCM)Methanol (MeOH) or Ethanol (EtOH)Highly effective. Start with a 10:1 DCM:MeOH ratio and adjust as needed.
Tetrahydrofuran (THF)Methanol (MeOH) or N,N-Dimethylformamide (DMF)THF is more polar than DCM, so less co-solvent may be required.
TolueneIsopropanol (IPA) or Ethanol (EtOH)Toluene is very non-polar; achieving solubility may be difficult even with a co-solvent.
Acetonitrile (ACN)Methanol (MeOH)ACN is already quite polar, but if issues persist, a small amount of MeOH can help.

Part 3: Definitive Solution: Chemical Modification

If physical methods and co-solvents are insufficient for your application, the most reliable strategy is to chemically modify the compound from its salt form to the more organic-soluble "free base."

FAQ 4: How do I convert the hydrochloride salt to its free base form?

Answer: Converting the hydrochloride salt to the free amine (or "free base") is a standard and highly effective procedure that neutralizes the charged azetidinium ion.[4][11] This removes the ionic character, drastically reducing the molecule's polarity and making it readily soluble in a wide range of organic solvents like DCM, EtOAc, and THF.

The process involves a simple acid-base neutralization and liquid-liquid extraction.[12][13]

Freebase_Conversion_Workflow cluster_start Aqueous Phase cluster_extraction Extraction cluster_finish Organic Phase start 1. Dissolve HCl Salt in Water or Saturated NaHCO₃(aq) base 2. Add Mild Base (e.g., NaHCO₃, K₂CO₃) to pH > 8 start->base Stir until dissolved sep_funnel 3. Add Organic Solvent (e.g., DCM, EtOAc) & Shake in Separatory Funnel base->sep_funnel Transfer to funnel layers 4. Separate Layers (Collect Organic Layer) sep_funnel->layers dry 5. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) layers->dry Transfer organic phase evap 6. Filter & Evaporate Solvent dry->evap product Yields Pure Free Base (Ready for use) evap->product

Detailed Protocol for Salt-to-Freebase Conversion
  • Dissolution & Neutralization:

    • Dissolve the tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride salt in a minimal amount of water or, preferably, a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Slowly add a mild inorganic base, such as saturated NaHCO₃ or 1M sodium carbonate (Na₂CO₃), while stirring until the pH of the aqueous solution is basic (pH 8-9).[14][15] This ensures complete neutralization of the hydrochloride.

    • Expert Tip: Using a weak base like NaHCO₃ is often sufficient and prevents potential side reactions that could occur with stronger bases like NaOH.[14]

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of an organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Stopper the funnel, invert, and vent frequently to release any pressure (especially if bicarbonate was used, as CO₂ is generated). Shake vigorously for 1-2 minutes.

    • Allow the layers to separate fully. The less polar free base will have partitioned into the organic layer.

  • Isolation:

    • Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).

    • To maximize yield, repeat the extraction of the aqueous layer with fresh organic solvent two more times.

    • Combine all organic extracts.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which is typically an oil or a low-melting solid.

The resulting free base should now be readily soluble in your desired organic solvent for subsequent reactions.

Part 4: Troubleshooting Decision Guide

Use this flowchart to guide your experimental approach when facing solubility challenges with tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

Solubility_Troubleshooting start Start: Compound is insoluble in desired organic solvent. q1 Have you tried physical methods? start->q1 action1 Action: 1. Sonicate for 15 min. 2. Gently heat to 40°C with vigorous stirring. q1->action1 No q3 Can your reaction tolerate a small amount of a polar co-solvent? q1->q3 Yes q2 Is the compound soluble now? action1->q2 q2->q3 No success Success: Proceed with your experiment. q2->success Yes action2 Action: Add a polar co-solvent (e.g., 5-10% MeOH) dropwise to the suspension. q3->action2 Yes action3 Action: Perform a salt-to-freebase conversion via aqueous basic workup and extraction. q3->action3 No q4 Is the compound soluble now? action2->q4 q4->action3 No q4->success Yes action3->success fail Problem Persists: Re-evaluate solvent choice or consider derivatization. Contact technical support.

References

  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride - ChemBK. (2024). Provides basic physical properties and solubility information. URL: [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. A reference table for the relative polarity of common organic solvents. URL: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Explains the chemistry and stability of the Boc protecting group. URL: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. A discussion forum with practical advice from chemists on free-basing techniques. URL: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. An overview of the use and cleavage of the Boc protecting group. URL: [Link]

  • Isolation (Recovery) of amines. A resource explaining the principles of amine extraction based on pH adjustment. URL: [Link]

  • Amines. NCERT. A textbook chapter covering the basicity and salt formation of amines. URL: [Link]

  • Why amine salts are soluble in water? Chemistry Stack Exchange. A discussion on the physicochemical reasons for the solubility of amine salts in polar solvents. URL: [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. An article defining and explaining the role of co-solvents in enhancing solubility. URL: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. A video lecture explaining the mechanism of co-solvency. URL: [Link]

  • 8.1: Acid and Base Neutralization. Chemistry LibreTexts. An educational resource on the principles of acid-base neutralization reactions. URL: [Link]

  • ACID-BASE NEUTRALIZATION, TITRATION. A document outlining the principles of neutralization and titration. URL: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. An article detailing the formation and properties of amine salts. URL: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. A PhD thesis discussing the properties and insolubility of amine hydrochloride salts. URL: [Link]

Sources

How to avoid side reactions with tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS: 943060-59-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you anticipate challenges and avoid common side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties and reactive sites of this molecule?

Answer: Tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a white crystalline solid soluble in water and some organic solvents like ethanol and dichloromethane[1]. Its structure contains three key features that dictate its reactivity:

  • Azetidine Ring Nitrogen (Secondary Amine): This is the most significant reactive site for nucleophilic attack, typically in reactions like N-alkylation, N-arylation, or amide bond formation. However, in the hydrochloride salt form, this nitrogen is protonated, rendering it non-nucleophilic. It must be neutralized with a base to become reactive.

  • The Strained Azetidine Ring: Azetidines are four-membered rings with significant ring strain[2][3]. This strain makes the ring susceptible to opening under harsh conditions, such as extreme pH or attack by potent nucleophiles, which is a primary source of side reactions[2][4][5].

  • Tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group protects the methylamino moiety. It is stable to many reaction conditions but is designed to be labile under acidic conditions[6][7]. Its removal generates a tert-butyl cation, which can be a source of side reactions[6][7].

Q2: What are the optimal storage and handling conditions for this reagent?

Answer: To ensure the integrity of the reagent, it should be stored in a cool, dry place with the container tightly sealed to prevent moisture absorption[8][9]. It is recommended to store it at 4°C for long-term stability[8]. Avoid contact with strong oxidizing agents and high temperatures[1]. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling, as with any laboratory chemical[10].

Q3: The reagent is a hydrochloride salt. How does this affect its use in reactions?

Answer: The hydrochloride salt form significantly improves the shelf-life and handling characteristics of the amine. However, the protonated azetidine nitrogen is not nucleophilic. For any reaction requiring the azetidine nitrogen to act as a nucleophile (e.g., acylation, alkylation, coupling), you must add a base to neutralize the HCl salt and liberate the free amine. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. It is crucial to use at least one full equivalent of base to neutralize the salt, with a slight excess often being beneficial to drive the reaction.

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low or No Yield in N-Arylation / N-Acylation Coupling Reactions

You are attempting to couple the azetidine nitrogen with an aryl halide or an activated carboxylic acid, but you observe mostly unreacted starting material.

Potential Cause A: Inadequate Neutralization

The azetidine nitrogen remains protonated and non-nucleophilic. This is the most common reason for reaction failure.

Solution: Ensure at least 1.1 to 1.5 equivalents of a suitable non-nucleophilic base (e.g., DIPEA, TEA) are added to the reaction mixture before or during the addition of the coupling partner. For sensitive reactions, the free base can be generated in a separate step by partitioning the HCl salt between an organic solvent (like DCM or EtOAc) and a mild aqueous base (like NaHCO₃ or K₂CO₃), separating the organic layer, drying, and using it immediately.

| Base Recommendation for Coupling Reactions | | :--- | :--- | | Typical Base | DIPEA, Triethylamine (TEA) | | Equivalents Required | 1.1 - 1.5 (relative to the HCl salt) | | Consideration | Ensure the base is dry and of high purity. |

Potential Cause B: Steric Hindrance & Catalyst Incompatibility

The bulky Boc-protected methylamino group at the 3-position can sterically hinder the approach to the azetidine nitrogen. In palladium-catalyzed cross-coupling reactions, this steric bulk can also interfere with the catalyst's coordination.

Solution: For challenging cross-coupling reactions, especially with sterically hindered partners, consider using catalyst systems designed for such substrates. Ligands with bulky, electron-rich phosphines (e.g., XPhos, SPhos) are often effective[11]. Using bis(tri-tert-butylphosphine)palladium(0) has been shown to be critical for the success of many challenging coupling reactions[12]. Increasing reaction temperature or time may also be necessary, but must be balanced against the risk of thermal degradation or ring-opening.

Problem 2: Appearance of Unexpected Lower Molecular Weight Byproducts

Analysis of your crude reaction mixture (e.g., by LC-MS) shows peaks corresponding to the loss of the Boc group or fragmentation of the molecule.

Potential Cause A: Unintentional Boc Deprotection

The reaction conditions are inadvertently acidic, causing the Boc group to cleave. This can happen if acidic reagents are used, or if acidic byproducts are generated during the reaction.

Solution:

  • Scrutinize Reagents: Ensure all reagents and solvents are free from acidic impurities.

  • Buffer the Reaction: If acidic byproducts are unavoidable, add a non-nucleophilic base or a proton sponge to neutralize them as they form.

  • Choose Milder Conditions: If possible, select alternative synthetic routes that avoid strongly acidic conditions. Aqueous phosphoric acid is noted as a mild reagent for deprotection that may tolerate other sensitive groups like the azetidine ring[13].

Potential Cause B: Azetidine Ring Opening

The strained four-membered ring is susceptible to cleavage under various conditions[2]. This is a critical and often overlooked side reaction.

Solution:

  • Avoid Extreme pH: Both strong acids and strong bases can promote ring-opening. Maintain near-neutral conditions whenever possible.

  • Control Temperature: Ring-opening is often accelerated at higher temperatures. Run reactions at the lowest effective temperature.

  • Beware of Nucleophiles: Strong nucleophiles can attack a carbon atom of the azetidine ring, leading to cleavage[2][5]. This is particularly relevant if the azetidine nitrogen is activated (e.g., by acylation). When possible, choose "softer" or more sterically hindered nucleophiles if they are required elsewhere in the reaction.

G cluster_main tert-Butyl azetidin-3-yl(methyl)carbamate cluster_paths Reaction Pathways main Starting Material desired Desired Product (e.g., N-Coupling) main->desired Correct Conditions (Base, Mild Temp) deprotect Boc-Deprotected Side Product main->deprotect [H+] ring_open Ring-Opened Side Product main->ring_open Strong Nu:- or Extreme pH tbutyl tert-Butylated Side Product deprotect->tbutyl t-Bu+ Cation Intermediate

Problem 3: Formation of Higher Molecular Weight Impurities During Boc Deprotection

You are intentionally removing the Boc group with a strong acid (e.g., TFA or HCl), but you observe impurities with a mass corresponding to the product plus a tert-butyl group (+56 amu).

Potential Cause: Tert-Butylation Side Reaction

Acid-mediated Boc deprotection proceeds via the formation of a tert-butyl cation (t-Bu⁺) intermediate. This cation is a potent electrophile and can alkylate any remaining nucleophilic sites on your desired product or starting material[6][7]. Electron-rich aromatic rings, thiols, and even the product amine itself are susceptible to this side reaction[7].

Solution:

  • Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the t-Bu⁺ cation as it forms. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

  • Optimize Deprotection Protocol:

    • Dissolve the Boc-protected compound in a suitable solvent (e.g., Dichloromethane).

    • Add 1.5 - 2.0 equivalents of a scavenger (e.g., triethylsilane).

    • Cool the mixture to 0°C.

    • Slowly add the acid (e.g., 4-5 equivalents of Trifluoroacetic Acid).

    • Monitor the reaction by TLC or LC-MS until completion (typically < 1 hour).

    • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

G start Start Boc Deprotection add_scavenger Add Scavenger? (e.g., TES, Anisole) start->add_scavenger run_rxn_no_scavenger Run Deprotection (Acid Addition) add_scavenger->run_rxn_no_scavenger No run_rxn_with_scavenger Run Deprotection (Acid Addition) add_scavenger->run_rxn_with_scavenger Yes check_purity Analyze Product (LC-MS) run_rxn_no_scavenger->check_purity run_rxn_with_scavenger->check_purity success High Purity Product check_purity->success Clean failure t-Butylated Impurity Detected check_purity->failure Impure failure->start Re-run with Scavenger

By understanding the inherent reactivity of both the strained azetidine ring and the acid-labile Boc group, you can design more robust experimental protocols and effectively troubleshoot unexpected outcomes.

References
  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2020). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. (2024). ChemBK. Retrieved January 10, 2026, from [Link]

  • MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. (n.d.). Chemical Safety. Retrieved January 10, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved January 10, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances. Retrieved January 10, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved January 10, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 10, 2026, from [Link]

  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 10, 2026, from [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). Molecules. Retrieved January 10, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. Retrieved January 10, 2026, from [Link]

  • tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. (2022). UniBa. Retrieved January 10, 2026, from [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. Retrieved January 10, 2026, from [Link]

  • Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions. (2008). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. (2010). ChemInform. Retrieved January 10, 2026, from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. (2023). Molecules. Retrieved January 10, 2026, from [Link]

  • Method for purifying di-tert-butyl dicarbonate. (1993). Google Patents.
  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. (2021). ChemistrySelect. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Optimizing Boc-Deprotection of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the N-Boc deprotection of azetidine compounds. Azetidines are valuable building blocks in medicinal chemistry, but their inherent ring strain presents unique challenges during deprotection. This document is designed to help you navigate these challenges, optimize your reaction yields, and ensure the integrity of your target molecules.

Section 1: Foundational Principles of Azetidine Boc-Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[1] The deprotection mechanism is an acid-catalyzed elimination that proceeds via protonation of the carbamate, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[2]

However, the azetidine ring's strain (~25.4 kcal/mol) makes it susceptible to degradation, particularly acid-catalyzed ring-opening.[3] Protonation of the azetidine nitrogen can render the ring susceptible to nucleophilic attack, leading to cleavage and the formation of unwanted byproducts.[4] The success of the Boc-deprotection of an azetidine, therefore, hinges on a delicate balance: conditions must be acidic enough to cleave the Boc group efficiently but mild enough to preserve the four-membered ring.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific issues you may encounter during the Boc-deprotection of azetidine compounds.

Question 1: My reaction is complete, but my yield is significantly lower than expected after workup. TLC and LC-MS analysis show several new, more polar spots/peaks. What is likely happening?

Answer: This is a classic symptom of azetidine ring-opening . The inherent strain of the four-membered ring makes it susceptible to cleavage under acidic conditions, especially in the presence of nucleophiles.[4]

Causality Analysis: The protonated azetidinium ion, formed under the acidic deprotection conditions, is a reactive intermediate. Nucleophiles present in the reaction mixture (including the acid's counter-ion, water from the workup, or even other functional groups on your molecule) can attack one of the ring carbons, leading to cleavage. This results in the formation of linear amine derivatives, which are typically more polar than your desired azetidine product.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Polar Impurities cluster_1 Immediate Actions cluster_2 Workup & Purification Optimization cluster_3 Advanced Strategies Problem Low yield of azetidine product. Multiple polar impurities observed. Action1 Re-evaluate deprotection conditions. Lower the reaction temperature to 0°C or -20°C. Problem->Action1 Initial Step Action2 Reduce acid concentration or use a milder acid. (e.g., 20-30% TFA in DCM instead of 50%). Action1->Action2 Action3 Minimize reaction time. Monitor closely by TLC/LC-MS and quench immediately upon completion. Action2->Action3 Workup1 Perform aqueous workup at low temperature (0°C). Action3->Workup1 If problem persists Workup2 Use a non-nucleophilic base for neutralization (e.g., saturated NaHCO₃) and extract quickly. Workup1->Workup2 Workup3 Consider purification on neutral or basic alumina instead of silica gel to avoid on-column degradation. Workup2->Workup3 Adv1 Switch to a non-acidic deprotection method (e.g., thermal deprotection). Workup3->Adv1 For highly sensitive substrates Adv2 Consider an alternative, more labile protecting group for the azetidine nitrogen. Adv1->Adv2

Caption: Troubleshooting workflow for low yield in azetidine deprotection.

Recommended Actions:

  • Lower the Temperature: Perform the deprotection at 0°C or even lower temperatures. This will slow down the rate of both deprotection and potential ring-opening, often favoring the desired reaction.

  • Modify Acidic Conditions:

    • TFA: Instead of the commonly used 50% TFA in DCM, try a more dilute solution (e.g., 20-30%). Monitor the reaction closely, as it will be slower.

    • HCl: A solution of 4M HCl in dioxane is a common alternative.[5] For sensitive substrates, this can sometimes be milder than TFA.

  • Minimize Reaction Time: Monitor the reaction frequently by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction immediately.

  • Careful Workup:

    • Perform any aqueous washes at 0°C.

    • When neutralizing the acid, use a saturated solution of a mild base like sodium bicarbonate and perform the extraction quickly to minimize contact time with the aqueous phase.[6]

    • For highly sensitive azetidines, consider avoiding an aqueous workup altogether. Evaporate the acid in vacuo (co-evaporating with a solvent like toluene can help remove residual TFA) and proceed with the crude salt.[7]

  • Purification: Standard silica gel is acidic and can cause degradation of sensitive azetidines on the column. Consider using neutral or basic alumina for chromatography, or use a silica gel column that has been pre-treated with a base (e.g., triethylamine in the eluent).

Question 2: My azetidine has other acid-sensitive functional groups (e.g., t-butyl esters, other Boc groups). How can I selectively deprotect the azetidine's Boc group?

Answer: Achieving selectivity can be challenging as the Boc group is generally one of the most acid-labile protecting groups.[8] However, subtle differences in reactivity can be exploited.

Causality Analysis: The rate of acid-catalyzed deprotection is influenced by the steric and electronic environment of the Boc group. In some cases, the N-Boc group on the strained azetidine ring may be more sterically accessible or electronically primed for cleavage than a Boc group on a less hindered or electron-rich amine elsewhere in the molecule.

Recommended Strategies:

  • Titrate the Acid: Use a substoichiometric amount of a strong acid like TFA at low temperature and carefully monitor the reaction. This may allow for the cleavage of the more reactive Boc group before others are affected.

  • Milder Acidic Systems: Explore milder acidic conditions that may offer greater selectivity. Examples include:

    • p-Toluenesulfonic acid (pTSA) in a suitable solvent system.[6]

    • Oxalyl chloride in methanol has been reported as a mild method for Boc deprotection.[9]

  • Alternative Protecting Groups: For future syntheses, consider an orthogonal protecting group strategy. For the azetidine nitrogen, a group that is cleaved under different conditions would be ideal. For example, a Cbz (carbobenzyloxy) group can be removed by hydrogenolysis, which would leave acid-labile groups intact.[10]

Protecting GroupTypical Deprotection ConditionsOrthogonal to Boc?
Boc Strong Acid (TFA, HCl)-
Cbz H₂, Pd/C (Hydrogenolysis)Yes
Fmoc Base (e.g., Piperidine)Yes
Alloc Pd(0) catalystYes

Question 3: I am trying to deprotect a sterically hindered azetidine, and the reaction is very slow or incomplete, even with strong acid.

Answer: Steric hindrance around the N-Boc group can significantly slow down the rate of deprotection by impeding the approach of the acid catalyst.

Causality Analysis: The first step of the deprotection mechanism is the protonation of the carbamate's carbonyl oxygen.[2] Bulky substituents on the azetidine ring can shield the Boc group, making this initial protonation less favorable and increasing the activation energy of the reaction.

Optimization Strategies:

  • Increase Temperature: If the substrate is thermally stable, gently warming the reaction (e.g., to 40°C) can often overcome the steric barrier. However, be mindful that higher temperatures can also accelerate ring-opening, so this must be done with caution and careful monitoring.

  • Longer Reaction Times: Simply extending the reaction time at room temperature may be sufficient to drive the reaction to completion.[11]

  • Alternative Deprotection Methods:

    • Thermal Deprotection: In the absence of acid-sensitive groups, heating the N-Boc azetidine in a high-boiling point solvent (e.g., diphenyl ether) or even neat can effect deprotection.[12] This method avoids acidic conditions entirely.

    • Lewis Acids: In some cases, Lewis acids such as ZnBr₂ in dichloromethane have been used for selective deprotection, and may offer different reactivity profiles for sterically hindered substrates.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for Boc-deprotecting a simple, unsubstituted azetidine? A1: For a robust, unsubstituted N-Boc azetidine, a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C to room temperature is a reliable starting point.[11] Alternatively, 4M HCl in 1,4-dioxane is also highly effective.[5]

Q2: My deprotected azetidine is isolated as a TFA or HCl salt. How can I obtain the free amine, and is it stable? A2: The free amine can be obtained by a basic workup. After removing the reaction solvent, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a base like sodium bicarbonate or sodium carbonate.[6] Be aware that free azetidines can be less stable than their corresponding salts, especially if they are unsubstituted. They can be prone to oligomerization or decomposition over time. For long-term storage, it is often advisable to keep the azetidine as a salt and only generate the free base immediately before its next use.

Q3: Can I use scavengers during the TFA deprotection of my azetidine-containing compound? A3: Yes, and it is highly recommended if your molecule contains other nucleophilic functional groups (e.g., indoles, thiols). The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate sensitive residues.[13] Common scavengers like triisopropylsilane (TIS) or water can be added to the TFA/DCM mixture to trap the t-butyl cation and prevent side reactions.

Q4: Are there any "green" or milder alternatives to TFA and HCl for Boc deprotection of azetidines? A4: Yes, several greener methods have been developed. A deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid has been shown to be effective for Boc deprotection at room temperature with a simple workup.[6] Additionally, heating in water can also cleave the Boc group, though this may require higher temperatures that could be detrimental to sensitive substrates.[14]

Section 4: Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc-Deprotection of an Azetidine
  • Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (to a concentration of ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv, often as a 20-50% solution in DCM) to the stirred solution.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. Stir at 0°C or allow to warm to room temperature until the starting material is consumed (typically 1-4 hours).

  • Workup (to obtain the TFA salt): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting residue is the azetidinium TFA salt, which can often be used directly in the next step.[7]

  • Workup (to obtain the free amine): After concentrating the reaction mixture, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free azetidine.[6]

Protocol 2: Procedure for HCl/Dioxane-Mediated Boc-Deprotection
  • Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.[5] Often, the hydrochloride salt will precipitate from the solution.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[5]

Section 5: Visualizing the Mechanism and Key Considerations

G cluster_0 Boc-Deprotection Mechanism cluster_1 Potential Side Reaction BocAzetidine N-Boc Azetidine Protonated Protonated Carbamate BocAzetidine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate + t-Butyl Cation Protonated->CarbamicAcid Fragmentation FreeAmine Free Azetidine + CO₂ CarbamicAcid->FreeAmine Decarboxylation AmineSalt Azetidinium Salt FreeAmine->AmineSalt + H⁺ ProtonatedAzetidine Protonated Azetidine (Azetidinium Ion) AmineSalt->ProtonatedAzetidine Is in equilibrium with RingOpened Ring-Opened Product ProtonatedAzetidine->RingOpened + Nucleophile (e.g., H₂O, Cl⁻)

Caption: Mechanism of Boc-deprotection and the competing ring-opening side reaction.

This diagram illustrates the desired deprotection pathway leading to the stable azetidinium salt, and the potential competing pathway where the protonated azetidine intermediate is intercepted by a nucleophile, leading to ring-opening. Optimizing your reaction involves favoring the kinetics of deprotection while minimizing the conditions that promote the ring-opening side reaction.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Polymer Chemistry. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • NIH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved from [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • Semantic Scholar. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • ResearchGate. (2012). How can I remove TFA in a product?. Retrieved from [Link]

  • PubMed. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. Retrieved from [Link]

  • ResearchGate. (2016). How to remove TFA salt?. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation procedures of compounds 1~6. TFA, trifluoroacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Azetidine Rings in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing molecules. The unique four-membered ring of azetidine offers a compelling scaffold in medicinal chemistry, providing conformational rigidity and novel chemical space.[1][2][3] However, the inherent ring strain that makes this motif attractive also renders it susceptible to degradation, particularly under acidic conditions.[4][5]

This guide is designed to provide you with a comprehensive understanding of the challenges associated with azetidine stability in acidic media. Structured in a practical question-and-answer format, it moves from foundational principles to specific troubleshooting scenarios to empower you to anticipate, diagnose, and solve stability issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental stability of the azetidine ring.

Q1: What is the primary mechanism of azetidine ring degradation in acidic conditions?

A1: The primary degradation pathway is an acid-catalyzed ring-opening reaction.[4][5] The process is initiated by the protonation of the basic azetidine nitrogen, which significantly increases the ring strain and activates the ring for nucleophilic attack. This leads to the cleavage of a carbon-nitrogen bond and the formation of a ring-opened product. In a forced degradation study, this can manifest as the formation of an azetidinium ion, which is then susceptible to hydrolysis or other nucleophilic attacks.[6][7]

Q2: How does the substitution pattern on the azetidine ring influence its stability?

A2: Substituents play a crucial role in modulating the stability of the azetidine ring through electronic and steric effects.[4]

  • N-Substitution: The group attached to the nitrogen atom is a key determinant of stability. Electron-withdrawing groups (EWGs) decrease the basicity of the nitrogen, making it less susceptible to protonation and subsequent acid-catalyzed degradation.[4] For example, N-aryl azetidines linked to conjugated heteroaryls, like 2- and 4-pyridyl groups, exhibit enhanced stability compared to N-phenyl analogues because the nitrogen's lone pair is delocalized.[5]

  • C-Substitution: Substituents on the carbon atoms of the ring can also impact stability. For instance, the presence of a trifluoromethyl group, a strong electron-withdrawing group, can reduce the nucleophilicity of the nitrogen, necessitating a strong base for cyclization during synthesis, and can influence the ring's overall stability.[8]

Q3: How does pH affect the rate of degradation?

A3: The rate of degradation is highly sensitive to pH. As the pH decreases (becomes more acidic), the concentration of the protonated azetidine species increases, leading to a more rapid decomposition.[5] A study demonstrated this by evaluating an analogue at three different pH values, confirming that the half-life (T₁/₂) was significantly shorter at lower pHs (T₁/₂ = 0.5 h at pH 1.8 vs. T₁/₂ = 1.2 h at pH 2.7), while the compound was stable at pH 7.0.[5]

Q4: Can intramolecular reactions affect azetidine stability?

A4: Yes, intramolecular reactions can significantly accelerate degradation. If a nucleophilic group is present elsewhere in the molecule and can reach the azetidine ring, it can participate in an intramolecular ring-opening reaction. This has been observed with a pendant amide group, where increasing the length of the alkyl chain between the amide and the azetidine led to progressively longer half-lives, suggesting an intramolecular decomposition pathway.[5]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Issue 1: My azetidine-containing compound is degrading during aqueous acidic workup.

  • Symptoms: You observe low recovery of your desired product after extraction with an acid like 1N HCl. TLC or LC-MS analysis shows new, more polar impurities, and mass spectrometry data may indicate the presence of ring-opened products.

  • Root Cause Analysis: The prolonged contact of the azetidine with the strong aqueous acid during the extraction process is likely causing the ring to open. The protonated azetidine is susceptible to attack by water or other nucleophiles present in the mixture.

  • Solutions:

    • Use Milder Acids: If possible, substitute strong acids with a milder acidic wash, such as a saturated ammonium chloride solution. In some cases, you may be able to skip the acidic wash entirely if the impurities are not basic.[4]

    • Minimize Contact Time: If a strong acidic wash is necessary, perform the extraction quickly and at a low temperature (e.g., on an ice bath) to reduce the time the compound is exposed to the acidic environment.[4]

    • Use a Biphasic System with Caution: While biphasic systems can help, ensure rapid and efficient separation to minimize the time your compound spends at the acidic aqueous interface.[4]

Issue 2: My compound appears to be degrading on a silica gel column during purification.

  • Symptoms: You notice streaking of your product spot on a TLC plate. The overall yield after column chromatography is low, and you isolate fractions containing byproducts that correspond to ring-opened species.

  • Root Cause Analysis: Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds like some azetidines. The continuous exposure of the compound to the acidic silica surface during chromatography can lead to decomposition.[4]

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before packing the column. This will neutralize the acidic sites on the silica.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

    • Flash Chromatography: Employ flash chromatography techniques to minimize the residence time of your compound on the column.

Issue 3: I am trying to remove a Boc protecting group from my azetidine with TFA, but I'm seeing significant degradation.

  • Symptoms: Upon treatment with trifluoroacetic acid (TFA) to deprotect a Boc-protected azetidine, you observe the formation of multiple byproducts and a low yield of the desired N-H azetidine.

  • Root Cause Analysis: While the Boc group is acid-labile, the strong acidic conditions required for its removal (e.g., neat TFA or a high concentration in a solvent like dichloromethane) can also promote the degradation of a sensitive azetidine ring.

  • Solutions:

    • Milder Deprotection Conditions: Explore alternative, milder acidic conditions for Boc removal. Sometimes, using a lower concentration of TFA or switching to a different acid like HCl in dioxane can be effective.

    • Orthogonal Protecting Groups: In the design phase of your synthesis, consider using an orthogonal protecting group for the azetidine nitrogen that can be removed under non-acidic conditions. For example, a Cbz (carboxybenzyl) group can be removed by hydrogenolysis, which is generally compatible with the azetidine ring.[9]

    • Alternative Protecting Groups: The tert-butoxythiocarbonyl (Botc) group has been shown to be more acid-labile than the Boc group, allowing for deprotection under milder acidic conditions with no observed ring-opening.[10]

Part 3: Data & Protocols

To provide a more quantitative understanding, the following table summarizes the stability of various N-substituted azetidines under acidic conditions, as determined by their half-lives (T₁/₂) at pH 1.8.

Compound TypeN-SubstituentT₁/₂ (hours) at pH 1.8Relative Stability
N-Aryl4-cyano-phenyl< 0.17Very Low
N-Aryl4-methoxy-phenyl0.5Low
N-ArylPhenyl~0.5Low
N-Heteroaryl3-pyridyl3.8Moderate
N-Heteroaryl2-pyridyl> 24High
N-Heteroaryl4-pyridyl> 24High
Data synthesized from a study by Bai et al. (2021).[5]
Experimental Protocol: Kinetic Stability Assay of an Azetidine Compound via NMR

This protocol outlines a general method for determining the aqueous stability of an azetidine-containing compound under acidic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Materials:

  • Azetidine-containing compound

  • DMSO-d₆ (or other suitable deuterated solvent for stock solution)

  • Aqueous buffer (e.g., pH 1.8)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the azetidine compound in DMSO-d₆ (e.g., 10 mM).

  • Incubation: In an NMR tube, add the aqueous buffer of the desired pH. Add a known volume of the DMSO-d₆ stock solution to the buffer to achieve a final concentration suitable for NMR analysis. Record the time of addition as time zero (t=0).

  • NMR Acquisition: Immediately acquire an initial ¹H NMR spectrum (or other relevant nucleus) at t=0. This spectrum will serve as the baseline.

  • Time Points: Incubate the sample at a controlled temperature (e.g., 25°C or 37°C) and acquire subsequent NMR spectra at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Identify a characteristic peak for the parent azetidine compound and a peak for a stable internal standard or a degradation product.

    • Integrate the peaks at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 spectrum.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line will be the negative of the rate constant (k).

    • Calculate the half-life (T₁/₂) using the equation: T₁/₂ = 0.693 / k.

Part 4: Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the degradation mechanism and a troubleshooting workflow.

Mechanism of Acid-Catalyzed Azetidine Ring Opening

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Azetidine (N lone pair available) B Azetidinium Ion (Activated Ring) A->B Fast Equilibrium H_plus H+ B_clone Azetidinium Ion Nu Nucleophile (e.g., H₂O) C Ring-Opened Product B_clone->C Slow, Rate-Determining

Caption: Acid-catalyzed ring-opening of an azetidine proceeds via protonation followed by nucleophilic attack.

Troubleshooting Workflow for Azetidine Instability

G start Instability Observed (Low Yield, Byproducts) q1 Where did the instability occur? start->q1 workup Aqueous Acidic Workup q1->workup Workup purification Silica Gel Chromatography q1->purification Purification deprotection Acidic Deprotection q1->deprotection Deprotection sol_workup Use milder acid (e.g., NH₄Cl) Minimize contact time Work at low temperature workup->sol_workup sol_purification Neutralize silica with base Use alumina or other phase Use flash chromatography purification->sol_purification sol_deprotection Use milder acidic conditions Consider orthogonal protecting group (e.g., Cbz, Botc) deprotection->sol_deprotection

Caption: A decision tree for troubleshooting common stability issues with azetidine-containing compounds.

References

  • Technical Support Center: Azetidine Compound Stability. Benchchem.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Previous strategies towards azetidines and this approach. (n.d.). ResearchGate. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). ResearchGate. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Available at: [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. Available at: [Link]

  • Azetidine. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Available at: [Link]

  • The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. (n.d.). PubMed Central. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Source not further specified].
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. Available at: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.). ResearchGate. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Common pitfalls in the synthesis of azetidine-containing molecules

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Synthesis Technical Support Center

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of azetidine-containing molecules. As a privileged scaffold in modern medicinal chemistry, the azetidine ring offers a unique three-dimensional profile that can enhance metabolic stability and aqueous solubility.[1][2] However, the inherent ring strain of this four-membered heterocycle (~25.4 kcal/mol) presents significant synthetic challenges that can often lead to frustrating outcomes in the lab.[3]

This guide is designed to address the common pitfalls encountered during the synthesis, functionalization, and purification of azetidines. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust synthetic routes.

Section 1: Troubleshooting Azetidine Ring Formation

The construction of the strained azetidine ring is frequently the lowest-yielding step in a synthetic sequence. Success hinges on favoring the entropically and enthalpically disfavored intramolecular cyclization over competing pathways.[4][5]

Question 1: My intramolecular cyclization to form the azetidine ring is resulting in very low yields or complete failure. What are the primary causes and how can I troubleshoot this?

Answer: This is the most common issue researchers face. Low yields are typically rooted in unfavorable reaction kinetics and competing side reactions. Let's break down the likely culprits and the corresponding solutions.

Root Cause Analysis:

  • High Activation Energy: Forming a strained four-membered ring has a high activation energy barrier.[6]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) is a common competing pathway.[6][7] Intermolecular reactions (dimerization/polymerization) can also dominate, especially at high concentrations.

  • Poor Leaving Group: The intramolecular SN2 reaction is highly dependent on the quality of the leaving group.

  • Steric Hindrance: Bulky substituents on the acyclic precursor can sterically hinder the required bond formations.[7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can dramatically alter the reaction landscape.[6]

Troubleshooting Workflow for Low Yields

// No SM consumption branch no_sm_consumed [label="SM Unchanged", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_energy [label="Increase Reaction Energy:\n- Increase temperature\n- Switch to higher boiling solvent (e.g., DMF, DMSO)\n- Use a more reactive leaving group (e.g., I > Br > OTs > OMs > Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// SM consumption branch sm_consumed [label="SM Consumed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product analysis branches side_product [label="Side Products Observed\n(e.g., Pyrrolidine, Elimination)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; baseline_mess [label="Baseline Material /\nPolymerization", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

optimize_conditions [label="Modify Conditions to Favor Intramolecular Pathway:\n- Use a weaker, non-nucleophilic base (e.g., K₂CO₃ vs NaH)\n- Check for steric hindrance issues\n- Re-evaluate substrate design", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_concentration [label="Reduce Intermolecular Reactions:\n- Decrease concentration (High Dilution Principle)\n- Consider slow addition of substrate to reaction mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_sm; check_sm -> no_sm_consumed [label=" No"]; no_sm_consumed -> increase_energy;

check_sm -> sm_consumed [label=" Yes"]; sm_consumed -> check_products;

check_products -> side_product [label=" Defined\nSide Products"]; side_product -> optimize_conditions;

check_products -> baseline_mess [label=" Polymeric or\nUnidentifiable"]; baseline_mess -> reduce_concentration; } dot Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Data-Driven Optimization: The Impact of Leaving Groups and Solvents

The choice of leaving group and solvent can be the difference between success and failure. The table below summarizes the relative reactivity.

Leaving GroupRelative Rate of SN2Base Commonly UsedRecommended Solvent(s)
Iodo (-I)~100,000K₂CO₃, Cs₂CO₃Acetonitrile, DMF
Bromo (-Br)~10,000K₂CO₃, NaHAcetonitrile, THF
Tosylate (-OTs)~500NaH, KHMDSTHF, DMF
Mesylate (-OMs)~200NaH, KHMDSTHF, DMF
Chloro (-Cl)1NaH, LDADMF, DMSO (high temp)

Table based on general SN2 reactivity principles. For detailed discussion, see reference[7].

Expert Insight: For challenging cyclizations, converting a γ-amino alcohol to a tosylate or mesylate in situ followed by the addition of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF is a robust strategy.[7] However, be wary of competing elimination reactions if your substrate is sterically hindered.[7]

Question 2: My reaction produces the isomeric pyrrolidine as the major product. How can I favor the formation of the four-membered ring?

Answer: This is a classic thermodynamic vs. kinetic problem. The five-membered pyrrolidine ring is thermodynamically more stable and often forms as a byproduct via a 5-endo-tet cyclization. To favor the azetidine, you must set up conditions that promote the kinetically controlled 4-exo-tet cyclization.

G

Strategies to Promote 4-exo-tet Cyclization:

  • Lower the Temperature: Kinetic control is often favored at lower temperatures. If your reaction is running at reflux, try running it at room temperature or even 0 °C, even if it takes longer.

  • Choose the Right Base: A strong, bulky, non-nucleophilic base (e.g., KHMDS, LHMDS) can sometimes favor the kinetically faster deprotonation leading to the 4-membered ring.

  • Substrate Modification: Introducing steric bulk or conformational rigidity near the reacting centers can physically disfavor the transition state required for the 5-endo-tet cyclization.

  • Alternative Synthetic Routes: If intramolecular cyclization consistently fails, consider a different approach entirely, such as a [2+2] photocycloaddition (the aza Paternò-Büchi reaction) or a ring contraction of a pyrrolidinone derivative.[3][7][8] The aza Paternò-Büchi reaction, in particular, offers a direct and atom-economical route that avoids this specific competition issue.[8]

Section 2: Stability During Workup and Purification

Azetidines, especially N-H or N-alkyl derivatives, can be highly sensitive to acidic conditions, a pitfall that often leads to product loss after a successful reaction.[9]

Question 3: I am losing my product during aqueous workup or purification on a silica gel column. What is happening?

Answer: You are likely experiencing acid-mediated degradation. The lone pair on the azetidine nitrogen is basic (pKa of the conjugate acid is ~10-11, similar to other secondary amines), making it susceptible to protonation. The resulting azetidinium ion is highly strained and activated towards nucleophilic attack and ring-opening.[10][11]

Key Pitfalls:

  • Acidic Workup: Washing with aqueous solutions like 1N HCl will protonate the azetidine, and water can act as a nucleophile to open the ring.[9]

  • Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ~4-5) and can cause slow degradation of the compound as it passes through the column, leading to streaking on TLC and low recovery.[9]

Purification Strategy Workflow

// Stable branch stable [label="N-Acyl, N-Boc, N-Cbz, etc.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; silica_gel [label="Standard Silica Gel Chromatography\n(Use with caution, run quickly)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Unstable branch unstable [label="Acid-Sensitive", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for unstable compounds neutralize_silica [label="Neutralize Silica Gel:\n- Slurry with 0.1-1% triethylamine\n in the eluent system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alt_phase [label="Use Alternative Stationary Phase:\n- Neutral or Basic Alumina\n- Polymer-based support", fillcolor="#4285F4", fontcolor="#FFFFFF"]; avoid_chrom [label="Avoid Chromatography:\n- Recrystallization\n- Distillation (if applicable)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_stability; check_stability -> stable [label=" No (Electron-withdrawing N-group)"]; stable -> silica_gel;

check_stability -> unstable [label=" Yes"]; unstable -> neutralize_silica; unstable -> alt_phase; unstable -> avoid_chrom; } dot Caption: Decision workflow for purifying azetidine-containing molecules.

Practical Solutions:

  • Workup: Avoid strong acidic washes. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild brine wash instead.[6]

  • Chromatography:

    • Neutralization: Before running your column, flush the silica gel with your starting eluent containing 1% triethylamine (Et₃N) to neutralize the acidic sites.[9]

    • Alternative Phases: If neutralization is insufficient, switch to neutral or basic alumina, which provides a non-acidic environment.[6][9]

Expert Insight: If the azetidine nitrogen is not required to be a free base in the final compound, it is highly advisable to protect it with an electron-withdrawing group (e.g., Boc, Cbz) early in the synthesis.[9] This dramatically reduces the nitrogen's basicity, rendering the molecule far more stable to both acidic workups and silica gel chromatography.

Section 3: Detailed Protocols

Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol

This protocol describes the conversion of a γ-amino alcohol to an N-protected azetidine via in-situ mesylation and base-mediated cyclization.[7]

Materials:

  • N-protected-γ-amino alcohol (1.0 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected-γ-amino alcohol (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the mesylate by TLC or LC-MS.

  • In a separate flame-dried flask, suspend sodium hydride (2.0 eq) in anhydrous THF. Cool to 0 °C.

  • Slowly transfer the mesylate-containing reaction mixture from the first flask into the NaH suspension via cannula. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and then heat to reflux (for THF) or 60-80 °C (for DMF) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using the appropriate method as determined by the stability of your azetidine (see Section 2).

References

  • Al-Ameen, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Wiley-VCH GmbH (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • ResearchGate. Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]

  • National Institutes of Health (NIH) (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • National Institutes of Health (NIH) (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • National Institutes of Health (NIH) (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. [Link]

  • ACS Publications (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. [Link]

  • ChemRxiv (2024). Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

  • National Institutes of Health (NIH) (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. [Link]

  • ScienceDaily (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

  • ChemRxiv (2024). Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 1-35). Springer.
  • Chinese Chemical Letters (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ScienceDirect. [Link]

Sources

Technical Support Center: Purification of tert-Butyl azetidin-3-yl(methyl)carbamate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purity challenges encountered during synthesis and purification.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing root cause analysis and actionable protocols.

Q1: My final product shows significant impurities by ¹H NMR and LC-MS after the initial synthesis and workup. What went wrong?

A1: Impurities at this stage often stem from non-optimized reaction conditions during the N-Boc protection step or an inadequate workup procedure. The primary culprits are typically unreacted starting materials, side-reaction products, or partial degradation of the desired compound.

Root Cause Analysis & Corrective Actions:

  • Incomplete N-Boc Protection: The reaction of the azetidine precursor with di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion. Base-catalyzed side reactions can also occur, leading to the formation of isocyanates or urea-type impurities.[1]

    • Solution: Ensure the stoichiometry is correct, typically using a slight excess (1.1-1.5 equivalents) of Boc₂O. The choice of base is also critical; common bases include sodium bicarbonate, sodium hydroxide, or triethylamine (TEA).[2][3] Running the reaction under catalyst-free, water-mediated conditions can also improve yields and reduce side products.[1] Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.[4][5][6]

  • Formation of Di-Boc Derivatives: Under strongly basic conditions or with a large excess of Boc₂O, double protection of the secondary amine can sometimes occur, although it is less common for sterically hindered amines.[1]

    • Solution: Use milder basic conditions and carefully control the stoichiometry of Boc₂O.

  • Inadequate Workup: A simple aqueous workup may not be sufficient to remove all unreacted reagents or byproducts.

    • Protocol for Improved Workup:

      • After the reaction is complete, quench with water and extract the Boc-protected free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer sequentially with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted amine and excess base.[7]

      • Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[7]

      • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Q2: My compound streaks badly on a standard silica gel column, and I'm getting low recovery. How can I improve my chromatographic purification?

A2: This is a classic issue when purifying Boc-protected amines, especially strained heterocycles like azetidines, on standard silica gel.[8] The acidic nature of silica can cause partial cleavage of the acid-labile Boc group or even catalyze the ring-opening of the azetidine ring, leading to streaking, decomposition, and poor yields.[9]

Root Cause Analysis & Corrective Actions:

  • Stationary Phase Acidity: Standard silica gel has acidic silanol groups on its surface that can protonate the product, causing the issues described.

    • Solution 1: Deactivate the Silica Gel. Before running the column, flush it with the initial mobile phase containing a small amount of a volatile base, such as triethylamine (0.5-1% v/v). This neutralizes the acidic sites. Prepare your sample by adsorbing it onto a small amount of silica gel that has also been treated with the base-containing solvent.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a reversed-phase (C18) silica gel for purification, which avoids the acidity issue altogether.

  • Mobile Phase Polarity: The high polarity of the free amine can cause strong binding to the silica.

    • Solution: Optimize the Mobile Phase. A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A common eluting system for Boc-protected amines is a gradient of chloroform/methanol or dichloromethane/methanol.[1][8]

Detailed Protocol: Flash Chromatography on Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 DCM:MeOH) containing 1% triethylamine.

  • Column Packing: Pack the column with the prepared slurry.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the starting mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel and 1% triethylamine. Concentrate this mixture to a dry powder (dry loading). Carefully add the powder to the top of the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the methanol concentration as needed to elute the product.

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.[10]

Q3: I'm trying to purify my compound by recrystallization to avoid chromatography, but it either oils out or the final purity is poor. What can I do?

A3: Recrystallization is an excellent and scalable method for purifying solid compounds, but success is highly dependent on finding the right solvent system.[10] Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent or when it comes out of solution too rapidly. Poor purity indicates that the chosen solvent does not effectively differentiate between your product and the impurities.

Root Cause Analysis & Corrective Actions:

  • Improper Solvent Choice: The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.

    • Solution: Systematic Solvent Screening. Use small-scale vials to test a range of solvent/anti-solvent systems. The goal is to find a "solvent" that dissolves your compound when hot and an "anti-solvent" in which it is insoluble but is miscible with the solvent.

Recommended Solvent Systems for Azetidine Hydrochloride Salts
Solvent / Anti-Solvent Combination
Methanol / Methyl tert-butyl ether (MTBE)[11]
Ethanol / Diethyl ether
Isopropanol / Ethyl Acetate
Acetonitrile / Dichloromethane

Detailed Protocol: Recrystallization

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the hot "solvent" (e.g., methanol) dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step. If crystals form, cool further in an ice bath.

  • Inducing Crystallization: If crystals do not form upon cooling, add the "anti-solvent" (e.g., MTBE) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "solvent" to redissolve the cloudiness.

  • Maturation: Allow the flask to stand undisturbed, ideally overnight, to allow for slow crystal growth. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy if my compound is an oil and is unstable on silica?

A1: When both crystallization and standard chromatography are not viable, the best approach is to purify the compound as its free base and then convert it back to the hydrochloride salt in the final step. The Boc-protected free base is typically less polar and significantly more stable on silica gel than its hydrochloride salt.

dot digraph "Purification_via_Free_Base" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

CrudeHCl [label="Crude HCl Salt"]; FreeBase [label="Free Base\n(in Organic Solvent)", fillcolor="#E8F0FE", fontcolor="#202124"]; PurifiedFreeBase [label="Purified Free Base", fillcolor="#E6F4EA", fontcolor="#202124"]; PureHCl [label="Pure HCl Salt\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CrudeHCl -> FreeBase [label="1. Basify (e.g., NaHCO₃)\n& Extract"]; FreeBase -> PurifiedFreeBase [label="2. Purify via\nChromatography"]; PurifiedFreeBase -> PureHCl [label="3. Dissolve & Add\nHCl in Ether/Dioxane"]; } enddot Caption: Workflow for purification via free-base conversion.

Protocol:

  • Liberate the Free Base: Dissolve the crude hydrochloride salt in water and cool it in an ice bath. Slowly add a saturated solution of a mild base like sodium bicarbonate until the effervescence ceases and the pH is ~8-9.[11]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify this crude free base using the deactivated silica gel chromatography protocol described in Troubleshooting Q2.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate). Add a solution of HCl in ether or dioxane dropwise with stirring. The pure hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with fresh ether, and dry under vacuum.

Q2: Why is the azetidine ring system considered "strained," and how does this affect my experiments?

A2: The azetidine ring is a four-membered heterocycle.[12] The ideal bond angles for sp³ hybridized carbon and nitrogen atoms are around 109.5°. In a four-membered ring, the internal bond angles are forced to be closer to 90°, creating significant angle strain. This inherent ring strain makes azetidines more reactive and susceptible to ring-opening reactions compared to larger rings like pyrrolidines or piperidines.[12][13] This instability is exacerbated under acidic conditions, which can protonate the ring nitrogen and make it a better leaving group for nucleophilic attack.[9] You must therefore be cautious during acidic workups or when using acidic purification media like standard silica gel.[9]

Q3: What are the key differences between the Boc-protected free base and its hydrochloride salt?

A3: The properties of the free base and the hydrochloride salt are significantly different, which is a key aspect to leverage during purification.

Propertytert-Butyl ...carbamate (Free Base) tert-Butyl ...carbamate hydrochloride (HCl Salt)
State Often an oil or low-melting solidTypically a crystalline solid[14]
Solubility Soluble in a wide range of organic solvents (DCM, EtOAc, Ether, Hexanes)Soluble in polar solvents (water, methanol, ethanol); poorly soluble in non-polar organic solvents (ether, hexanes)[14]
Polarity Moderately polarHighly polar
Stability Generally stable, but can be basicMore stable for long-term storage, but can be hygroscopic. The azetidine ring is more susceptible to degradation in acidic aqueous solutions.[9]
Q4: Can polymerization be a source of impurity?

A4: Yes, under certain cationic conditions, azetidine and its derivatives can undergo ring-opening polymerization.[15] While the N-Boc group significantly reduces the nucleophilicity and basicity of the ring nitrogen, strong acid exposure at elevated temperatures could potentially initiate oligomerization. This is another reason to use mild conditions and avoid excessive heat during purification steps.

dot digraph "Purification_Decision_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=box, style="rounded,filled"]; result [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start [label="Crude Product\n(Free Base or HCl Salt)"]; check_purity [label="Assess Purity & State\n(NMR, LC-MS)"]; is_solid [label="Is it a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Attempt Recrystallization"]; success_recrys [label="Successful?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Purify via Chromatography\n(Free Base Form Recommended)"]; final_product [label="High Purity Product"];

start -> check_purity; check_purity -> is_solid; is_solid -> recrystallize [label="Yes"]; is_solid -> chromatography [label="No (Oil)"]; recrystallize -> success_recrys; success_recrys -> final_product [label="Yes"]; success_recrys -> chromatography [label="No"]; chromatography -> final_product; } enddot Caption: Decision tree for selecting a purification strategy.

References
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. ChemBK. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. ALLGREEN. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. National Institutes of Health (NIH). [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • "Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine ". ResearchGate. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Journal of Physics: Conference Series. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Azetidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide practical, in-depth solutions for researchers, scientists, and drug development professionals encountering challenges with substitution reactions on sterically hindered azetidine rings. Azetidines are prized scaffolds in medicinal chemistry, but their inherent ring strain and the frequent necessity of installing bulky substituents, particularly at the C3-position, can lead to significant synthetic hurdles.[1][2][3][4] This resource offers troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during azetidine functionalization, providing explanations and actionable solutions grounded in established literature.

FAQ 1: My C3-substitution reaction with a bulky nucleophile is failing or giving very low yields. What are the likely causes and how can I fix it?

This is a classic problem of steric impediment. When a nucleophile is too bulky to approach the C3-position of the azetidine, the reaction rate plummets. Several factors could be at play:

  • Inadequate Leaving Group Activation: The leaving group at the C3-position (often a hydroxyl group) may not be sufficiently activated to facilitate its departure and the formation of a reactive intermediate.

  • Suboptimal N-Protecting Group: The choice of the nitrogen protecting group has a profound electronic and steric influence on the reaction.

  • Insufficiently Forcing Reaction Conditions: The conditions may simply not be energetic enough to overcome the activation barrier imposed by steric hindrance.

Troubleshooting Workflow:

start Low Yield with Bulky Nucleophile q1 What is your N-protecting group? start->q1 nboc N-Boc q1->nboc N-Boc ncbz N-Cbz or other electron-withdrawing group q1->ncbz N-Cbz sol1 Switch to N-Cbz. The Boc group is often unreactive in these systems. Cbz stabilizes the carbocation intermediate. nboc->sol1 q2 What is your catalytic system? ncbz->q2 sol1->q2 la Lewis Acid Catalysis q2->la tm Transition Metal Catalysis q2->tm photo Photoredox Catalysis q2->photo sol2 Consider a stronger Lewis Acid or a different catalytic approach. sol_la Increase Lewis acid loading or switch to a more potent one like Sc(OTf)3 or AlCl3. la->sol_la sol_tm Explore Ni-catalyzed methods for radical-based functionalization. tm->sol_tm sol_photo Use photoredox catalysis for mild generation of radical intermediates to bypass ionic steric clashes. photo->sol_photo

Caption: Troubleshooting decision tree for low-yield C3-substitutions.

In-Depth Explanation & Protocols:

The key to success often lies in generating a C3-azetidinyl carbocation intermediate. The stability of this intermediate is paramount.

  • The Role of the N-Protecting Group: An N-Cbz (carboxybenzyl) group is frequently reported as essential for high reactivity, particularly in Friedel-Crafts type alkylations of azetidin-3-ols.[5][6] The Cbz group is thought to stabilize the developing positive charge on the four-membered ring, something the N-Boc (tert-butyloxycarbonyl) group fails to do effectively under many catalytic conditions.[5]

  • Catalyst Choice is Critical:

    • Lewis Acid Catalysis: For reactions with electron-rich arenes or thiols, strong Lewis acids can promote the formation of the carbocation from an azetidin-3-ol precursor. Calcium(II) and Iron(III) catalysts have been shown to be effective and mild.[5][6] For more challenging substrates, stronger Lewis acids like Sc(OTf)₃ may be necessary.[7]

    • Transition Metal & Photoredox Catalysis: When direct nucleophilic attack is disfavored, switching to a radical-based mechanism can be highly effective. Synergistic photoredox and nickel catalysis can generate tertiary radicals from precursors like carboxylic acids or bromides at the C3 position, which can then be functionalized.[7] This approach changes the nature of the reactive intermediate, often mitigating the steric issues seen in ionic pathways.

FAQ 2: I am attempting a substitution on a 2-substituted azetidine and observing poor diastereoselectivity. How can I improve this?

Controlling stereochemistry at the C2 position is a common challenge, especially when creating a new stereocenter at an adjacent position. The facial selectivity of the incoming nucleophile is influenced by the existing substituent and the overall conformation of the ring.

Strategies to Enhance Diastereoselectivity:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the azetidine nitrogen can effectively bias the approach of the nucleophile. The Ellman tert-butanesulfinamide auxiliary is a powerful tool for this, allowing for the diastereoselective addition of organometallic reagents to a C2-sulfinimine precursor, which then cyclizes to the azetidine.[8]

  • Catalyst Control: For reactions like the copper-catalyzed boryl allylation of azetines, the choice of a chiral bisphosphine ligand is crucial for inducing high enantioselectivity and diastereoselectivity.[9]

  • Substrate-Directed Reactions: The inherent steric and electronic properties of the existing C2-substituent can direct the approach of reagents. For instance, in the α-alkylation of N-borane-azetidine-2-carboxylic acid esters, the borane complex can block one face of the enolate, leading to high diastereoselectivity.[3]

Experimental Protocol: Diastereoselective Synthesis of C2-Substituted Azetidines using a Chiral Auxiliary [8]

This protocol outlines the general steps for synthesizing a C2-substituted azetidine with high diastereoselectivity.

  • Formation of the Sulfinimine: Condense 3-chloropropanal with (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄) to form the chiral sulfinimine.

  • Organometallic Addition: Cool the sulfinimine solution to -78 °C and slowly add the desired organometallic reagent (e.g., a Grignard or organolithium reagent). The sulfinamide group directs the addition to one face of the C=N bond.

  • Intramolecular Cyclization: Upon warming, the resulting intermediate undergoes intramolecular nucleophilic substitution of the chloride to form the N-sulfinyl azetidine. The diastereomers can often be separated by column chromatography at this stage.

  • Deprotection: Cleave the sulfinamide auxiliary under acidic conditions (e.g., HCl in methanol) to yield the enantioenriched C2-substituted azetidine hydrochloride salt.

FAQ 3: My N-arylation reaction on a sterically hindered azetidine is not working. What conditions should I try?

Direct N-arylation of azetidines can be challenging due to the lower nucleophilicity of the nitrogen atom compared to acyclic amines and the potential for steric clash with bulky aryl partners.

Key Considerations and Solutions:

  • Catalyst System: Palladium and Copper catalysts are the workhorses for N-arylation reactions. Buchwald-Hartwig (Pd-catalyzed) or Ullmann (Cu-catalyzed) type conditions are typically employed. For hindered systems, specific ligand choice is critical to facilitate reductive elimination.[10]

  • Leaving Group on the Arene: Aryl bromides or iodides are generally more reactive than chlorides. Arylboronic acids can also be used in Suzuki-Miyaura type N-arylations.[10]

  • Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₃PO₄) and a suitable high-boiling point, polar aprotic solvent (e.g., dioxane, toluene, DMF) is crucial for reaction success.

General Protocol for Palladium-Catalyzed N-Arylation:

  • To an oven-dried flask, add the azetidine (1.0 equiv), aryl bromide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous solvent (e.g., dioxane) and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through celite, and concentrate.

  • Purify the residue by column chromatography.

FAQ 4: I need to install a quaternary center at the C3-position. Traditional Sₙ2 approaches are failing. What alternative strategies exist?

Creating an all-carbon quaternary center on a strained four-membered ring is a significant synthetic challenge.[11] When standard ionic pathways fail, radical or strain-release strategies are powerful alternatives.

Advanced Strategies:

  • Strain-Release Functionalization: This cutting-edge approach uses highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain provides a strong thermodynamic driving force for the reaction. A polar-radical relay strategy, for instance, can use bromide catalysis to open the ABB ring, forming a redox-active azetidine intermediate that can then participate in a nickel-catalyzed Suzuki cross-coupling to form a C3-aryl quaternary center.[11]

  • Photoredox/Nickel Dual Catalysis: As mentioned in FAQ 1, this method can generate a tertiary radical at the C3-position from a suitable precursor (e.g., a 3-bromo-3-substituted azetidine). This radical can then be trapped by an aryl-nickel species to form the desired C-C bond.[7]

Conceptual Workflow for Strain-Release Arylation:

cluster_0 Polar-Radical Relay cluster_1 Ni-Catalyzed Cross-Coupling ABB 1-Azabicyclo[1.1.0]butane (ABB) (High Strain) Intermediate Redox-Active Azetidine Intermediate ABB->Intermediate Ring Opening (Br- catalyst) Product C3-Arylated Azetidine (Quaternary Center) Intermediate->Product Catalyst Ni(0)/Ligand Catalyst->Product BoronicAcid Ar-B(OH)2 BoronicAcid->Product

Sources

Technical Support Center: Refining Purification Protocols for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amine compounds. As a Senior Application Scientist, I understand the unique and often frustrating challenges researchers face when trying to isolate these molecules. Their high polarity combined with their basic nature makes them prone to a host of issues, from poor retention in reversed-phase chromatography to severe peak tailing on silica-based columns.

This guide is structured to provide immediate, actionable solutions to common problems through our FAQs, followed by in-depth troubleshooting guides for more complex scenarios. My goal is to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating purification methods.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of polar amines.

Q1: Why is my polar amine compound showing little to no retention on my C18 column?

A: This is a classic issue stemming from a mismatch between a highly polar analyte and a nonpolar stationary phase.[1][2] In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar compounds, like many amines, have a stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the nonpolar C18 stationary phase, causing them to elute quickly, often in the void volume.[1][3]

To increase retention, consider these options:

  • Hydrophilic Interaction Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica or a bonded polar phase) with a high-organic mobile phase, which is ideal for retaining very polar compounds.[1][4][5][6]

  • Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged amine, increasing its hydrophobicity and thus its retention on a C18 column.

  • Polar-Embedded or Polar-Endcapped Columns: These are specialized reversed-phase columns designed to offer better retention for polar analytes compared to traditional C18 phases.[1]

Q2: My amine compound produces severe peak tailing in my chromatogram. What's causing this and how can I fix it?

A: Peak tailing for basic compounds like amines is almost always caused by secondary interactions with the stationary phase.[7][8][9] The primary culprit is the interaction between the positively charged (protonated) amine and negatively charged, acidic silanol groups (Si-OH) on the surface of silica-based columns.[8][9][10][11] This strong, non-ideal interaction leads to a portion of the analyte being overly retained, resulting in a "tail."

Here are the most effective strategies to eliminate peak tailing:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below with 0.1% formic or trifluoroacetic acid) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[7][8] Be sure to use a column rated for low pH stability.[7]

  • Use a Base-Deactivated/End-Capped Column: Modern HPLC columns are often "end-capped," a process that covers many of the free silanol groups.[7][9] Using a high-quality, base-deactivated column is a crucial first step.[9]

  • Add a Competing Base: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can "mask" the active silanol sites, preventing your analyte from interacting with them.[8][11][12][13]

  • Increase Buffer Concentration: At neutral pH, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate buffer) can also help shield the silanol interactions, though this is less common for LC-MS applications due to potential ion suppression.[7]

Q3: What is the best starting point for developing a purification method for a completely unknown polar amine?

A: When faced with a novel polar amine, a systematic approach is key. The initial choice of technique is critical and can save significant development time.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for initial purification strategy.

Based on this workflow, Hydrophilic Interaction Chromatography (HILIC) is the recommended starting point for highly polar amines. It provides robust retention where reversed-phase fails and often yields excellent selectivity.[4][5][6][14]

Section 2: In-Depth Troubleshooting Guides

This section addresses more complex purification challenges in a detailed question-and-answer format.

Issue 1: Low Recovery After Purification

Q: I'm getting good separation of my polar amine, but my overall recovery from the column is very low. What are the potential causes and solutions?

A: Low recovery is a critical issue that points to irreversible loss of your compound during the purification process. For polar amines, this is typically due to strong, non-elutable interactions with the column or degradation.

Causality & Troubleshooting Steps:

  • Irreversible Adsorption to Silica: This is the most common cause. The strong ionic interaction with acidic silanol sites can, in some cases, be so strong that the compound never elutes from the column, especially if the mobile phase is not optimized.[11][13]

    • Solution 1: Use an Amine-Functionalized Column. For normal-phase chromatography, switching from bare silica to an amine-functionalized column can dramatically improve recovery.[13][15] The basic surface of the amine column prevents the strong acid-base interaction with your analyte.[13]

    • Solution 2: Pre-treat the Silica. Before loading your sample, you can "passivate" a standard silica column by washing it with a mobile phase containing a high concentration of a competing base like triethylamine (e.g., 1-2% TEA).[16][17] This neutralizes the most active sites.

  • Compound Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive amine compounds.[11][17][18]

    • Solution: Perform a Stability Test. Before running a column, spot your compound on a silica TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.

    • Alternative Stationary Phases: If degradation is confirmed, switch to a less acidic stationary phase like alumina (neutral or basic) or consider reversed-phase or HILIC on a robust bonded phase.[17]

  • Precipitation on Column: If your sample is dissolved in a very strong solvent and crashes out of solution when it meets the weaker mobile phase at the head of the column, recovery will be poor.

    • Solution: Match Sample Diluent to Mobile Phase. Always dissolve your sample in a solvent that is as weak as, or ideally identical to, your initial mobile phase.[2][3] This ensures a smooth transition onto the stationary phase.

Issue 2: Difficulty Separating Primary, Secondary, and Tertiary Amines

Q: My reaction produces a mixture of primary, secondary, and tertiary amines with similar polarity. How can I resolve them?

A: This is a classic synthetic challenge.[19][20] While chromatographically difficult due to similar polarities, the key difference lies in their basicity (pKa) and steric hindrance, which can be exploited.

Strategy Comparison Table:

Technique Principle of Separation Best Suited For Key Considerations
Ion-Exchange Chromatography (IEX) Separation based on the strength of ionic interaction with a charged stationary phase.[21][22]Mixtures where pKa values differ significantly.Requires buffered mobile phases. Can achieve very high resolution. Thermo Fisher Scientific offers several cation-exchange columns well-suited for amine separations.[21][23]
pH-Mediated Extraction Exploits the different pKa values to selectively protonate and extract amines into an aqueous phase at a specific pH.[19]Large-scale purifications where chromatography is not ideal.Can be highly effective but may require careful pH control and multiple extraction steps.[19]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the main mobile phase, offering different selectivity compared to LC.[24][25]Chiral amines or complex mixtures where LC fails.Excellent for separating isomers. Requires specialized instrumentation.[25][26]
HILIC with pH Control Modulating the mobile phase pH can subtly alter the ionization state and hydrogen bonding capacity of each amine type, affecting retention.[27][28]Analytical to semi-preparative scale.Requires careful method development, but can provide unique selectivity.

Recommended Workflow:

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} enddot Caption: Strategy selection for separating amine mixtures.

Section 3: Key Protocols

Here, we provide detailed, step-by-step methodologies for the most critical techniques discussed.

Protocol 1: HILIC Method Development for Polar Amines

This protocol provides a structured approach for developing a robust HILIC method.[4][5][14]

  • Column Selection:

    • Start with a modern, bonded HILIC phase. Amide-based columns are an excellent, versatile starting point.[28] Unbonded silica can also be effective but may require more optimization to manage silanol activity.[5][27]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is critical for good peak shape and reproducibility.[3]

    • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Initial Gradient Screening:

    • Flow Rate: Set according to column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Gradient:

      • 0-1 min: 95% B

      • 1-8 min: 95% to 50% B

      • 8-9 min: 50% B

      • 9-10 min: 50% to 95% B

      • 10-15 min: 95% B (Equilibration)

    • Injection: Inject the sample dissolved in 90:10 ACN:Water. Mismatch between sample solvent and mobile phase can cause poor peak shape.[2]

  • Optimization:

    • Adjust Gradient Slope: If peaks are clustered, flatten the gradient for better resolution.

    • Modify pH: If peak shape is still poor, screen a higher pH (e.g., pH 5.8) to alter selectivity.[4][28]

    • Change Organic Solvent: While ACN is most common, replacing it with methanol can alter selectivity, as methanol is a more polar (stronger) solvent in HILIC.[5]

Protocol 2: Neutralization of Silica Gel for Flash Chromatography

This protocol is essential when you must use silica gel for an amine compound that is prone to tailing or degradation.[17]

  • Materials:

    • Silica gel for flash chromatography.

    • Triethylamine (TEA).

    • Elution solvent (e.g., Hexane/Ethyl Acetate).

  • Procedure:

    • Prepare your desired mobile phase for the purification.

    • Add 1-2% (v/v) triethylamine to this mobile phase.

    • Prepare the silica gel slurry using this TEA-containing mobile phase.

    • Gently stir the slurry for 15-20 minutes to allow the TEA to neutralize the acidic sites on the silica.

    • Pack your column using the prepared slurry.

    • Equilibrate the packed column by flushing with at least 5-7 column volumes of the TEA-containing mobile phase before loading your sample.[29] This ensures a consistent, neutralized environment for your separation.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare. [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Amines by Supercritical Fluid Chromatography. (n.d.). ResearchGate. [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. [Link]

  • Gandhi, J. C. (2014, August 22). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. [Link]

  • what to do to reduce peak tailing? (2009, August 6). Chromatography Forum. [Link]

  • Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. (2015, October 16). AZoM. [Link]

  • Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. (n.d.). PubMed. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • Why Do Amines Adhere To Silica Gel Columns? (2025, March 17). Chemistry For Everyone - YouTube. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [Link]

  • A Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. (n.d.). [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). ResearchGate. [Link]

  • Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. (n.d.). ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • ACE HILIC Method Development Guide. (n.d.). MAC-MOD Analytical. [Link]

  • Amine workup. (2024, March 12). Reddit. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). [Link]

  • Amine purification. (2011, August 29). Science Forums. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (n.d.). PubMed. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). [Link]

  • Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. (n.d.). Scirp.org. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. [Link]

  • Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. (2025, August 10). ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (n.d.). HPLC. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018, August 2). [Link]

  • Can amine salts run through a silica column? (2019, September 29). Reddit. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

  • How Do You Choose the Right Column for Chromatography? (2022, August 11). [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. [Link]

  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. (2021, October 22). NIH. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]

  • Separation of primary, secondary and tertiary amines by. (n.d.). PDF Free Download - datapdf.com. [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important building block. We will delve into the intricacies of the Boc protection reaction, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.

Introduction to the Synthesis

The synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride involves the protection of the secondary amine of azetidin-3-yl(methyl)amine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step in multi-step synthetic routes, safeguarding the amine functionality while other chemical transformations are carried out.[1] While seemingly straightforward, scaling up this reaction from the bench to pilot or manufacturing scale introduces challenges related to reaction kinetics, heat management, and product purification.

Core Reaction Pathway

The fundamental transformation is the reaction of azetidin-3-yl(methyl)amine with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected product.

Reaction_Pathway reactant1 Azetidin-3-yl(methyl)amine product tert-Butyl azetidin-3-yl(methyl)carbamate reactant1->product Base (e.g., Triethylamine) Solvent (e.g., Methanol, THF) reactant2 Di-tert-butyl dicarbonate (Boc₂O) reactant2->product final_product tert-Butyl azetidin-3-yl(methyl)carbamate HCl (CAS 943060-59-1) product->final_product HCl

Caption: General reaction scheme for the Boc protection of azetidin-3-yl(methyl)amine.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and scale-up of CAS 943060-59-1.

Reaction Kinetics and Completion

Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I fix it?

A1: Incomplete reactions are a common hurdle. Several factors could be at play:

  • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your reactor's stirring mechanism is sufficient for the vessel size and viscosity of the reaction mixture.

  • Poor Substrate Solubility: Azetidin-3-yl(methyl)amine or its salt form may have limited solubility in the chosen solvent. Consider using a co-solvent system or a solvent in which all reactants are fully soluble. For amine salts, a pre-reaction "free-basing" step by extraction with a mild base can improve solubility and reactivity.[2][3]

  • Steric Hindrance: While the azetidine ring is relatively small, steric hindrance can still play a role, especially at lower temperatures.

  • Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. However, this must be done with caution, as it can also promote side reactions.

Troubleshooting Workflow:

Troubleshooting_Kinetics start Incomplete Reaction q1 Is mixing adequate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Improve agitation q2 Are all reactants fully dissolved? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Change solvent or add co-solvent q3 Have you tried gentle heating? a2_yes->q3 a2_no->q3 a3_yes Yes q3->a3_yes Reaction still incomplete a3_no No q3->a3_no Heat to 40-50 °C and monitor end Consider alternative solvent or base a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting incomplete Boc protection reactions.

Q2: I'm observing the formation of di-Boc protected or other byproducts. How can I minimize these?

A2: The formation of byproducts can become more pronounced during scale-up. Here's how to address them:

  • Di-Boc Formation: While less common for secondary amines, over-reaction can occur, especially with prolonged reaction times or high temperatures. To mitigate this, consider adding the Boc₂O in portions to maintain a lower instantaneous concentration.

  • Urea Formation: If your starting amine contains traces of primary amines, urea byproducts can form. Ensure the purity of your starting materials.

  • tert-Butylation: The tert-butyl cation generated during the reaction can alkylate other nucleophilic sites on your molecule, though this is more of a concern during Boc deprotection under acidic conditions.[4]

Mitigation Strategies:

IssueMitigation Strategy
Di-Boc FormationAdd Boc₂O portion-wise; Avoid excessive heating.
Urea ByproductsEnsure high purity of the starting amine.
tert-ButylationLess common in protection; more of a deprotection issue.
Scale-Up and Safety

Q3: Is the Boc protection reaction exothermic, and what precautions should I take during scale-up?

A3: Yes, the reaction of amines with Boc₂O is exothermic. While this exotherm is often manageable at the lab scale, it can become a significant safety concern during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor, which reduces heat dissipation efficiency.

Key Safety Considerations:

  • Controlled Addition: Add the Boc₂O solution portion-wise or via a dropping funnel to control the rate of the reaction and the resulting exotherm.

  • Temperature Monitoring: Always have a calibrated temperature probe in the reaction mixture and monitor the internal temperature closely.

  • Cooling System: Ensure your reactor has an adequate cooling system (e.g., a cooling jacket) to dissipate the heat generated.

  • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis to understand the thermal hazards of the reaction.

Q4: I'm having trouble with the work-up and isolation of the product at a larger scale. What are the common pitfalls?

A4: Work-up and isolation procedures that are simple in the lab can become bottlenecks at scale.

  • Extractions: Large-scale liquid-liquid extractions can be time-consuming and may lead to emulsion formation. Consider using a continuous extraction setup if feasible.

  • Crystallization and Filtration: Inducing crystallization consistently at a large scale can be challenging. Develop a robust crystallization protocol with defined cooling profiles and seeding strategies. Filtration of large quantities of solids can also be slow; ensure you have appropriate filtration equipment.

  • Residual Reagents: Removing excess Boc₂O and byproducts like t-butanol can be difficult on a large scale. Consider a work-up that includes a wash with a mild acid to quench any remaining Boc₂O and a distillation step to remove volatile impurities.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction?

A: Common solvents include methanol, tetrahydrofuran (THF), and dichloromethane (DCM). The choice depends on the solubility of your starting materials. Methanol is a good starting point as it can help dissolve the amine salt.[2]

Q: Is a base always necessary for this reaction?

A: While a base like triethylamine (TEA) is often used to neutralize the acidic byproducts and accelerate the reaction, it is not always strictly necessary, especially with more nucleophilic amines.[3] However, for a robust and reproducible process at scale, the use of a base is recommended.

Q: How do I remove unreacted Boc₂O?

A: Unreacted Boc₂O can be removed by washing the organic phase with a dilute aqueous acid solution (e.g., 1M HCl) or by using a scavenger resin. On a lab scale, excess Boc₂O can sometimes be sublimed under high vacuum.[3]

Q: What are the best practices for forming the hydrochloride salt?

A: The hydrochloride salt is typically formed by dissolving the purified Boc-protected amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a miscible solvent. The salt usually precipitates and can be collected by filtration. Careful control of the addition rate and temperature can influence the crystal form and particle size of the final product.

Experimental Protocol: Representative Synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

This protocol is a representative procedure based on common practices for Boc protection of secondary amines. It is essential to first perform this reaction on a small scale to optimize conditions for your specific setup before scaling up.

Materials:

  • Azetidin-3-yl(methyl)amine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • HCl in Diethyl Ether or Isopropanol

Procedure:

  • Free-Basing the Amine:

    • Dissolve azetidin-3-yl(methyl)amine dihydrochloride in water.

    • Cool the solution in an ice bath and add a saturated solution of NaHCO₃ until the pH is > 9.

    • Extract the aqueous layer multiple times with DCM.

    • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the free amine.

  • Boc Protection:

    • Dissolve the free amine in methanol.

    • Add triethylamine (2.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 equivalents) in methanol.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with 1M HCl, followed by saturated NaHCO₃, and then brine.

    • Dry the organic layer over MgSO₄ and concentrate to yield the crude tert-Butyl azetidin-3-yl(methyl)carbamate.

    • If necessary, purify the product by column chromatography on silica gel.

  • Hydrochloride Salt Formation:

    • Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the chosen solvent until precipitation is complete.

    • Stir the resulting slurry for 1-2 hours.

    • Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride as a white solid.[5]

References

  • ChemBK. (2024, April 9). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem Compound Summary for CID 23033645. Retrieved from [Link]

  • ResearchGate. (2017, December 1). Any ideas of how you can protect secondary amine with BOC on solid phase? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

Sources

Technical Support Center: tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability and Degradation Pathways

Welcome to the technical support center for tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride. As Senior Application Scientists, we understand the critical importance of molecular stability in drug discovery and development. This guide is designed to provide you with in-depth, field-proven insights into the potential degradation pathways of this compound. We will explore the chemical liabilities of its core structures—the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained azetidine ring—to help you anticipate, identify, and troubleshoot stability issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a loss of my parent compound during storage in an acidic aqueous buffer. What are the most probable degradation pathways?

When working with tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride, particularly in protic or acidic environments, two primary degradation pathways must be considered. The molecule's structure contains two key functionalities prone to degradation under these conditions: the Boc-carbamate and the strained four-membered azetidine ring.

  • Acid-Catalyzed Deprotection (De-Boc): The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. The degradation is initiated by the protonation of the carbamate's carbonyl oxygen.[1] This is followed by the loss of the stable tert-butyl cation, which typically eliminates a proton to form isobutylene gas. The resulting unstable carbamic acid intermediate rapidly decarboxylates (loses CO₂) to yield the free secondary amine, in this case, 3-(methylamino)azetidine, which will be present as its hydrochloride salt.[1][2] This is often the most kinetically favored degradation pathway in acidic media.

  • Azetidine Ring Opening: The azetidine ring is a strained four-membered heterocycle, making it susceptible to nucleophilic attack, a reaction often catalyzed by acid.[3][4] Protonation of the azetidine nitrogen activates the ring, making the ring carbons more electrophilic. A nucleophile present in the medium (e.g., water or a buffer component) can then attack one of the ring carbons, leading to ring cleavage. This pathway results in the formation of linear amino-alcohol derivatives. A forced degradation study on a similar azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion, which subsequently underwent ring opening.[5]

The rate of degradation is highly dependent on the pH, with decomposition occurring more rapidly at lower pH values.[4] Therefore, observing the loss of the parent compound in acidic buffers is an expected outcome.

G cluster_main Primary Degradation Pathways cluster_path1 Pathway A: Acid-Catalyzed Deprotection cluster_path2 Pathway B: Azetidine Ring Opening Parent tert-Butyl azetidin-3-yl(methyl)carbamate (Parent Compound) Deprotected 3-(Methylamino)azetidine (Degradant A1) Parent->Deprotected H+, H2O (Major Pathway) Isobutylene Isobutylene + CO2 (Byproducts) Parent->Isobutylene Byproducts of Pathway A RingOpened Ring-Opened Product (e.g., 1-chloro-3-(methylamino)propan-2-ol) (Degradant B1) Parent->RingOpened H+, Nu- (Minor/Forced Pathway)

Fig 1. Primary degradation pathways of the target compound.
Question 2: My LC-MS analysis shows new peaks after exposing my compound to heat. What could these be?

Thermal stress can induce degradation through pathways similar to acidic hydrolysis, but also through unique mechanisms.

  • Thermal Deprotection: The N-Boc group can be cleaved thermally without any added catalyst, particularly at temperatures above 100-150 °C.[6][7][8] The mechanism involves the fragmentation of the Boc group to form isobutylene and carbon dioxide, yielding the deprotected amine.[7] This is a common and often clean deprotection strategy in synthesis, but an undesired degradation pathway during storage or processing. If your analysis shows a peak corresponding to the mass of 3-(methylamino)azetidine, thermal de-Boc is the most likely cause.

  • Azetidine Ring Reactions: While stable under many conditions, high temperatures can provide the activation energy needed for ring-opening or rearrangement reactions, especially if trace impurities (acidic or nucleophilic) are present. The specific products would depend heavily on the matrix and atmosphere (e.g., presence of oxygen or water).

  • Oxidation: If the heating was performed in the presence of air (oxygen), oxidation is a possibility. The tertiary amine within the Boc-carbamate group and the secondary amine of the azetidine ring are susceptible to oxidation, which could lead to the formation of N-oxides.[9]

Therefore, the new peaks are likely 3-(methylamino)azetidine from thermal de-Boc, and potentially N-oxides or other minor, structurally related impurities.

Question 3: I need to perform a forced degradation study. What conditions should I use and what results should I expect?

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9] A systematic approach involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Below is a summary of recommended conditions and expected outcomes. The goal is to achieve 5-20% degradation; if degradation is too rapid, the conditions should be made milder.[10]

Stress ConditionRecommended ProtocolMajor Expected Degradation Pathway(s)Primary Degradant(s)
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hAcid-catalyzed deprotection; Azetidine ring opening.[4][11]3-(Methylamino)azetidine; Ring-opened products.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48hGenerally stable; potential for slow hydrolysis of carbamate at elevated temperatures.Minimal degradation expected. Boc group is largely base-stable.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of nitrogen atoms.[9]N-Oxide derivatives.
Thermal (Solid) 105 °C in a dry oven for 72hThermal deprotection.[6][7]3-(Methylamino)azetidine.
Thermal (Solution) In water or relevant buffer at 80 °C for 72hThermal deprotection; Hydrolysis.3-(Methylamino)azetidine.
Photolytic (Solid/Solution) ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)Photodegradation of the carbamate moiety.[12][13]Photo-oxidized products, N-dealkylated species.

Troubleshooting & Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This workflow outlines the key steps for systematically evaluating the stability of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride.

Fig 2. Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Sample Preparation: For each condition, mix the stock solution with the stressor in a suitable ratio. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Place the samples in the specified conditions (e.g., water bath, oven, photostability chamber). Include a control sample (drug in solvent without stressor) kept at room temperature or refrigerated.

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching/Neutralization: Immediately stop the degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, degradation can be quenched by adding a small amount of sodium sulfite.

  • Dilution: Dilute all samples, including the control, to a suitable final concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradation products.

Question 4: What is the best analytical method to monitor these degradation pathways?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. Key features of a suitable method include:

  • Column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) provides good retention and separation for this polar compound and its potential degradants.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium formate in water) and an organic phase (e.g., acetonitrile or methanol) is recommended. The gradient allows for the separation of compounds with different polarities.

  • Detection:

    • UV/PDA Detector: To quantify the parent compound and degradants that possess a chromophore.

    • Mass Spectrometer (MS) Detector: This is crucial. An MS detector (e.g., Q-TOF or Triple Quadrupole) provides mass information that is invaluable for the structural elucidation of unknown degradation products. It allows you to confirm the identity of expected degradants (like the de-Boc product) and propose structures for novel ones.

By coupling HPLC with both UV and MS, you can ensure specificity, accurately quantify the loss of the parent drug, and confidently identify the resulting degradants.

References

  • Albanis, T. A., Hela, D. G., Sakellarides, T. M., & Konstantinou, I. K. (1998). Photodegradation of the carbamate insecticide pirimicarb. Journal of Agricultural and Food Chemistry, 46(12), 5069-5075. [Link]

  • Li, J., & Li, X. (2019). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters, 30(11), 1939-1946. [Link]

  • O'Donnell, J. P., & Snieckus, V. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(16), 8492-8504. [Link]

  • Tomašević, A., Mijin, D., Gašić, S., & Marinković, A. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i fitomedicina, 34(3-4), 193-200. [Link]

  • Goudreau, S. R., Marcoux, D., & Charette, A. B. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(19), 5212-5215. [Link]

  • Tomašević, A., Mijin, D., Marinković, A., & Cvijetić, I. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i fitomedicina, 34(3-4). [Link]

  • Tomašević, A., Mijin, D., Marinković, A., & Cvijetić, I. (2020). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate. [Link]

  • Zhang, Z., & Jacobsen, E. N. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(36), 15286-15291. [Link]

  • El-Sheikh, S. M. (2012). Photoremediation of Carbamate Residues in Water. InTech. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides. [Link]

  • Tureček, F., & Yao, Y. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1779-1790. [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 19(6), 738-743. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • ChemBK. (2024). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. chembk.com. [Link]

  • Bagley, S. W., et al. (2012). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 3(1), 50-54. [Link]

  • Sharma, P., & Kumar, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49381-49405. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Gonzalez, M. F., & Appell, J. N. (2017). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 36(10), 2664-2672. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? stackexchange.com. [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. organic-chemistry.org. [Link]

  • Coldham, I., & Watson, D. W. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. Reagent Guides. [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]

  • Panda, S. S., & Patro, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 022-031. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

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Validation & Comparative

Azetidine vs. Piperidine Linkers in Drug Design: A Comparative Analysis for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design, the linker region of a molecule is far from a passive spacer. It is a critical determinant of a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the diverse array of linkers available to the medicinal chemist, saturated heterocyclic scaffolds are of paramount importance. This guide provides a detailed comparative analysis of two such scaffolds that have found widespread application: the four-membered azetidine ring and the six-membered piperidine ring. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in linker selection and lead optimization.

The Fundamental Trade-Off: Rigidity, Strain, and Conformation

The choice between an azetidine and a piperidine linker is fundamentally a choice between differing degrees of conformational rigidity and ring strain. Azetidine, a four-membered heterocycle, possesses a significant ring strain of approximately 25.4 kcal/mol, which imparts a high degree of rigidity.[1] This conformational restriction can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1][2] In contrast, the six-membered piperidine ring is significantly more flexible, predominantly adopting a low-energy chair conformation to minimize steric hindrance.[3] This flexibility allows for a greater sampling of conformational space, which can be beneficial for accommodating the binding pocket of a target protein.

The differing conformational preferences of these two rings have a profound impact on the spatial orientation of substituents, a critical factor in establishing key binding interactions. The puckered nature of the azetidine ring and the chair/boat conformations of piperidine dictate the vectoral projection of appended functionalities, influencing how a molecule engages with its target.[3] This is particularly crucial in applications such as Proteolysis-Targeting Chimeras (PROTACs), where the linker's geometry is a key determinant of the stability and productivity of the ternary complex formed between the target protein and an E3 ubiquitin ligase.[4]

Caption: Structural and conformational differences between azetidine and piperidine rings.

A Head-to-Head Comparison of Physicochemical and Pharmacokinetic Properties

The structural distinctions between azetidine and piperidine translate into significant differences in their physicochemical and pharmacokinetic properties. The choice of linker can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidinePiperidineRationale and Implications
pKa 8.5 - 10.510.5 - 11.5The lower basicity of azetidine, a consequence of increased s-character in the nitrogen lone pair orbital due to ring strain, can reduce unwanted interactions with acidic targets and may influence absorption and distribution.[5]
cLogP 0.5 - 2.01.5 - 3.0Azetidine-containing compounds tend to be less lipophilic than their piperidine counterparts, which can be beneficial for improving aqueous solubility and reducing off-target toxicity.[6]
Metabolic Stability HighModerate to LowAzetidine is significantly more resistant to N-dealkylation, a common metabolic pathway for saturated amines, leading to a longer in vivo half-life and increased drug exposure.[5] In contrast, piperidine rings are more susceptible to oxidative metabolism.[7]
Aqueous Solubility Generally HigherGenerally LowerThe lower lipophilicity and the potential for the azetidine nitrogen to act as a hydrogen bond acceptor contribute to improved aqueous solubility.
Permeability VariableVariablePermeability is highly context-dependent, but the lower lipophilicity of azetidines can sometimes lead to lower passive permeability. However, this can be offset by a reduced likelihood of being an efflux pump substrate.[8][9]

Data synthesized from comparative studies.[5][6]

The Azetidine Advantage in Mitigating Metabolism: A Case Study

A compelling example of the strategic use of an azetidine linker to improve metabolic stability comes from a series of serotonin-4 partial agonists. The parent compound, containing a piperidine ring, was found to undergo significant N-dealkylation, leading to rapid clearance. By replacing the piperidine with an azetidine moiety, the metabolic pathway was successfully shifted away from the linker, resulting in a more predictable pharmacokinetic profile and a reduction in the formation of undesirable metabolites.[5] This case underscores the potential of azetidine as a "metabolic shield" for the nitrogen atom.

Caption: Azetidine's resistance to N-dealkylation compared to piperidine.

Experimental Protocols

Synthesis of Key Building Blocks

Protocol 1: Synthesis of N-Boc-azetidine-3-carboxylic acid

The synthesis of N-Boc-azetidine-3-carboxylic acid is a crucial step for incorporating this linker into a target molecule. While several routes exist, a common approach involves the cyclization of a suitably protected 1,3-difunctional propane derivative. A more direct, though often challenging, method is the oxidation of N-Boc-3-hydroxyazetidine. A robust method for the preparation of a precursor, methyl (N-Boc-azetidin-3-ylidene)acetate, which can be further elaborated, is presented below.[10]

  • Step 1: Horner-Wadsworth-Emmons Reaction. [10]

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF), add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the addition of water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl (N-Boc-azetidin-3-ylidene)acetate.

  • Step 2: Reduction and Hydrolysis (Conceptual).

    • The resulting α,β-unsaturated ester can be reduced to the corresponding saturated ester using a suitable reducing agent, such as H₂ over a palladium catalyst.

    • Subsequent hydrolysis of the methyl ester under basic conditions (e.g., with LiOH in a mixture of THF, methanol, and water) would yield the desired N-Boc-azetidine-3-carboxylic acid.

Protocol 2: Synthesis of N-Boc-piperidine-4-carboxylic acid

This is a widely used building block, and its synthesis is well-established.

  • Step 1: Boc Protection of 4-Piperidinecarboxylic acid.

    • In a three-necked flask equipped with a stirrer, dissolve 4-piperidinecarboxylic acid (1.0 eq) in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dropwise.

    • Stir the reaction at 30°C for 22 hours.

    • Extract the reaction mixture with diethyl ether to remove unreacted (Boc)₂O.

    • Adjust the pH of the aqueous phase to 2-3 with 3 M hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.

Evaluation of Metabolic Stability

Protocol 3: In Vitro Microsomal Stability Assay

This assay is a cornerstone for evaluating the metabolic stability of drug candidates and provides a direct comparison of the lability of azetidine versus piperidine linkers.

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or other species) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold quench solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Caption: General workflow for synthesis and evaluation of linker-containing compounds.

Strategic Considerations and Conclusion

The decision to employ an azetidine versus a piperidine linker is a nuanced one that depends on the specific goals of the drug discovery program.

Choose Azetidine when:

  • Metabolic instability is a key issue: Particularly when N-dealkylation is a known or suspected metabolic pathway.[5]

  • Increased rigidity is desired: To pre-organize a molecule for optimal target binding or to explore a more defined conformational space.[1][2]

  • Reduced lipophilicity and increased solubility are sought: To improve the overall physicochemical properties of a lead compound.[6]

Choose Piperidine when:

  • Conformational flexibility is required: To allow the molecule to adapt to a less-defined or more accommodating binding site.[3]

  • Synthetic accessibility is a primary concern: Piperidine building blocks are generally more readily available and may involve more straightforward synthetic routes.[11]

  • A higher pKa is desirable: For specific interactions with the target or to influence the compound's distribution profile.

References

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  • BenchChem. (2025). Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. BenchChem.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
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  • D'hooghe, M., & De Kimpe, N. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synlett, 2009(12), 2013-2015.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • BenchChem. (2025). A Head-to-Head Comparison of 4-Piperidinecarboxamide and its Analogs in Drug Discovery. BenchChem.
  • De Nanteuil, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5094-5151.
  • Melnykov, K. P., et al. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Journal of Organic Chemistry, 85(15), 9639-9650.
  • Zhu, B., et al. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243.
  • Enamine. (n.d.). Azetidines. Enamine.
  • Grygorenko, O. O., et al. (2021). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • Lévesque, J. F., et al. (2011). Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5483-5487.
  • Ambeed. (n.d.).
  • BenchChem. (n.d.). Troubleshooting low cell permeability of azetidine-based compounds. BenchChem.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
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  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Tok, F., et al. (2023). Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors. Archiv der Pharmazie, 356(11), e2300213.

Sources

A Senior Application Scientist's Guide to 2D NMR for Structural Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D NMR (¹H and ¹³C) provides a foundational sketch of a molecule, it often falls short when confronted with complex structures where signals overlap, or stereochemical nuances are critical. This is where two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy becomes an indispensable tool, transforming a convoluted one-dimensional array of peaks into a detailed roadmap of molecular connectivity and spatial arrangement.[1][2][3]

This guide provides a comparative overview of the most crucial 2D NMR experiments, framed through the lens of a senior application scientist. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, empowering researchers to not just acquire data, but to develop a robust, self-validating strategy for structural elucidation.

The 2D NMR Toolkit: A Comparative Overview

2D NMR enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are often hidden in 1D spectra.[1] These experiments can be broadly categorized into two types: those that reveal through-bond connectivity (J-coupling) and those that reveal through-space proximity (Nuclear Overhauser Effect).[4][5]

COSY (Correlation Spectroscopy): Mapping the Proton Network
  • Core Principle: COSY is the quintessential starting point for 2D analysis. It's a homonuclear experiment that correlates protons that are spin-spin coupled to each other, typically through two or three bonds.[6][7][8][9]

  • Information Gained: The resulting spectrum displays the standard 1D ¹H NMR spectrum on the diagonal, while off-diagonal "cross-peaks" indicate which protons are coupled.[6][8][10] This allows for the confident tracing of proton networks, or "spin systems," within a molecule.[10]

  • Strategic Application: Use COSY to piece together fragments of your molecule. For instance, in an ethyl group, a clear cross-peak will connect the triplet of the methyl (CH₃) group to the quartet of the methylene (CH₂) group. It is the most fundamental experiment for establishing the proton backbone.[7]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
  • Core Principle: HSQC is a heteronuclear experiment that maps protons to the carbons to which they are directly attached (a one-bond correlation).[11][12][13][14][15]

  • Information Gained: The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a C-H bond.[12] An important feature is that quaternary carbons (carbons with no attached protons) do not appear in an HSQC spectrum.[11][14]

  • Strategic Application: HSQC is the definitive tool for assigning protonated carbons. By correlating the well-resolved ¹³C shifts with their corresponding ¹H shifts, you can overcome the signal overlap common in crowded ¹H spectra.[11][15] Edited HSQC experiments can further provide DEPT-like information, distinguishing CH/CH₃ groups from CH₂ groups by the phase of the peak.[13]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Carbon Skeleton
  • Core Principle: HMBC is the powerful counterpart to HSQC. It reveals correlations between protons and carbons over multiple bonds, typically two to four bonds away (²JCH, ³JCH, ⁴JCH).[13][16][17] Crucially, direct one-bond correlations are usually suppressed.[13]

  • Information Gained: This experiment is the key to connecting the molecular fragments identified using COSY. It allows you to "walk" across a molecule by correlating protons to distant carbons, including the quaternary carbons that are invisible in HSQC.[16][18]

  • Strategic Application: HMBC is essential for piecing together the complete carbon framework.[16] For example, the proton of an aldehyde (CHO) will show an HMBC correlation to the carbonyl carbon of a neighboring ester group, unambiguously linking these two functional groups. It is also invaluable for connecting different spin systems across heteroatoms.[16][18]

NOESY/ROESY: Unveiling 3D Structure and Stereochemistry
  • Core Principle: Unlike the previous techniques that rely on through-bond coupling, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity.[19][20][21][22]

  • Information Gained: These experiments are the ultimate arbiters of stereochemistry and conformation.[19][20] A cross-peak between two protons indicates they are spatial neighbors.

  • Strategic Application & Comparison:

    • NOESY: This is the go-to experiment for most small to large molecules. However, for medium-sized molecules (around 1000 Da), the NOE effect can approach zero, making signals disappear.[19]

    • ROESY: This experiment is used when NOESY fails. ROESY peaks are always positive, regardless of molecular size, circumventing the "zero-NOE" problem for intermediate-sized molecules.[19][21] The choice between NOESY and ROESY is therefore a critical experimental decision based on the molecular weight of the synthesized compound.

A Practical Workflow for Structure Elucidation

A systematic approach is critical for efficiently and accurately determining a compound's structure. The following workflow represents a self-validating system where each experiment builds upon and confirms the data from the last.

G cluster_1d Step 1: 1D NMR Foundation cluster_2d_connect Step 2: Through-Bond Connectivity cluster_3d Step 3: 3D Conformation cluster_final Step 4: Final Structure Assembly A Acquire ¹H, ¹³C, & DEPT (Identify functional groups, count C/H) B Run COSY (Establish H-H spin systems/fragments) A->B Provides proton shifts for COSY F Integrate All Data (Propose and verify final structure) A->F C Run HSQC (Assign all protonated carbons) B->C Defines H groups to be assigned to carbons B->F D Run HMBC (Connect fragments via long-range H-C correlations) C->D Provides definitive C-H pairs for HMBC analysis C->F E Run NOESY/ROESY (Confirm stereochemistry & spatial relationships) D->E Proposes a planar structure to be confirmed D->F E->F

Caption: A logical workflow for structure elucidation using 2D NMR.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized protocol for acquiring a standard suite of 2D NMR experiments for a novel small organic compound (~300-500 Da).

1. Sample Preparation: The Foundation of Quality Data

  • Purity: Ensure the compound is of the highest possible purity. Baseline distortions and impurity peaks can complicate interpretation.[23]

  • Concentration: For a typical suite of 2D experiments on a 500-600 MHz spectrometer, a concentration of 15-25 mg in 0.6-0.7 mL of deuterated solvent is a robust starting point.[24] Homonuclear experiments like COSY can be feasible with less material, but heteronuclear experiments (HSQC, HMBC) benefit from higher concentrations to achieve a good signal-to-noise ratio in a reasonable time.[24]

  • Solvent: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the compound. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices.[25]

  • Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample through a pipette plugged with cotton wool into a high-quality, clean NMR tube.[25][26]

2. Data Acquisition: A Standard Suite

The following experiments should be run in sequence:

  • ¹H NMR: A quick, high-sensitivity experiment to confirm the sample is correct and to assess signal dispersion.

  • COSY (gCOSY): Typically a fast experiment. A standard gradient-selected COSY is sufficient for most small molecules.

  • HSQC (gHSQC): A sensitivity-enhanced, gradient-selected HSQC is the modern standard. It provides clean spectra and is more sensitive than older HMQC sequences.[12][14]

  • HMBC (gHMBC): This experiment often requires longer acquisition times. The long-range coupling delay is a key parameter. A value optimized for 7-8 Hz is a good compromise for detecting both ²J and ³J couplings.[13]

  • NOESY/ROESY: The mixing time is the critical parameter here. For small molecules, a mixing time of 500-800 ms is a good starting point for NOESY. If no signals are observed, or if the molecule is in the intermediate size range, switch to a ROESY experiment.

3. Data Interpretation: A Self-Validating Puzzle

The interpretation process should be systematic, using the relationships between the experiments to build confidence.

G cluster_info cluster_structure COSY COSY Fragments H-H Spin Systems (Fragments) COSY->Fragments H-H (2-3 bonds) HSQC HSQC CH_Pairs Direct C-H Bonds HSQC->CH_Pairs C-H (1 bond) HMBC HMBC Skeleton Carbon Skeleton (Fragment Connectivity) HMBC->Skeleton C-H (2-4 bonds) NOESY NOESY Stereochem 3D Structure (Stereochemistry) NOESY->Stereochem H-H (Through Space) Fragments->Skeleton CH_Pairs->Skeleton

Caption: The relationship between 2D NMR experiments and structural insights.

  • Start with HSQC: Identify all CH, CH₂, and CH₃ groups. This provides a census of protonated carbons.[23]

  • Use COSY to build fragments: Trace the H-H correlations to connect these C-H groups into spin systems.[23]

  • Use HMBC to connect the fragments: Look for correlations from a proton in one fragment to a carbon (especially a quaternary carbon) in another to piece together the full carbon skeleton.[23][27]

  • Use NOESY/ROESY to confirm: Once a 2D structure is proposed, use through-space correlations to verify stereochemical assignments and confirm spatial proximities implied by the proposed structure.[20]

Comparative Summary and Troubleshooting

Experiment Information Gained Connectivity Primary Use Common Issues & Solutions
COSY ¹H-¹H scalar couplingThrough 2-3 bondsIdentifying proton spin systemsWeak cross-peaks: Increase acquisition time. Diagonal artifacts: Use a COSY-45 or DQF-COSY variant.[8]
HSQC ¹H-¹³C direct correlationThrough 1 bondAssigning protonated carbonsNo signal: The carbon is quaternary. Overlapping ¹H signals: The ¹³C dimension provides separation.[23]
HMBC ¹H-¹³C long-range correlationThrough 2-4 bondsAssembling the carbon skeletonMissing correlations: The J-coupling may be near zero due to dihedral angle; the absence of a peak is not definitive proof of distance.[13] Run experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz).[13]
NOESY ¹H-¹H spatial proximityThrough space (< 5Å)Determining stereochemistryNo signals (medium MW): The NOE is near zero. Switch to a ROESY experiment.[19] COSY artifacts: Use appropriate phase cycling.
ROESY ¹H-¹H spatial proximityThrough space (< 5Å)Determining stereochemistry for medium MW compoundsTOCSY artifacts: Can be minimized with specific pulse sequences.[21] Signals are always positive, simplifying interpretation.[19][21]

Conclusion

2D NMR spectroscopy is not merely a set of experiments but a comprehensive logic puzzle for molecular structure. By strategically combining through-bond and through-space correlation techniques, researchers can build a molecule from fragments, assign every proton and carbon with confidence, and define its three-dimensional architecture. This methodical, multi-pronged approach provides the robust, verifiable data that is essential for publication, patent applications, and advancing drug development pipelines. Mastering this toolkit is a fundamental skill for any scientist engaged in the synthesis of novel chemical entities.

References

  • NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). University of California, San Diego. [Link]

  • Moser, A. Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? - Chemistry For Everyone. YouTube. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]

  • NOESY and ROESY. (2014, November 25). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022, March 17). YouTube. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • How to interpret a HSQC NMR Spectrum. (2013, January 18). YouTube. [Link]

  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? - Chemistry For Everyone. YouTube. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. [Link]

  • Sample preparation and positioning. Penn Chemistry NMR Facility. [Link]

  • Moser, A. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. [Link]

  • Sample preparation for NMR analysis. I.R.I.S.[Link]

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  • Common Problems. SDSU NMR Facility – Department of Chemistry. [Link]

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  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

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A Comparative Analysis of the Biological Activities of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of various carbamate derivatives. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document synthesizes experimental data to offer a clear understanding of the structure-activity relationships that govern the efficacy of these versatile compounds. We will explore their mechanisms of action, compare their performance across different applications, and provide detailed experimental protocols for their evaluation.

Introduction: The Versatility of the Carbamate Moiety

Carbamates, esters of carbamic acid, are a class of organic compounds that have garnered significant attention in medicinal chemistry and agriculture due to their wide range of biological activities.[1][2][3] The carbamate group (-NHCOO-) is a key structural motif that can be found in numerous approved drugs and agrochemicals.[2][4] Its ability to act as a stable and effective pharmacophore has led to the development of a vast array of derivatives with tailored biological functions, including insecticidal, fungicidal, herbicidal, and therapeutic properties.[1][5]

The versatility of carbamates stems from their chemical properties. They exhibit good chemical and proteolytic stability, can penetrate cell membranes, and bear a resemblance to the peptide bond, allowing them to interact with various biological targets.[1][3] By strategically modifying the substituents on the nitrogen and oxygen atoms of the carbamate group, it is possible to modulate their biological and pharmacokinetic properties, leading to enhanced potency, selectivity, and stability.[1] This guide will delve into the nuances of these structure-activity relationships, providing a comparative framework for understanding and developing novel carbamate derivatives.

The Primary Mechanism of Action: Acetylcholinesterase Inhibition

A predominant mechanism of action for many biologically active carbamates, particularly insecticides, is the inhibition of acetylcholinesterase (AChE).[6][7][8] AChE is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating nerve impulses.[9]

Carbamate insecticides function as pseudo-irreversible inhibitors of AChE.[10][11] They act as alternative substrates for the enzyme, and their structural complementarity to the active site allows them to carbamylate a serine residue within the catalytic triad.[6][10] This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate compared to the acetylated enzyme formed during normal ACh hydrolysis.[12] The resulting accumulation of ACh in the synapse leads to continuous nerve stimulation, causing tremors, paralysis, and ultimately, death in insects.[13]

The process can be visualized as follows:

AChE_Inhibition cluster_0 Normal Acetylcholine Hydrolysis cluster_1 Carbamate Inhibition AChE AChE Active Site Complex1 AChE-ACh Complex AChE->Complex1 Binds ACh Acetylcholine ACh->Complex1 Acetylated_AChE Acetylated AChE Complex1->Acetylated_AChE Acetylation Acetylated_AChE->AChE Rapid Hydrolysis Products Choline + Acetic Acid Acetylated_AChE->Products AChE2 AChE Active Site Complex2 AChE-Carbamate Complex AChE2->Complex2 Binds Carbamate Carbamate Derivative Carbamate->Complex2 Carbamylated_AChE Carbamylated AChE (Inactive) Complex2->Carbamylated_AChE Carbamylation Carbamylated_AChE->AChE2 Slow Hydrolysis

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamate derivatives compared to normal acetylcholine hydrolysis.

Comparative Analysis of Biological Activities

The biological activity of carbamate derivatives is highly dependent on their chemical structure. This section compares the performance of different derivatives across various applications, supported by experimental data.

Insecticidal Activity

The insecticidal efficacy of carbamates is largely determined by their affinity for and rate of carbamylation of insect AChE.[13] Key structural features influencing this activity include the nature of the aryl or oxime group and the substituents on the carbamate nitrogen.

Carbamate DerivativeTarget PestsKey Structural FeaturesRelative Potency (LD50)Reference
Carbaryl Wide range of insectsN-methylcarbamate of 1-naphthol250-850 mg/kg (rat, oral)[14]
Aldicarb Mites, nematodes, aphidsOxime carbamate0.93 mg/kg (rat, oral)[14]
Carbofuran Soil and foliar insectsN-methylcarbamate of a benzofuranol8-14 mg/kg (rat, oral)[14]
Methomyl Lepidoptera, HemipteraOxime carbamate17-24 mg/kg (rat, oral)[14]

Key Insights:

  • Oxime Carbamates: Derivatives like aldicarb and methomyl often exhibit higher toxicity due to their structural similarity to the transition state of acetylcholine hydrolysis.

  • Aryl Carbamates: The nature and substitution pattern of the aromatic ring in aryl carbamates like carbaryl and carbofuran significantly impact their selectivity and potency. Lipophilicity is a crucial factor for penetration through the insect cuticle.[6]

  • N-Substituents: N-methylcarbamates are generally more potent insecticides than N,N-dimethylcarbamates, as the latter are often poorer substrates for AChE.

Fungicidal Activity

Carbamate fungicides often act on different cellular targets than their insecticidal counterparts, frequently targeting enzymes containing thiol groups in phytopathogenic fungi.[5] Recent research has focused on synthesizing novel N-aryl carbamate derivatives with broad-spectrum antifungal activity.[5][15][16]

Carbamate DerivativeTarget FungiKey Structural FeaturesIn Vitro Efficacy (EC50)Reference
Threoninamide Carbamates Phytophthora capsiciAmino acid-based carbamates0.14 µg/mL (Compound I-24)[17]
N-Aryl Carbamates (3b2) Botrytis cinerea, Fusarium graminearumDichloro-substituted phenyl ringHigh inhibition at 50 µg/mL[5]
N-Aryl Carbamates (1af) Fusarium graminearumHalogen and CF3 substitutions12.50 µg/mL[16][18]
N-Aryl Carbamates (1z) Fusarium oxysporumHalogen and CF3 substitutions16.65 µg/mL[16][18]

Key Insights:

  • Halogenation: The presence of chlorine or bromine atoms on the N-aryl ring often enhances antifungal potency.[5]

  • Amino Acid Scaffolds: Incorporating amino acid moieties can lead to highly potent and selective antifungal agents.[17]

  • Broad-Spectrum Activity: Certain N-aryl carbamates exhibit excellent broad-spectrum activity against a range of plant pathogenic fungi.[5][15]

Herbicidal Activity

Carbamate herbicides act through various mechanisms, including the inhibition of cell division and disruption of microtubule formation.[19] The structure of the N-phenyl ring and the ester group are critical for their herbicidal activity.

Carbamate DerivativeMode of ActionTarget WeedsReference
Propham (IPC) Mitotic inhibitorGrassy weeds[20]
Chlorpropham (CIPC) Mitotic inhibitorBroadleaf and grassy weeds[20]
Carbetamide Inhibition of cell divisionGrassy and broadleaf weeds[19]

Key Insights:

  • N-Phenyl Carbamates: The substitution pattern on the phenyl ring is a key determinant of herbicidal selectivity and efficacy.

  • Systemic Action: Many carbamate herbicides are absorbed by the roots and shoots of target plants, allowing for systemic action.[19]

Medicinal and Therapeutic Applications

In medicinal chemistry, the carbamate group is utilized for its stability and ability to mimic peptide bonds, making it a valuable component in drug design.[1][2][3] Carbamate derivatives have been developed as anticancer, antiepileptic, and antiviral agents, among others.[1][3]

Therapeutic AgentTherapeutic AreaMechanism of ActionKey Structural FeaturesReference
Rivastigmine Alzheimer's DiseaseAChE and BuChE inhibitorN,N-disubstituted carbamate[1]
Felbamate EpilepsyNMDA receptor antagonistDicarbamate[1]
Mitomycin C CancerDNA alkylating agentContains a carbamate moiety[1]
Carisoprodol Muscle RelaxantCNS depressantIsopropylcarbamate[1]

Key Insights:

  • Prodrugs: The carbamate group can be used to create prodrugs, improving the bioavailability and stability of parent molecules.[1][3]

  • Drug-Target Interactions: The carbamate moiety can directly participate in interactions with biological targets, contributing to the drug's efficacy.[2]

  • Blood-Brain Barrier Penetration: The ability of some carbamates to cross the blood-brain barrier is crucial for their application in treating neurological disorders.[1]

Experimental Protocols for Biological Activity Assessment

The evaluation of carbamate derivatives requires robust and standardized experimental protocols. This section details the methodologies for assessing their biological activities.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of dithiobis(nitrobenzoic acid) (DTNB) with thiocholine, a product of acetylthiocholine hydrolysis by AChE.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • AChE solution (e.g., from electric eel or human erythrocytes)

    • Acetylthiocholine iodide (ATCI) solution

    • DTNB solution (Ellman's reagent)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and AChE solution to each well.

    • Add the test compound solution (or solvent control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the solvent control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Method cluster_workflow AChE Inhibition Assay Workflow cluster_reaction Chemical Reaction Reagent_Prep Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitor) Incubation Pre-incubate AChE with Inhibitor Reagent_Prep->Incubation Reaction_Start Initiate Reaction with ATCI Incubation->Reaction_Start Measurement Measure Absorbance (412 nm) Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis ATCI Acetylthiocholine Thiocholine Thiocholine ATCI->Thiocholine AChE Product 5-Thio-2-nitrobenzoate (Yellow) Thiocholine->Product + DTNB DTNB DTNB (Colorless)

Caption: Workflow and reaction principle of the Ellman's method for assessing AChE inhibition.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.

Step-by-Step Protocol:

  • Prepare Media: Prepare potato dextrose agar (PDA) and autoclave.

  • Incorporate Test Compound: While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measurement: After a defined incubation period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of carbamate derivatives is intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of new and improved compounds.

SAR_Carbamate cluster_R1 R1 Group (Leaving Group) cluster_R2_R3 R2/R3 Groups (N-Substituents) Carbamate_Core R1-O-C(=O)-N(R2)R3 R1 R1 Carbamate_Core->R1 Determines Leaving Group Properties R2_R3 R2_R3 Carbamate_Core->R2_R3 Influences Carbamylation Rate Aryl Aryl/Heteroaryl (e.g., Naphthyl, Benzofuranyl) Activity_Modulation_R1 Modulates Potency & Selectivity Aryl->Activity_Modulation_R1 Influences binding affinity to target enzyme Oxime Oxime Oxime->Activity_Modulation_R1 Mimics transition state Alkyl Alkyl Alkyl->Activity_Modulation_R1 Generally lower activity Methyl Methyl (R2=H, R3=CH3) Activity_Modulation_R23 Modulates Potency & Specificity Methyl->Activity_Modulation_R23 Optimal for many insecticidal carbamates Dimethyl Dimethyl (R2=R3=CH3) Dimethyl->Activity_Modulation_R23 Often reduces activity Aryl_N Aryl Aryl_N->Activity_Modulation_R23 Key for fungicidal and herbicidal activity

Caption: Key structure-activity relationships in carbamate derivatives.

Key SAR Principles:

  • The R1 Group (Leaving Group): The nature of the group attached to the carbamate oxygen is critical. A good leaving group that also provides optimal binding to the target site is essential for high activity. For insecticides, this is often a substituted aryl or oxime moiety.

  • The N-Substituents (R2 and R3): For AChE inhibitors, an N-methyl group is often optimal. For other applications like fungicides and herbicides, an N-aryl group can be crucial for activity. The steric and electronic properties of these substituents fine-tune the compound's interaction with the target.

  • Lipophilicity and Stability: The overall lipophilicity of the molecule affects its ability to penetrate biological membranes, while the stability of the carbamate bond influences its duration of action.

Conclusion

Carbamate derivatives represent a remarkably diverse and versatile class of biologically active compounds. Their utility spans from crop protection to human medicine, a testament to the tunability of the carbamate scaffold. A thorough understanding of their structure-activity relationships, underpinned by robust experimental evaluation, is paramount for the continued development of novel carbamates with enhanced efficacy and safety profiles. This guide provides a foundational framework for researchers to compare, evaluate, and design the next generation of carbamate-based technologies.

References

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The Goldilocks Dilemma: A Head-to-Head Comparison of PROTACs with Different Linker Lengths

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) presents a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are defined by three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[1] Initially perceived as a mere tether, the linker is now understood to be a critical architect of PROTAC efficacy.[2] Its length, composition, and rigidity are not passive properties but active modulators that dictate the success or failure of a degradation campaign.[3]

This guide provides an in-depth, head-to-head comparison of how linker length impacts PROTAC performance. We will move beyond simplistic structure-activity relationships to explore the causality behind these observations, supported by experimental data and detailed protocols to empower your own PROTAC design and optimization efforts.

Part 1: The Linker's Central Role in Orchestrating the Ternary Complex

The entire mechanism of a PROTAC hinges on its ability to form a productive ternary complex, bringing the target protein and the E3 ligase into a specific orientation that facilitates the transfer of ubiquitin.[4] The linker is the primary conductor of this molecular choreography.[5] Its length directly influences the distance and geometry between the two proteins.

  • A Linker Too Short: If the linker cannot adequately span the distance between the POI and E3 ligase binding sites, it can introduce significant steric hindrance, preventing the formation of a stable ternary complex.[6]

  • A Linker Too Long: Conversely, an excessively long and flexible linker can lead to a high entropic penalty upon binding, destabilizing the complex.[4] It may also permit the formation of multiple, non-productive conformations where the key lysine residues on the target protein are not accessible for ubiquitination.[5]

This delicate balance underscores the "Goldilocks" principle of linker design: it must be just right. The stability and productivity of the ternary complex are often quantified by a cooperativity factor (α) , which measures how the binding of one protein to the PROTAC affects the binding of the other.[7] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, resulting in positive cooperativity (α > 1) and a more stable ternary complex.[4]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 PROTAC PROTAC Ternary Productive Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub Ubiquitin Transfer Ternary->Ub Induces Proximity PolyUb Polyubiquitinated POI Ub->PolyUb Catalyzes Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Part 2: From Complex Formation to Cellular Efficacy

The biophysical properties of the ternary complex directly translate to the cellular performance of a PROTAC, which is measured by two key parameters:

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein, indicating potency.[8]

  • Dmax: The maximum percentage of protein degradation achieved, indicating efficacy.[8]

An optimal linker length facilitates the formation of a stable and productive ternary complex at low concentrations, resulting in a low DC50 value and a high Dmax. However, linker length can also contribute to the "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations.[9] This occurs when an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-POI or PROTAC-E3) rather than the productive ternary complex, effectively titrating out the necessary components.[10] The length and flexibility of the linker can influence the stability of these non-productive binary complexes, and optimizing the linker to favor ternary complex formation can mitigate this effect.[9]

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Cellular Characterization cluster_3 Data Analysis A1 Synthesize PROTAC Library with Varying Linker Lengths (e.g., n=2, 4, 6, 8 PEG units) B1 Measure Ternary Complex Formation & Stability (e.g., SPR, ITC, TR-FRET) A1->B1 C1 Treat Cells with Dose-Response of PROTACs A1->C1 B2 Calculate Cooperativity (α) B1->B2 D1 Correlate Linker Length with Ternary Complex Stability and Cellular Degradation B2->D1 C2 Measure Target Protein Levels (e.g., Western Blot, HiBiT) C1->C2 C3 Calculate DC50 & Dmax C2->C3 C3->D1 D2 Identify Optimal Linker Length D1->D2

Figure 2: A general experimental workflow for comparing PROTACs with different linker lengths.

Part 3: Head-to-Head Comparison - Case Studies in Linker Optimization

The optimal linker length is not universal; it must be empirically determined for each specific POI and E3 ligase pair.[3] The following case studies illustrate how linker length variation profoundly impacts degradation performance.

Case Study 1: Estrogen Receptor α (ERα) Degraders

In a foundational study, researchers synthesized a series of ERα-targeting PROTACs using a pentapeptide to recruit the VHL E3 ligase, connected by hydrocarbon linkers of varying lengths.[11][12] The results demonstrated a clear optimal length for maximal activity.

PROTAC Compound Linker Length (atoms) ERα Degradation (at 12.5 µM) Relative Cell Viability IC50 (µM)
11 9Moderate> 50
12 12Good~30
13 16Excellent ~15
14 19Moderate> 50
15 21Low> 50
Data synthesized from Cyrus et al. (2011).[11][12]

Analysis: The study revealed that a 16-atom linker (Compound 13) was significantly more potent in degrading ERα and inhibiting cell proliferation compared to both shorter and longer linkers.[12][13] This highlights a distinct "sweet spot" for linker length in this specific system, where the geometry for ternary complex formation is highly constrained.[12] Interestingly, all PROTACs showed similar binding affinity for ERα, confirming that the differences in degradation were due to the efficiency of ternary complex formation, not target engagement.[11]

Case Study 2: TANK-Binding Kinase 1 (TBK1) Degraders

Work by Arvinas to develop degraders for TBK1, a key protein in immune signaling, demonstrated a minimum length requirement for activity.

PROTAC Compound Linker Length (atoms) DC50 (nM) Dmax (%)
Series 1 < 12No Degradation~0
Series 2 (Optimal) 213 >95
Series 3 29292~76
Data synthesized from Troup et al. (2020) and related publications.[1][3]

Analysis: For TBK1 degradation, no activity was observed with linkers shorter than 12 atoms, indicating a clear minimum distance required to bridge TBK1 and the recruited E3 ligase without steric clash.[3] Potency peaked with a 21-atom linker, which achieved an impressive DC50 of 3 nM and nearly complete degradation.[3] As the linker was extended further to 29 atoms, a significant drop in potency was observed, consistent with the formation of less stable or unproductive ternary complexes.[3]

Case Study 3: BET Bromodomain (BRD4) Degraders

The development of PROTACs against BRD4 has been a fertile ground for linker research, revealing complex and sometimes non-linear structure-activity relationships. For example, studies on CRBN-recruiting BRD4 degraders showed an unexpected trend.

Linker Type Linker Length BRD4 Degradation Potency (DC50)
Alkyl Short (0 PEG units)< 0.5 µM
PEG Intermediate (1-2 PEG units)> 5 µM (Reduced Potency)
PEG Long (4-5 PEG units)< 0.5 µM (Restored Potency)
Data synthesized from Wurz et al. as described in Troup et al. (2020).[3][14]

Analysis: In this CRBN-based system, PROTACs with intermediate-length linkers were significantly less potent than those with either very short or longer linkers.[3] This non-linear relationship underscores the complexity of predicting optimal linker length and highlights how subtle changes can dramatically alter the preferred conformation of the ternary complex. Furthermore, linker design has been shown to modulate the selectivity of BET degraders, with molecules like MZ1 showing preferential degradation of BRD4 over BRD2 and BRD3, an effect driven by the specific protein-protein interactions facilitated by the linker within the ternary complex.[3]

Part 4: Essential Experimental Protocols

To conduct a rigorous head-to-head comparison of PROTACs with different linker lengths, precise and validated experimental methods are required.

Protocol 1: DC50 and Dmax Determination using Western Blot

This protocol provides a framework for quantifying target protein degradation in cells.[8][15]

1. Cell Culture and Seeding:

  • Culture a relevant cell line in appropriate growth medium.
  • Seed cells in multi-well plates (e.g., 12-well or 24-well) at a density that ensures they are in a logarithmic growth phase (typically 60-80% confluency) at the time of harvest. Allow cells to adhere overnight.

2. PROTAC Treatment:

  • Prepare a 10 mM stock solution of each PROTAC analog in DMSO.
  • Perform serial dilutions of the PROTAC stock in complete growth medium to achieve the desired final concentrations. A typical 8-point dose-response curve might range from 1 nM to 10,000 nM.
  • Include a vehicle control (DMSO equivalent to the highest PROTAC concentration).
  • Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions or vehicle.

3. Incubation and Cell Lysis:

  • Incubate the cells for a predetermined time point (e.g., 18-24 hours), which should be optimized based on the target's turnover rate.
  • After incubation, place the plate on ice and wash cells twice with ice-cold PBS.
  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
  • Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to microcentrifuge tubes.
  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

4. Protein Quantification and Sample Preparation:

  • Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA assay.
  • Normalize the protein concentration of all samples by diluting with lysis buffer and Laemmli sample buffer to ensure equal protein loading.
  • Boil the samples at 95°C for 5-10 minutes to denature the proteins.

5. Western Blotting:

  • Separate the protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading variations.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the target protein band intensity to its corresponding loading control band.
  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
  • Plot the percentage of degradation versus the log-transformed PROTAC concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the DC50 and Dmax values.[8]
Protocol 2: Ternary Complex Cooperativity using Surface Plasmon Resonance (SPR)

This protocol allows for the kinetic measurement of ternary complex formation and the determination of the cooperativity factor (α).[7][16]

1. Materials and Reagents:

  • Purified E3 ligase (e.g., VHL-ElonginC-ElonginB complex).
  • Purified target protein (POI).
  • PROTAC analogs with varying linker lengths.
  • SPR instrument and appropriate sensor chip (e.g., CM5).
  • Amine coupling kit for immobilization.
  • Running buffer (e.g., HBS-EP+).

2. E3 Ligase Immobilization:

  • Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.
  • Covalently immobilize the purified E3 ligase onto the sensor chip surface to a target density.
  • Deactivate any remaining active esters on the surface.

3. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Prepare a series of concentrations of the PROTAC in running buffer.
  • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
  • Monitor the binding response (in Response Units, RU) in real-time.
  • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary dissociation constant (Kd_binary).[16]

4. Ternary Interaction Analysis:

  • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
  • Inject these mixed solutions over the immobilized E3 ligase surface.
  • Monitor the binding response, which now reflects the formation of the ternary complex.
  • Fit the sensorgram data to a 1:1 binding model to determine the ternary dissociation constant (Kd_ternary).[16]

5. Cooperativity Calculation:

  • Calculate the cooperativity factor (α) using the formula: α = Kd_binary / Kd_ternary .[7]
  • An α value > 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase, signifying a stable ternary complex.
  • An α value < 1 indicates negative cooperativity (steric hindrance or unfavorable interactions).
  • An α value ≈ 1 indicates no cooperativity.

Conclusion and Future Outlook

The head-to-head comparison of PROTACs with varying linker lengths consistently reveals that the linker is a critical determinant of degradation efficacy. There is no universally optimal length; the ideal linker must be empirically discovered and is highly dependent on the specific topology of the target protein and E3 ligase pair. A systematic approach, beginning with a library of PROTACs with diverse linker lengths and progressing through rigorous biophysical and cellular characterization, is essential for success.

The field is rapidly evolving beyond simple alkyl and PEG chains. The development of "smart" linkers, such as those that are photoswitchable or conformationally rigid, promises to provide greater control over PROTAC activity and improve pharmacokinetic properties.[4] Concurrently, advances in computational modeling and structural biology are beginning to enable a more rational, predictive approach to linker design, potentially reducing the reliance on extensive empirical screening and accelerating the development of next-generation protein degraders.[17]

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • ACS Publications. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

  • Smith, B. E., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. RSC Medicinal Chemistry. [Link]

  • Lemetre, C., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ResearchGate. [Link]

  • Riching, K. M., et al. (2018). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. Semantic Scholar. [Link]

  • Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • ResearchGate. (n.d.). (a) PROTAC-mediated ternary complex formation and Hook effect as a function of PROTAC concentration. ResearchGate. [Link]

  • Bondeson, D. P., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Bio-Techne. [Link]

  • arXiv. (2023). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]

  • Ishida, T., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

Sources

The Dual-Edged Sword of PERK Inhibition: A Comparative Guide to GSK2606414

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of PubChem CID 23033645 (GSK2606414) for Researchers in Drug Discovery and Development.

In the intricate landscape of cellular stress signaling, the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway stands as a critical regulator of the Unfolded Protein Response (UPR). Its role in cancer survival, neurodegenerative diseases, and viral infections has made it a compelling target for therapeutic intervention. This guide provides a comprehensive analysis of GSK2606414, a potent and selective PERK inhibitor, cross-referencing experimental data to offer a nuanced perspective on its application, performance against alternatives, and crucial off-target considerations.

GSK2606414: A Potent Modulator of the PERK Signaling Axis

GSK2606414 is a cell-permeable and orally available inhibitor of PERK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, making it a powerful tool for dissecting the PERK signaling pathway.[1] Under conditions of endoplasmic reticulum (ER) stress, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action transiently attenuates global protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation and, if the stress is prolonged, apoptosis, such as C/EBP homologous protein (CHOP). GSK2606414 effectively blocks this cascade by inhibiting the kinase activity of PERK.

PERK_Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK Activates pPERK p-PERK PERK->pPERK Autophosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates GSK2606414 GSK2606414 GSK2606414->pPERK Inhibits peIF2a p-eIF2α eIF2a->peIF2a Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation Induces ATF4 ATF4 peIF2a->ATF4 Preferential Translation CHOP CHOP (Apoptosis) ATF4->CHOP Upregulates

Caption: The canonical PERK signaling pathway and the inhibitory action of GSK2606414.

Comparative Performance of GSK2606414 in Experimental Models

The efficacy of GSK2606414 has been evaluated across various disease models, often in comparison to other modulators of the UPR.

In Cancer: A Double-Edged Sword

In many cancer models, PERK activation is a pro-survival mechanism, allowing tumor cells to adapt to the stressful microenvironment. Inhibition of PERK by GSK2606414 has been shown to have anti-tumor effects. However, its performance can be context-dependent.

Compound Target Observed Effect in Cancer Models Reference
GSK2606414 PERKInhibits tumor growth in some models; can sensitize multidrug-resistant colorectal cancer cells to chemotherapy.[2][3][2][3]
Sephin1 Modulator of p-eIF2α dephosphorylationInconsistent therapeutic benefits in some cancer models.[4][4]
Salubrinal Inhibitor of eIF2α dephosphorylationCan enhance ER stress-induced apoptosis in some contexts.[4][4]
AMG'44 PERKA structurally distinct PERK inhibitor, used for comparative studies to confirm PERK-dependent effects.[5][5]

Interestingly, in the context of oncolytic virus therapy, GSK2606414 was found to enhance reovirus infection and efficacy in head and neck squamous cell carcinoma.[6][7] This effect was surprisingly dependent on an increase in ATF4 signaling, highlighting a non-canonical outcome of PERK inhibition in this specific setting.[6][7][8][9]

In Neuroprotection: A Promising but Complex Avenue

In neurodegenerative diseases, chronic activation of the PERK pathway can lead to sustained translational repression and neuronal death. GSK2606414 has demonstrated neuroprotective effects in models of Parkinson's disease and prion disease by restoring protein synthesis and preventing neuronal loss.[10][11]

Compound Observed Effect in Neurodegeneration Models Reference
GSK2606414 Prevents neurodegeneration and improves motor performance in a Parkinson's model.[10] Reduces neuronal apoptosis in a model of intracerebral hemorrhage.[12][10][12]
Salubrinal Can exacerbate neurotoxicity by prolonging eIF2α phosphorylation.[11][11]

However, a study in a mouse model of Amyotrophic Lateral Sclerosis (ALS) found that GSK2606414 did not confer therapeutic benefits, suggesting that the role of PERK modulation is highly disease-specific.[4]

The Critical Issue of Off-Target Effects

A crucial aspect of utilizing any small molecule inhibitor is understanding its selectivity. Research has revealed that GSK2606414 possesses significant off-target activity, most notably against Receptor-Interacting Protein Kinase 1 (RIPK1) and the receptor tyrosine kinase KIT.[5][13][14]

Off-Target Potency of GSK2606414 Implication Reference
RIPK1 Potent inhibitor, with an IC50 in a similar range to that for PERK in living cells.[5]Can confound interpretation of results in studies related to inflammation and necroptosis, where RIPK1 is a key player.[5][14][15][5][14][15]
KIT Direct binding and inhibition, leading to receptor downregulation.[13][16]May contribute to anti-cancer effects in KIT-driven malignancies but also introduces a variable in experimental outcomes.[13][16][13][16]

This off-target activity necessitates careful experimental design and the use of appropriate controls, such as structurally unrelated PERK inhibitors (e.g., AMG'44) or specific inhibitors of the off-targets (e.g., necrostatin-1 for RIPK1), to validate that an observed phenotype is indeed PERK-dependent.[5][13]

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness of experimental data, detailed and well-controlled protocols are paramount. Below are representative protocols for assessing the effects of GSK2606414.

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic or cytostatic effects of GSK2606414 on a given cell line.

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with GSK2606414 (and controls) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer to dissolve formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: A generalized workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of GSK2606414 in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control for cell death if applicable.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of GSK2606414 or controls.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[17][18][19]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of eIF2α Phosphorylation

This protocol allows for the direct assessment of GSK2606414's inhibitory effect on the PERK pathway.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with ER stress inducer (e.g., thapsigargin) +/- GSK2606414 Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-p-eIF2α and anti-total-eIF2α) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection End End Detection->End

Sources

A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of CAS 943060-59-1

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For a molecule like tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 943060-59-1), a compound often used as a building block in medicinal chemistry, establishing a robust analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven approach to confirming the purity of CAS 943060-59-1 using High-Performance Liquid Chromatography (HPLC). We will not only detail a scientifically sound HPLC protocol but also compare its performance with viable alternatives, supported by experimental rationale and data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices that ensure the integrity of their analytical results.

The Analytical Challenge: Purity of CAS 943060-59-1

Tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a small, non-chromophoric molecule, which presents a unique set of analytical challenges. The absence of a significant UV-absorbing moiety means that conventional HPLC with UV detection requires careful optimization. Potential impurities could arise from the synthetic route, including starting materials, by-products, and degradation products. Therefore, the chosen analytical method must be sensitive, specific, and capable of separating the main compound from these closely related substances.

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[1] For a polar compound like CAS 943060-59-1, a C18 stationary phase is a logical starting point, offering a good balance of hydrophobic retention and compatibility with aqueous mobile phases.

Rationale for Method Development

The development of this HPLC method is guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5][6][7][8][9][10] The goal is to create a method that is not only accurate and precise but also specific for the main analyte in the presence of potential impurities.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analyte.

  • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is chosen for its low UV cutoff and good elution strength.

  • Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. A gradient elution is essential to ensure the elution of any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Due to the lack of a strong chromophore, a low wavelength is necessary to achieve adequate sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to a concentration of 1 mg/mL. This prevents peak distortion.

System Suitability

Before sample analysis, the system suitability must be verified according to USP <621> to ensure the chromatographic system is performing adequately.[5][6] This includes:

  • Tailing Factor: The peak for CAS 943060-59-1 should have a tailing factor of ≤ 2.0.

  • Theoretical Plates: A minimum of 2000 theoretical plates for the analyte peak.

  • Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard should be ≤ 2.0%.

Comparative Analysis with Alternative Methods

While RP-HPLC with UV detection is a reliable primary method, other techniques can offer distinct advantages in terms of speed, resolution, and specificity. Here, we compare our HPLC method with Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Alternative Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution and faster analysis times compared to traditional HPLC.[1][11]

Experimental Protocol (UHPLC):

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • All other conditions are similar to the HPLC method, but adjusted for the smaller column dimensions and faster flow rate.

Comparative Advantages of UHPLC:

  • Speed: Analysis time is reduced from approximately 30 minutes to under 10 minutes per sample.

  • Resolution: The smaller particle size provides sharper peaks and better separation of closely eluting impurities.

  • Solvent Consumption: The lower flow rate and shorter run time significantly reduce solvent usage, making it a "greener" alternative.

Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.[1]

Experimental Protocol (LC-MS):

  • The HPLC or UHPLC method described above can be directly coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for the amine-containing analyte.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain mass information.

Comparative Advantages of LC-MS:

  • Impurity Identification: Provides molecular weight information for unknown peaks, aiding in their structural elucidation.

  • Sensitivity and Specificity: Offers superior sensitivity and the ability to distinguish between compounds with similar retention times but different masses.

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical performance of the three methods in the purity analysis of a representative batch of CAS 943060-59-1.

ParameterHPLC-UVUHPLC-UVLC-MS
Purity (%) 99.599.699.6
Run Time (min) 3088 (with UHPLC front-end)
Resolution (Main Peak vs. Closest Impurity) 2.13.53.5
Limit of Quantitation (LOQ) 0.05%0.02%0.005%
Impurity Identification NoNoYes (by mass)

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC-based purity confirmation of CAS 943060-59-1.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh and Dissolve CAS 943060-59-1 Sample Injection Inject Sample and Standard Sample->Injection Standard Prepare Reference Standard Solution SystemSuitability System Suitability Test (SST) Standard->SystemSuitability SystemSuitability->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Sources

A Senior Application Scientist's Guide to Carbamate Linker Modification: The Impact of Methyl Substitution on Stability and Payload Release

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of efficacy and safety.[1][2] It must remain steadfast in systemic circulation to prevent premature payload release and then, upon reaching the target cell, execute a swift and efficient cleavage to unleash the cytotoxic agent. Among the various linker technologies, carbamate-based systems, especially self-immolative linkers like the p-aminobenzyl carbamate (PABC) spacer, have become a cornerstone in clinically successful ADCs.[3][4]

This guide provides an in-depth comparison of how a seemingly minor structural modification—the introduction of methyl groups—profoundly alters the physicochemical and biological properties of carbamate linkers. We will explore the mechanistic underpinnings of these changes, supported by experimental data and protocols, to inform rational linker design in drug development.

The Self-Immolative Carbamate Linker: A Mechanism of Controlled Release

The archetypal self-immolative linker relies on a triggered cascade of electron movement to liberate the payload. The PABC system is a prime example.[3][5] Following an initial cleavage event, typically enzymatic (e.g., by lysosomal proteases like Cathepsin B), the unmasked aniline nitrogen initiates a 1,6-elimination reaction.[3][6] This process is spontaneous and results in the release of the payload, carbon dioxide, and an aza-quinone methide.[5] The PABC spacer's primary role is to overcome steric hindrance from the payload, allowing enzymes access to the cleavage site (e.g., a dipeptide sequence).[3][7]

cluster_0 ADC in Lysosome cluster_1 Released Products ADC Antibody-Dipeptide-PABC-Payload Enzyme Cathepsin B Cleavage ADC->Enzyme 1. Enzymatic Trigger Intermediate Aniline Intermediate (Unstable) Enzyme->Intermediate Elimination Spontaneous 1,6-Elimination Intermediate->Elimination 2. Electronic Cascade Payload Active Payload Elimination->Payload Byproducts CO2 + Aza-Quinone Methide Elimination->Byproducts

Caption: The self-immolative cascade of a PABC linker following enzymatic cleavage.

Comparative Analysis: Unsubstituted vs. Methyl-Substituted Carbamate Linkers

The introduction of methyl groups can be strategically employed to modulate linker performance. The most significant impact is observed with gem-dimethyl substitution (two methyl groups on the same carbon), which leverages the Thorpe-Ingold effect.

Impact on Linker Stability

A critical attribute of any ADC linker is its stability in plasma. Premature drug release leads to systemic toxicity and a narrowed therapeutic window.[8]

  • Unsubstituted Carbamates: These linkers can be susceptible to hydrolysis and enzymatic degradation by plasma esterases.[9] The stability is highly dependent on the overall structure, but the carbamate bond itself presents a potential liability.

  • Methyl-Substituted Carbamates: Methyl substitution, particularly at positions alpha to the carbamate or disulfide bonds, introduces steric hindrance.[10][11] This steric shield physically obstructs the approach of nucleophiles and enzymes, significantly reducing the rate of undesired cleavage in circulation.[8] For instance, the gem-dimethyl substitution in the SPDB linker payload (SAR-3419) was designed to enhance plasma stability.[10] This strategy effectively increases the ADC's half-life and minimizes off-target toxicity.

Impact on Cleavage Kinetics and Mechanism

While stability is paramount, the linker must be efficiently cleaved at the target site. Methyl substitution presents a classic trade-off between stability and the rate of desired payload release.

  • Enzymatic Cleavage Rate: For linkers like Val-Cit-PABC, where an initial enzymatic cleavage is required, methyl groups near the recognition sequence can be a double-edged sword. While substitutions on the PABC ring are generally well-tolerated by Cathepsin B, excessive steric hindrance can impede enzyme binding and slow the rate of the initial, trigger cleavage.[7][9]

  • Self-Immolation Rate (Cyclization-Driven Release): In contrast to the electronically driven 1,6-elimination of PABC, some self-immolative carbamates release their payload via an intramolecular cyclization reaction. Here, methyl substitution has a dramatic, rate-accelerating effect. The gem-dimethyl effect decreases the bond angle of the carbon bearing the methyl groups, forcing the reactive ends of the linker into closer proximity and lowering the entropic barrier to cyclization.

A study on a trimethyl-substituted carbamate linker demonstrated this principle powerfully.[12][13] Upon generation of a free carboxylate group, the α,α-dimethyl substituted linker cyclized with a half-life of just 21 seconds, representing a >5000-fold rate enhancement compared to the unsubstituted analogue (t1/2 = 30 hours).[12]

cluster_unsub Unsubstituted Linker cluster_methyl gem-Dimethyl Substituted Linker unsub_start Triggered Linker (e.g., free carboxylate) unsub_ts High Energy Transition State unsub_start->unsub_ts Slow Cyclization (High ΔG‡) unsub_end Cyclized Intermediate + Released Payload unsub_ts->unsub_end methyl_start Triggered Linker (e.g., free carboxylate) methyl_ts Low Energy Transition State methyl_start->methyl_ts Fast Cyclization (Low ΔG‡) Thorpe-Ingold Effect methyl_end Cyclized Intermediate + Released Payload methyl_ts->methyl_end

Caption: The gem-dimethyl effect accelerates intramolecular cyclization for payload release.

Data Summary: A Head-to-Head Comparison
PropertyUnsubstituted Carbamate LinkerMethyl-Substituted Carbamate Linker
Plasma Stability Moderate; potentially susceptible to esterase cleavage and hydrolysis.[9]High ; Steric hindrance reduces premature cleavage, increasing ADC half-life.[8][10]
Rate of Hydrolysis Generally faster; less sterically protected.[14]Slower ; Steric shielding impedes nucleophilic attack by water.[15]
Enzymatic Cleavage Generally efficient, assuming no inherent steric hindrance from payload.[7]Can be slower if substitution sterically blocks the enzyme's active site.[9]
Self-Immolation Rate Slow for cyclization-driven release.[12] Rate for 1,6-elimination is electronically driven.Dramatically Faster for cyclization-driven release (gem-dimethyl effect).[12][13]
Key Advantage Simpler synthesis; generally efficient cleavage if designed correctly.Enhanced plasma stability and reduced off-target toxicity.[8] Tunable, rapid release kinetics for cyclizing systems.[12]
Potential Disadvantage Potential for lower plasma stability and premature drug release.May slow down necessary enzymatic cleavage; more complex synthesis.

Experimental Protocols for Linker Evaluation

Validating the performance of a novel linker is a critical step. The following protocols provide a framework for assessing stability and cleavage, which are essential for comparing substituted and unsubstituted linkers.

Protocol 1: In Vitro Plasma Stability Assay

This assay is the gold standard for determining the rate of drug-linker cleavage in a physiologically relevant matrix.

Objective: To quantify the stability of an ADC and the rate of payload release in plasma from various species (e.g., human, mouse).

Materials:

  • Test ADC and Control ADC

  • Frozen plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system for payload quantification

  • Immunoaffinity capture beads (e.g., Protein A/G) for intact ADC analysis

Methodology:

  • Thawing and Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.

  • Incubation: Spike the test ADC into the plasma at a final concentration of ~100 µg/mL. Prepare a parallel incubation in PBS as a control for chemical stability.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

  • Sample Processing (for Free Payload): To each plasma aliquot, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins. Vortex and centrifuge at high speed. Collect the supernatant for analysis.

  • Sample Processing (for DAR Analysis): To measure the change in the drug-to-antibody ratio (DAR), the intact ADC can be isolated from plasma using immunoaffinity capture before analysis by techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.

  • Analysis:

    • LC-MS/MS: Quantify the concentration of the released payload in the processed supernatants against a standard curve.

    • HIC/LC-MS: Analyze the captured ADC to determine the average DAR over time. A decrease in DAR signifies linker cleavage.

  • Data Analysis: Plot the percentage of released payload or the average DAR against time to calculate the ADC's half-life (t1/2) in plasma.

cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation & Sampling cluster_process 3. Sample Processing cluster_analysis 4. Analysis cluster_result 5. Result Spike Spike ADC into Plasma (37°C) Timepoints Collect Aliquots at T=0, 1, 6, 24... hrs Spike->Timepoints Precipitate Protein Precipitation (Acetonitrile) Timepoints->Precipitate DAR HIC/LC-MS Analysis of DAR Timepoints->DAR Alternative Workflow Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge LCMS LC-MS/MS Analysis of Free Payload Centrifuge->LCMS HalfLife Calculate Plasma Half-Life (t½) LCMS->HalfLife DAR->HalfLife

Caption: Workflow for the in vitro plasma stability assessment of an ADC.

Conclusion and Strategic Outlook

Methyl substitution is a powerful tool for fine-tuning the properties of carbamate linkers. The primary benefit—enhanced plasma stability through steric hindrance—directly addresses a key challenge in ADC development: minimizing systemic toxicity.[8] This modification allows for a higher therapeutic index by ensuring the payload remains attached to the antibody until it reaches its target.

However, this stability comes with the potential for attenuated cleavage kinetics at the target site. The most elegant application of this strategy is in self-immolative systems that proceed via intramolecular cyclization, where the gem-dimethyl effect transforms a stability-enhancing feature into a mechanism for rapid, triggered release.[12][13]

The choice to incorporate methyl groups into a carbamate linker should be a deliberate one, guided by the specific mechanism of action and the desired pharmacokinetic profile. A deep understanding of the interplay between steric hindrance, electronic effects, and enzymatic recognition is crucial for the rational design of the next generation of highly optimized and effective targeted drug conjugates.

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A Senior Application Scientist's Guide to In-Vitro Assay Validation for Novel Linker-Payload Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of success. Whether developing Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), or other targeted therapies, the linker's chemistry dictates the compound's stability, specificity, and ultimate efficacy. This guide provides an in-depth, objective comparison of in-vitro assay validation strategies for compounds synthesized with different linker technologies, grounded in field-proven insights and experimental data.

The Lynchpin of Targeted Therapy: Understanding Linker Technology

The linker is far from a passive bridge; it is an active component that governs the pharmacokinetics and pharmacodynamics of the entire conjugate.[1] An ideal linker ensures the conjugate remains intact in systemic circulation to minimize off-target toxicity, while enabling efficient payload release at the target site.[2][] The two primary classes of linkers, cleavable and non-cleavable, offer distinct mechanisms of action and, consequently, require tailored validation approaches.[]

Cleavable Linkers: These are designed to be labile under specific physiological conditions within the target cell or tumor microenvironment.[5] Common cleavage mechanisms include:

  • Enzymatic Cleavage: Peptide-based linkers, such as the widely used valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6]

  • pH Sensitivity: Acid-labile linkers, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[6][7]

  • Redox Potential: Disulfide linkers remain stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm due to higher concentrations of glutathione.[5]

Non-Cleavable Linkers: In contrast, these linkers do not have a specific chemical trigger for payload release.[8] The payload is released only after the complete proteolytic degradation of the targeting antibody within the lysosome.[6] This approach can offer greater stability in circulation and a wider therapeutic window.[8]

G

Figure 1: Mechanisms of Action for Cleavable vs. Non-Cleavable Linkers.

A Multi-Faceted Approach to In-Vitro Validation

A robust in-vitro validation workflow is essential to de-risk drug candidates early in development. This process should be viewed as a self-validating system, where orthogonal assays provide a comprehensive picture of the compound's performance. The choice of assays will be dictated by the linker chemistry and the nature of the conjugate (e.g., ADC vs. PROTAC).

G Start Synthesized Compound (with specific linker) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Start->Cytotoxicity Target_Engagement Target Engagement Assays (e.g., NanoBRET, CETSA) Start->Target_Engagement Specificity Specificity & Off-Target Effect Assays Start->Specificity Mechanism Mechanism of Action Assays (e.g., Ubiquitination for PROTACs) Start->Mechanism Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Target_Engagement->Data_Analysis Specificity->Data_Analysis Mechanism->Data_Analysis

Figure 2: General In-Vitro Validation Workflow.

Foundational Assessment: Cytotoxicity Assays

The initial step in evaluating any linker-payload conjugate is to determine its cytotoxic potential against target cells.[9] Tetrazolium-based assays like MTT and MTS are workhorses in this domain, measuring metabolic activity as a proxy for cell viability.[10][11]

Experimental Rationale: The goal is to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50). A potent compound will exhibit a low IC50 value specifically in antigen-positive cells, while showing minimal effect on antigen-negative cells. This differential activity is the first indication of target-mediated killing.

Compound Linker Type Target Cell Line (Antigen+) IC50 (nM) Control Cell Line (Antigen-) IC50 (nM) Therapeutic Index (Control IC50 / Target IC50)
ADC-AVal-Cit (Cleavable)SK-BR-3 (HER2+)0.5MDA-MB-468 (HER2-)>1000>2000
ADC-BSMCC (Non-Cleavable)SK-BR-3 (HER2+)1.2MDA-MB-468 (HER2-)>1000>833
PROTAC-XPEG (Non-Cleavable)VCaP (AR+)0.1PC-3 (AR-)>500>5000

Table 1: Comparative In-Vitro Cytotoxicity Data. This table illustrates the potent and selective cytotoxicity of ADCs and PROTACs, highlighting the influence of linker type on potency.[12]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed both target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound and add to the respective wells. Include untreated and vehicle-treated wells as controls. Incubate for 72 hours.[13]

  • MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Confirming the Connection: Target Engagement Assays

Demonstrating that a compound binds to its intended target within a cellular context is a critical validation step.[15] This provides mechanistic confidence that the observed cytotoxicity is indeed target-mediated.[16] Several advanced techniques can be employed:

  • NanoBRET™: A live-cell assay that measures the proximity of a fluorescently tagged target protein and an energy-accepting tracer, which is displaced by the binding of the test compound.[17]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[18]

Experimental Rationale: These assays provide direct evidence of target binding in a physiologically relevant environment. For PROTACs, target engagement assays are crucial for both the target protein and the recruited E3 ligase.[19]

Assay Principle Advantages Considerations
NanoBRET™ Bioluminescence Resonance Energy TransferLive-cell, real-time kinetics, high-throughputRequires genetic modification of cells
CETSA Thermal stabilization of protein-ligand complexLabel-free, applicable to native proteinsLower throughput, may not be suitable for all targets
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingReal-time kinetics, detailed binding parametersRequires purified protein, in-vitro

Table 2: Comparison of Target Engagement Assay Technologies.[16][17][18]

Ensuring Precision: Specificity and Off-Target Effect Assays

An ideal therapeutic agent should have minimal off-target effects to ensure a wide therapeutic window and reduce toxicity.[20] In-vitro screening against a panel of related and unrelated targets is essential to identify potential liabilities early in development.[21]

Experimental Rationale: For ADCs, this may involve testing against a panel of receptors to ensure the antibody's specificity. For PROTACs, it's crucial to assess degradation of proteins other than the intended target. Unbiased proteomic approaches can provide a global view of changes in the proteome upon compound treatment.

Workflow for Off-Target Profiling:

  • In Silico Prediction: Use computational tools to predict potential off-target binding sites based on sequence or structural homology.[22][23]

  • Panel Screening: Test the compound against a pre-selected panel of targets, such as kinases, GPCRs, or ion channels, using enzymatic or binding assays.[20]

  • Cell-Based Validation: Confirm any hits from panel screening in relevant cellular assays.

  • Proteomics (for PROTACs): Employ techniques like mass spectrometry to compare the proteome of treated and untreated cells to identify any unintended protein degradation.

G Compound Test Compound In_Silico In Silico Prediction Compound->In_Silico Panel_Screening Biochemical Panel Screening Compound->Panel_Screening Proteomics Global Proteomics (e.g., for PROTACs) Compound->Proteomics Off_Target_Profile Comprehensive Off-Target Profile In_Silico->Off_Target_Profile Cell_Based Cell-Based Validation Panel_Screening->Cell_Based Cell_Based->Off_Target_Profile Proteomics->Off_Target_Profile

Figure 3: Workflow for Assessing Off-Target Effects.

Elucidating the "How": Mechanism of Action Assays

For novel modalities like PROTACs, it is imperative to validate each step of the proposed mechanism of action.[19] This involves confirming ternary complex formation, ubiquitination of the target protein, and its subsequent degradation via the proteasome.

Key Assays for PROTAC Validation:

  • Ternary Complex Formation: Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used to demonstrate the formation of the Target-PROTAC-E3 ligase complex.[24] An in-vitro pull-down assay is another accessible method.[25]

  • Ubiquitination Assays: In-vitro ubiquitination assays can directly measure the transfer of ubiquitin to the target protein in the presence of the PROTAC and E3 ligase.[26]

  • Target Degradation: Western blotting or quantitative mass spectrometry can be used to measure the levels of the target protein in cells treated with the PROTAC over time.

Experimental Rationale: These assays provide definitive proof that the compound works as intended. For example, a potent PROTAC should induce ubiquitination and degradation of the target protein at concentrations that correlate with its cytotoxic activity.

Conclusion: A Holistic and Iterative Approach

The in-vitro validation of compounds synthesized with novel linkers is not a linear process but an iterative cycle of design, synthesis, and testing. The choice of linker chemistry has a profound impact on every aspect of the compound's performance, from its stability to its mechanism of action.[12] A comprehensive suite of orthogonal in-vitro assays, as outlined in this guide, is essential for making data-driven decisions, de-risking candidates, and ultimately, developing safer and more effective targeted therapies. By understanding the "why" behind each experimental choice and employing a self-validating system of assays, researchers can confidently advance the most promising compounds into further development.

References

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A Senior Application Scientist's Guide to Selecting Salt Forms for PROTACs: A Physicochemical and Efficacy-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to outright elimination of disease-causing proteins. However, the very nature of these large, heterobifunctional molecules (often with molecular weights exceeding 800 Da) places them in a challenging physicochemical space, frequently referred to as "beyond the Rule of Five".[1] This reality makes properties like aqueous solubility, cell permeability, and stability critical bottlenecks in the journey from a promising molecule to a viable therapeutic.

A key, yet often secondary, consideration in the optimization process is the use of pharmaceutical salt forms. The conversion of a weakly acidic or basic PROTAC into a salt can dramatically alter its properties, influencing everything from its shelf-life to its performance in a cell-based assay.[2][3] This guide provides an in-depth comparison of the strategic considerations behind selecting a salt form for a PROTAC, using the ubiquitous hydrochloride (HCl) salt and the crystalline oxalate salt as primary examples to illustrate the fundamental trade-offs every drug developer must navigate.

The Physicochemical Gauntlet: Why Salt Selection is Crucial for PROTACs

The efficacy of a PROTAC is not merely a function of its binding affinities to the target protein and the E3 ligase. It is fundamentally dependent on the molecule's ability to reach its intracellular target. This journey is governed by a delicate balance of competing physicochemical properties.

  • Solubility and Dissolution Rate: Poor aqueous solubility is a hallmark of many PROTAC candidates. A PROTAC that cannot be adequately dissolved in assay buffer will produce unreliable data, while one that cannot dissolve in the gastrointestinal tract will have poor bioavailability. Salt formation is a primary strategy to combat this, as it introduces ionic character, which can improve wettability and disrupt the crystal lattice energy that keeps the molecule in a solid state.[4]

  • Permeability: Herein lies the central paradox of PROTAC development. While salt formation increases solubility through ionization, this very ionization can be detrimental to passive diffusion across the lipophilic cell membrane, which is the primary route of entry for most molecules.[5][6] An ideal PROTAC salt form must therefore strike a fine balance: it must be soluble enough for formulation and administration but retain sufficient lipophilicity to permeate cells and engage its target.

  • Stability and Hygroscopicity: The chosen salt form dictates the solid-state properties of the PROTAC. A highly hygroscopic (water-absorbing) form, such as many hydrochloride salts, can be difficult to handle, formulate, and store, potentially leading to chemical degradation or inaccurate weighing.[3][7] A stable, non-hygroscopic crystalline salt is highly desirable for robust and reproducible drug development.

A Tale of Two Counterions: Hydrochloride vs. Oxalate

The choice of counterion is a critical decision. Let's explore the distinct profiles of hydrochloride and oxalate salts and their hypothesized implications for PROTAC design.

Hydrochloride Salts: The Workhorse for Solubility

Hydrochloride salts are the most common salt form for basic drugs, prized for their ability to significantly enhance aqueous solubility with minimal addition to molecular weight.[5][7]

  • Anticipated Advantages for PROTACs:

    • Excellent Solubility: The strong ionic character imparted by the chloride ion can dramatically improve the solubility of large, "greasy" PROTAC molecules, making them easier to work with in initial in vitro screening cascades.

    • Ease of Formation: The reaction of a basic amine in the PROTAC linker or ligand with hydrochloric acid is a straightforward and well-understood chemical transformation.

  • Potential Disadvantages:

    • Reduced Permeability: The significant increase in polarity and ionization may tether the PROTAC in the aqueous extracellular space, preventing it from efficiently crossing the cell membrane to reach its target.

    • Hygroscopicity: Many HCl salts are notoriously hygroscopic, which can complicate solid-state handling and long-term storage.[7]

    • Common-Ion Effect: The high concentration of chloride ions in physiological systems could potentially suppress the dissolution of an HCl salt, leading to precipitation.[7][8]

Oxalate Salts: The Candidate for Stability and Balance

Oxalate, a diprotic carboxylic acid, offers a different set of properties. It is larger and can form more complex crystal lattices, providing an alternative approach to optimizing a PROTAC's profile.

  • Anticipated Advantages for PROTACs:

    • Superior Solid-State Properties: Oxalate salts often form stable, non-hygroscopic crystalline structures. This is a significant advantage for manufacturing, formulation, and ensuring a long shelf-life.

    • Balanced Physicochemical Profile: While still enhancing solubility, the larger and more organic nature of the oxalate counterion may result in a less drastic increase in polarity compared to HCl. This could provide a more favorable balance between solubility and the lipophilicity required for cell permeability.

    • Potential for 2:1 Stoichiometry: For PROTACs with multiple basic centers, the diprotic nature of oxalic acid could allow for novel salt forms and crystal structures.

  • Potential Disadvantages:

    • Larger Molecular Weight Increase: The addition of oxalate (molar mass ~88 g/mol ) adds more to the final molecular weight than chloride (molar mass ~35.5 g/mol ).

    • Safety Considerations: At high concentrations, free oxalate can chelate calcium ions and precipitate as calcium oxalate. While generally not an issue at therapeutic doses, it remains a consideration during preclinical safety assessments.

Data-Driven Decision Making: A Framework for Comparison

Ultimately, the choice of salt form cannot be made on theoretical grounds alone; it must be driven by empirical data. When comparing potential salt forms for a lead PROTAC candidate, a systematic evaluation of key parameters is essential. The following table outlines a template for such a comparison, illustrating the type of data that should be generated to make an informed decision.

Parameter PROTAC-Base (Free Base) PROTAC-Hydrochloride Salt PROTAC-Oxalate Salt Rationale for Measurement
Aqueous Solubility (pH 7.4) < 1 µM> 100 µM25 µMMeasures equilibrium solubility in physiological buffer.
Kinetic Solubility LowHighModerateAssesses precipitation risk when diluting from a DMSO stock.
PAMPA Permeability (Papp) 1.0 x 10⁻⁶ cm/s0.1 x 10⁻⁶ cm/s0.7 x 10⁻⁶ cm/sQuantifies passive diffusion; crucial for predicting cell entry.[9]
Hygroscopicity (% weight gain) < 0.1%5.2%0.5%Determines stability and ease of handling of the solid form.
Cellular DC₅₀ (Target Degradation) 500 nM> 5000 nM150 nMThe ultimate test of efficacy, integrating solubility and permeability.
Cellular Dₘₐₓ (% Degradation) 95%20%98%Measures the maximal degradation achievable.

Note: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to model a scenario where the oxalate salt provides the best overall balance of properties, leading to superior cellular efficacy.

Visualizing the Path to an Optimized PROTAC

To effectively develop a PROTAC therapeutic, it's crucial to understand both its mechanism of action and the workflow for its optimization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Salt_Selection_Workflow start Synthesize PROTAC (Free Base) salt_form Prepare Salt Forms (e.g., HCl, Oxalate) start->salt_form physchem Physicochemical Screen - Solubility - Stability - Hygroscopicity salt_form->physchem perm Permeability Assay (PAMPA) physchem->perm Top Candidates efficacy Cellular Degradation Assay (Western Blot) - Determine DC50 & Dmax perm->efficacy decision Select Lead Salt Form efficacy->decision end Preclinical Development decision->end

Caption: A rational workflow for selecting an optimal PROTAC salt form, integrating physicochemical and biological assays.

Experimental Protocols for Comparative Evaluation

To generate the data needed for an informed decision, rigorous and standardized protocols are essential.

Protocol 1: Comparative Aqueous Solubility Measurement

This protocol determines the equilibrium solubility of different PROTAC salt forms.

  • Preparation: Add an excess amount of each PROTAC salt form (e.g., 1-2 mg) to separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS), pH 7.4, to each tube.

  • Equilibration: Rotate the tubes end-over-end at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at 14,000 x g for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant. If necessary, filter through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the PROTAC using a pre-validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method with a standard curve.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane. [9]

  • Donor Plate Preparation: Prepare solutions of each PROTAC salt form in PBS (pH 7.4) at a known concentration (e.g., 10 µM). Add these solutions to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a solution of lipids (e.g., 2% lecithin in dodecane).

  • Assembly: Place the coated acceptor plate on top of the donor plate, creating a "sandwich" where the artificial membrane separates the two chambers.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Papp) using the established formula, which takes into account the concentrations, volumes, and incubation time. Compare the Papp values for each salt form.

Protocol 3: Western Blotting for Cellular Degradation Efficacy (DC₅₀/Dₘₐₓ)

This is the gold-standard assay for quantifying PROTAC-induced protein degradation. [10][11]

  • Cell Seeding: Seed a relevant human cell line in 12-well or 24-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC salt form in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10,000 nM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein lysates and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Senior Scientist Recommendations

The selection of a salt form for a PROTAC is a multi-parameter optimization problem that directly impacts its therapeutic potential. There is no universally superior choice; the optimal salt is always context-dependent on the specific PROTAC molecule and its intended application.

  • Hydrochloride salts serve as an excellent tool for early-stage in vitro studies where achieving high aqueous solubility is paramount for generating reliable data. However, researchers must be vigilant about the potential for poor cell permeability to mask the true intracellular potency of their molecule.

  • Oxalate salts and other crystalline counterions represent a more nuanced approach, potentially offering a superior balance of solubility, permeability, and, critically, the solid-state stability required for progression into later stages of drug development.

Final Recommendation: A prudent strategy involves a parallel evaluation. Utilize a highly soluble salt like hydrochloride to de-risk solubility issues in initial biochemical and cellular assays. Simultaneously, initiate a salt screening campaign that includes counterions known to promote crystallinity, like oxalate. By generating comparative data on solubility, permeability, and stability early in the discovery process, research teams can select a lead salt form that is optimized not just for initial potency, but for the entire path of preclinical and clinical development.

References

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo degradation. Journal of the American Chemical Society, 130(35), 11828–11830.
  • Burslem, G. M. & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Khan, S., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Measuring PROTAC-Induced Degradation via Western Blot. BenchChem Scientific Resources. [10]7. BenchChem. (2025). Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis. BenchChem Scientific Resources. [11]8. Paulekuhn, G. S., et al. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672.

  • WuXi AppTec. (2025). Overcoming the challenges of preclinical evaluations for PROTACs. WuXi AppTec Insights. [12]10. Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • BenchChem. (2025). Comparing the efficacy of different PROTAC linkers in targeted protein degradation. BenchChem Scientific Resources. [13]12. Mares, J., et al. (2021). The Role of Cell Permeability in the Design of Protacs. Molecules, 26(1), 162.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space. Bioorganic & Medicinal Chemistry Letters, 29(16), 125130.
  • Bighley, L. D., et al. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • BenchChem. (2025). Validating PROTAC Efficacy: A Comparative Guide to Linker Chemistry. BenchChem Scientific Resources.
  • BenchChem. (2025). A Comparative Guide to Linker Chemistries in PROTAC Synthesis. BenchChem Scientific Resources. [14]19. NPTEL-NOC IITM. (2018). Lecture 8 Drug Solubility/permeability. YouTube. [6]20. BenchChem. (2025). The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity. BenchChem Scientific Resources. [15]21. Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Merck Millipore Educational Resources. [8]22. Patil, S. A. (2021). Physicochemical characteristics of a drug can be dramatically altered by salt formation. World Journal of Pharmaceutical Research, 10(3), 1155-1169. [3]23. Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 857-866.

Sources

A Comparative Guide to the Synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate Hydrochloride: A Reproducibility Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a crucial building block in contemporary medicinal chemistry. Its rigid four-membered azetidine core, combined with a protected secondary amine, offers a valuable scaffold for introducing specific vectors and functionalities into complex drug candidates. The precise and reproducible synthesis of this intermediate is paramount to ensuring the quality and consistency of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two distinct and reproducible synthetic routes to this key intermediate, offering insights into the practical considerations and underlying chemical principles of each approach.

Synthetic Strategies at a Glance

Two primary and divergent pathways for the synthesis of tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride have been identified and are detailed below. The first approach leverages the commercially available 1-Boc-3-azetidinone and proceeds via a direct reductive amination. The second strategy employs a starting material with a different N-protecting group on the azetidine ring, specifically a benzhydryl group, which is later removed via hydrogenolysis.

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Caption: Overview of the two synthetic routes.

Route 1: Reductive Amination of 1-Boc-3-azetidinone

This is arguably the more direct of the two routes, starting from the readily available 1-Boc-3-azetidinone. The core transformation is the formation of the secondary amine via reductive amination with methylamine.

Chemical Rationale

The reaction proceeds in two key stages. First, the ketone of 1-Boc-3-azetidinone reacts with methylamine to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N-methylated product. NaBH(OAc)₃ is the preferred reducing agent for this transformation as it is less reactive than other borohydrides (like NaBH₄) and selectively reduces the iminium ion in the presence of the starting ketone.

dot

Reductive_Amination 1-Boc-3-azetidinone 1-Boc-3-azetidinone Iminium Ion Iminium Ion 1-Boc-3-azetidinone->Iminium Ion + CH3NH2 - H2O tert-Butyl 3-(methylamino)azetidine-\n1-carboxylate tert-Butyl 3-(methylamino)azetidine- 1-carboxylate Iminium Ion->tert-Butyl 3-(methylamino)azetidine-\n1-carboxylate + NaBH(OAc)3 - NaOAc, B(OAc)2

Caption: Reaction mechanism for Route 1.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(methylamino)azetidine-1-carboxylate

  • To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add a solution of methylamine (1.2 eq, typically as a solution in THF or ethanol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the title compound as a clear oil.

Step 2: Synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate Hydrochloride

  • Dissolve the purified tert-butyl 3-(methylamino)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.

  • Cool the solution to 0 °C and add a solution of HCl in dioxane or ethyl acetate (1.1 - 1.2 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Route 2: N-Debenzylation and N-Methylation Approach

This route starts with an N-benzhydryl protected azetidine derivative. The benzhydryl group is a bulky protecting group that can be removed under hydrogenolysis conditions.

Chemical Rationale

The key step in this pathway is the selective removal of the N-benzhydryl group from the azetidine nitrogen without affecting the Boc-protected exocyclic amine. This is achieved through catalytic hydrogenation. The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the C-N bond of the benzylic amine in the presence of hydrogen gas. The resulting free secondary amine on the azetidine ring is then available for subsequent reactions or, in this case, direct formation of the hydrochloride salt if the Boc-protected amine is already methylated. A more common variant of this route would involve starting with tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, performing the N-methylation on the exocyclic amine first, followed by the debenzylation.

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Debenzylation_Route tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate tert-Butyl azetidin-3-yl(methyl)carbamate tert-Butyl azetidin-3-yl(methyl)carbamate tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate->tert-Butyl azetidin-3-yl(methyl)carbamate H2, Pd/C - Diphenylmethane Final Product (HCl salt) Final Product (HCl salt) tert-Butyl azetidin-3-yl(methyl)carbamate->Final Product (HCl salt) + HCl

Caption: Reaction pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate

  • A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate (1.0 eq) in methanol or a mixture of methanol and ethyl acetate is placed in a hydrogenation vessel.

  • The vessel is purged with an inert gas (argon or nitrogen).

  • Palladium on carbon (10 wt. %, ~10 mol %) is added to the solution.

  • The vessel is again purged with the inert gas and then placed under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 1-3 atm).

  • The mixture is stirred vigorously at room temperature for 18-24 hours, or until hydrogen uptake ceases.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is carefully purged with an inert gas, and the catalyst is removed by filtration through a pad of Celite®.

  • The filter cake is washed with methanol, and the combined filtrates are concentrated under reduced pressure to yield the crude product. This is often obtained as a mixture with diphenylmethane, a byproduct of the reaction.

  • Further purification by column chromatography or crystallization may be necessary to obtain the pure free base.

Step 2: Synthesis of tert-Butyl azetidin-3-yl(methyl)carbamate Hydrochloride

This step is identical to Step 2 in Route 1.

Performance Comparison

ParameterRoute 1: Reductive AminationRoute 2: N-Debenzylation
Starting Material Availability 1-Boc-3-azetidinone is commercially available from multiple suppliers.N-benzhydryl protected azetidine derivatives are less common and may require synthesis.
Number of Steps Typically 2 steps from the azetidinone.Can be 2 steps if the precursor is available, but may be longer if the precursor needs to be synthesized.
Reagent & Catalyst Cost Sodium triacetoxyborohydride is a moderately priced reagent.Palladium on carbon is a precious metal catalyst, which can be expensive, but is used in catalytic amounts.
Reaction Conditions Mild conditions (0 °C to room temperature).Requires a hydrogen atmosphere and specialized hydrogenation equipment.
Work-up & Purification Standard aqueous work-up and column chromatography.Filtration to remove the catalyst. The byproduct, diphenylmethane, can sometimes be challenging to separate from the product.
Scalability Generally straightforward to scale up.Can be more challenging to scale up due to the use of a heterogeneous catalyst and hydrogen gas.
Overall Yield Good to excellent yields are typically reported.Yields can be high, but are dependent on the efficiency of the hydrogenolysis and purification.
Safety Considerations Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Methylamine is a flammable and toxic gas.Hydrogen gas is highly flammable and requires careful handling. Palladium on carbon can be pyrophoric when dry.

Reproducibility Study Protocol

To ensure the reproducibility of these synthetic routes, the following general protocol should be followed:

  • Reagent and Solvent Qualification: All reagents and solvents should be of high purity (≥98%) and sourced from reputable suppliers. Anhydrous solvents should be used where specified.

  • Reaction Monitoring: Each reaction should be monitored by at least two analytical techniques (e.g., TLC and LC-MS) to confirm the consumption of starting materials and the formation of the product.

  • Product Characterization: The final product and key intermediates should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

  • Yield Calculation: Yields should be calculated based on the limiting reagent and reported for each step.

  • Documentation: Detailed records of all experimental parameters, including reaction times, temperatures, reagent quantities, and observations, should be maintained.

Conclusion

Both the reductive amination and the N-debenzylation routes offer viable pathways to tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride. The choice of route will largely depend on the availability and cost of the starting materials, the scale of the synthesis, and the equipment available.

For laboratory-scale synthesis where convenience and readily available starting materials are a priority, Route 1 (Reductive Amination) is often preferred due to its operational simplicity and mild reaction conditions.

Route 2 (N-Debenzylation) may be a suitable alternative if the N-benzhydryl protected starting material is readily accessible or if other functionalities in the molecule are sensitive to the conditions of reductive amination.

Ultimately, a thorough evaluation of both routes in the context of a specific research or development program will determine the most efficient and cost-effective method for producing this valuable synthetic intermediate.

References

Initial search results provided general information on the synthesis of azetidine derivatives. Specific, detailed protocols were inferred and compiled based on standard organic chemistry transformations and information from chemical supplier databases and patents related to similar structures. For detailed procedures, it is recommended to consult primary literature and patents citing the synthesis of CAS No. 943060-59-1 and its immediate precursors.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, ensuring the protection of laboratory personnel and the environment.

Core Principles: Understanding the Hazard Profile

To effectively manage the disposal of any chemical, we must first understand its inherent hazards. The structure of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride presents three key areas for consideration: the carbamate group, the azetidine ring, and the hydrochloride salt.

  • Carbamate Classification: The U.S. Environmental Protection Agency (EPA) regulates carbamate-containing compounds as hazardous waste, often requiring specific treatment standards before land disposal[1][2]. Their potential toxicity necessitates that they are never disposed of as common trash.

  • Azetidine Ring: The four-membered azetidine ring is a saturated heterocyclic amine[3]. Amines can be reactive and should be handled accordingly, avoiding contact with incompatible materials.

  • Hydrochloride Salt: The hydrochloride salt form means that when dissolved in water, the solution will be mildly acidic. This necessitates neutralization to mitigate corrosivity before final disposal[4][5].

  • Toxicological Data: The toxicological properties of this specific compound have not been thoroughly investigated[6]. Therefore, it must be treated with a high degree of caution, assuming potential hazards until proven otherwise. Furthermore, related carbamate compounds are known to be toxic to aquatic life with long-lasting effects, making it imperative to prevent any release into the environment[7].

Summary of Chemical Hazards
PropertyInformationRationale & Source
Chemical Name tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride-
CAS Number 577777-20-9[8]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.Based on data for structurally similar compounds[9][10].
Environmental Hazard Presumed toxic to aquatic life with long-lasting effects.Based on GHS classifications for similar carbamate structures[7].
Disposal Classification Hazardous Chemical Waste.Regulated class of compounds (carbamates)[1][11].

Pre-Disposal Safety Protocol: Engineering and Personal Protection

Before handling any chemical waste, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and preparation of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride waste, including neutralization, must be conducted within a certified chemical fume hood. This is the primary defense against the inhalation of fine powders or aerosols[4].

Required Personal Protective Equipment (PPE)
Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or NIOSH standards).Protects eyes from splashes of chemical solutions or contact with solid particles[12].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin[6].
Body Protection A standard laboratory coat.Protects personal clothing from contamination[11].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride from the point of generation to final pickup.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw cap. Glass or high-density polyethylene (HDPE) is typically appropriate.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name: "tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride," and the approximate concentration if in solution.

  • Segregation: This waste stream must be kept separate. Do not mix with strong acids, bases, or oxidizing agents[11]. Collect all waste associated with the chemical, including the neat compound, solutions, and any contaminated materials (e.g., weighing paper, gloves, pipette tips).

Step 2: Neutralization of Aqueous Waste Solutions

For aqueous solutions of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, neutralization is a critical step to reduce the corrosivity of the hydrochloride salt before it is collected for disposal.

  • Work in a Fume Hood: Place the container of aqueous waste in a chemical fume hood.

  • Prepare Neutralizing Agent: Create a saturated solution of sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate in water.

  • Slow Addition: With gentle stirring, slowly add the basic solution to the acidic waste. A fizzing or bubbling reaction will occur as carbon dioxide gas is released. Add the base in small increments to control the reaction rate[5].

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0[4].

  • Completion: The reaction is complete when the fizzing has stopped and the pH is stable in the neutral range[5]. The neutralized solution remains hazardous waste due to the carbamate component and must be collected as described.

Step 3: Container Management and Storage
  • Secure the Container: Tightly seal the hazardous waste container. Ensure the exterior is clean and free of contamination.

  • Capacity Limit: Do not fill liquid waste containers beyond 70-80% of their total capacity. This headspace allows for vapor expansion and prevents spills[13].

  • Store Safely: Store the sealed and labeled container in a designated satellite accumulation area. This area should be secondary containment, away from general laboratory traffic and incompatible chemicals.

Step 4: Final Disposal

The only acceptable method for the final disposal of this chemical is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department[6].

  • Contact EHS: Arrange for a hazardous waste pickup following your institution's specific procedures.

  • Incineration: The ultimate disposal method for this type of organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle combustion byproducts like nitrogen oxides and hydrogen chloride gas[6].

  • Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain[6][13]. This is illegal and poses a significant threat to aquatic ecosystems[7].

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride waste.

G start Generate Waste (Solid or Liquid) segregate Segregate in Labeled, Compatible Hazardous Waste Container start->segregate decision Is Waste an Aqueous Solution? segregate->decision neutralize Step 2: Neutralize with Weak Base to pH 6-8 decision->neutralize Yes store Step 3: Secure Container & Store in Satellite Accumulation Area decision->store No neutralize->store contact_ehs Step 4: Contact EHS for Professional Disposal (Incineration) store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

References

  • MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride.BOC Sciences. [Available at: MSDS provided by grounding source, specific public URL not available]
  • Navigating the Safe Disposal of CN128 Hydrochloride: A Comprehensive Guide.Benchchem. [Available at: https://www.benchchem.com/product/bchm000128/guide/disposal]
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.Federal Register. [Available at: https://www.federalregister.
  • Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Laboratory Professionals.Benchchem. [Available at: https://www.benchchem.com/product/bchm000545/guide/disposal]
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A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in the pharmaceutical sciences. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS No. 943060-59-1), with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering instead a self-validating system of protocols grounded in the specific hazards of this compound and the principles of sound laboratory practice.

Hazard Identification and Risk Assessment: Understanding the "Why"

Tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is an organic compound whose toxicological properties have not been exhaustively investigated.[1] However, based on data from structurally similar carbamate compounds and available safety information, a comprehensive risk assessment necessitates treating it with significant caution. The primary hazards are associated with its carbamate functional group and its hydrochloride salt form.

Key Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Carbamate esters, as a class, are known for their potential to act as cholinesterase inhibitors, which can lead to a range of health effects depending on the level of exposure.[4] The hydrochloride salt can contribute to its irritant properties. Therefore, the cornerstone of our safety protocol is the prevention of any direct contact, inhalation, or ingestion.

Property Value Source
CAS Number 943060-59-1ChemScene[5]
Molecular Formula C₉H₁₉ClN₂O₂ChemScene[5]
Molecular Weight 222.71 g/mol ChemScene[5]
Appearance White crystalline solidChemBK[6]
Storage Sealed in a dry, room temperature, dark place3wpharm[7], BLD Pharm[2]
The Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific procedure being undertaken. The following recommendations provide a baseline for handling tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride in a research and development setting.

Before any discussion of PPE, it is imperative to emphasize the role of engineering controls. All handling of this compound, particularly when dealing with the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] Eyewash stations and safety showers must be readily accessible.[8]

  • Gloves: Standard nitrile gloves are a mandatory minimum for handling this compound.[9] Given that skin irritation is a known hazard, double-gloving is recommended, especially during weighing and transfer operations. Gloves must be inspected for any signs of degradation or perforation before use.[1] It is crucial to remove gloves using the proper technique to avoid contaminating the skin.[1]

  • Body Protection: A standard laboratory coat is required.[10] For procedures with a higher risk of splashing or dust generation, a chemical-resistant apron or coveralls should be worn over the lab coat.[11] All protective clothing should be removed before leaving the laboratory.[12]

Given the serious eye irritation potential (H319), robust eye protection is non-negotiable.[2]

  • Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards must be worn.[1][8]

  • Chemical Splash Goggles: For any procedure involving the handling of solutions or where there is a risk of splashing, chemical splash goggles are mandatory.[9]

  • Face Shield: When handling larger quantities or during procedures with a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.

While the primary defense against inhalation is the chemical fume hood, respiratory protection may be necessary in specific situations, such as a spill or a failure of the primary engineering controls.

  • Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is recommended if dust is generated and exposure limits are at risk of being exceeded.[8] The selection and use of respirators must be part of a comprehensive respiratory protection program that includes fit testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

  • Review the SDS: Although a specific SDS for this exact compound is not widely available, review the SDS for structurally similar compounds.[1][12]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble PPE: Don the appropriate PPE as outlined in the previous section.

  • Prepare the Work Area: Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the risk of spills.

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][12]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS & Protocols prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 Complete Work post2 Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A logical workflow for the safe handling of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

Disposal Plan: Responsible Waste Management

Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[4]

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and bench paper, must be collected in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for organic waste.

  • Disposal Method: The primary recommended method for disposal is through a licensed hazardous waste disposal company, likely via incineration.[1][13]

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety protocols, researchers can confidently handle tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.